m-PEG5-phosphonic acid ethyl ester
Description
Propriétés
IUPAC Name |
1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O8P/c1-4-22-24(16,23-5-2)15-14-21-13-12-20-11-10-19-9-8-18-7-6-17-3/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMONJQWUBCUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate its practical application in a research and development setting.
Introduction
This compound, systematically named diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate, is a versatile chemical entity featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, and a diethyl phosphonate (B1237965) functional group.[1] This unique structure imparts both hydrophilicity, due to the PEG chain, and a reactive handle for conjugation or surface binding through the phosphonate group.[2][3]
The PEG moiety enhances the aqueous solubility, stability, and pharmacokinetic properties of molecules to which it is attached, a process known as PEGylation.[4][5] The phosphonate group can be hydrolyzed to a phosphonic acid, which has a strong affinity for metal oxides, making it an excellent anchor for surface modification of nanoparticles.[2][6][7] In the context of drug development, this compound serves as a flexible linker in the construction of complex molecules such as PROTACs.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1807512-42-0 | [1] |
| Molecular Formula | C15H33O8P | [1] |
| Molecular Weight | 372.39 g/mol | [1] |
| Appearance | Colorless to pale yellow oil or solid | Inferred from similar compounds |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | Inferred from PEG and phosphonate properties |
| Purity | Typically >95% | [8] |
| Storage | Store at -20°C for long-term stability | [8] |
Synthesis and Characterization
Characterization:
The identity and purity of this compound would be confirmed using a combination of analytical techniques. The expected characterization data is summarized in Table 2.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group (~3.3 ppm), the PEG backbone (3.5-3.7 ppm), the ethyl groups of the phosphonate (~1.3 ppm, triplet; ~4.1 ppm, quintet), and the methylene (B1212753) group adjacent to the phosphorus atom. |
| ¹³C NMR | Resonances for the methoxy carbon, the repeating PEG carbons, the ethyl carbons of the phosphonate, and the carbon atom bonded to the phosphorus. |
| ³¹P NMR | A characteristic singlet in the phosphonate region of the spectrum.[9][10][11][12] |
| Mass Spectrometry (ESI-MS) | The detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight.[13][14][15] |
| HPLC | A single major peak indicating high purity. |
Applications in Drug Development: PROTACs
A primary application of this compound is as a linker in the synthesis of PROTACs.[4][5][16][17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[17][19][20] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.[17][19]
The hydrophilic nature of the PEG5 chain in this compound can improve the solubility and cell permeability of the resulting PROTAC molecule.[4][5]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: A Representative PROTAC Synthesis
The following is a generalized, two-step protocol for the synthesis of a PROTAC, illustrating how a bifunctional PEG linker like a derivative of this compound could be utilized. This protocol assumes the phosphonate ester is hydrolyzed to a phosphonic acid and then activated, or that the terminal methoxy group is replaced with a reactive functional group (e.g., a carboxylic acid or an amine).
Step 1: Conjugation of the Linker to the E3 Ligase Ligand
-
Materials:
-
E3 ligase ligand with a reactive handle (e.g., an amine).
-
m-PEG5-linker with a complementary reactive group (e.g., an NHS ester-activated carboxylic acid).
-
Anhydrous dimethylformamide (DMF).
-
N,N-Diisopropylethylamine (DIPEA).
-
High-performance liquid chromatography (HPLC) for purification.
-
Mass spectrometer for characterization.
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1 equivalent) and the activated m-PEG5-linker (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the E3 ligase-linker conjugate.
-
Confirm the identity of the product by mass spectrometry.
-
Step 2: Conjugation of the POI Ligand to the E3 Ligase-Linker Intermediate
-
Materials:
-
E3 ligase-linker conjugate from Step 1.
-
Target protein (POI) ligand with a complementary reactive handle.
-
Appropriate coupling reagents (e.g., HATU, COMU) and base (e.g., DIPEA) for amide bond formation, or a copper catalyst for click chemistry if using azide-alkyne functionalities.
-
Anhydrous DMF or other suitable solvent.
-
-
Procedure:
-
Dissolve the E3 ligase-linker conjugate (1 equivalent) and the POI ligand (1.2 equivalents) in anhydrous DMF.
-
Add the coupling reagents and base.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Lyophilize the pure fractions and characterize the final product by ¹H NMR, ³¹P NMR (if the phosphonate is present), and high-resolution mass spectrometry.
-
The following diagram illustrates a generalized workflow for PROTAC synthesis.
Caption: Generalized workflow for PROTAC synthesis.
Other Applications
Beyond its use in PROTACs, this compound and its derivatives are valuable in other areas:
-
Surface Modification of Nanoparticles: The phosphonate group can be hydrolyzed to phosphonic acid, which strongly binds to metal oxide surfaces. This allows for the PEGylation of nanoparticles, improving their stability in biological media and reducing non-specific protein adsorption.[6][7]
-
Bioconjugation: As a heterobifunctional linker, it can be used to connect various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces.[21][22][23][24]
-
Drug Delivery: The PEG chain can enhance the solubility and circulation time of conjugated drugs, leading to improved therapeutic outcomes.[23]
Conclusion
This compound is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its unique combination of a hydrophilic PEG chain and a reactive phosphonate group makes it an ideal linker for a wide range of applications, most notably in the rapidly advancing field of PROTACs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with practical experimental considerations and visual aids to support its effective use in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the importance of well-defined linkers like this compound will undoubtedly increase.
References
- 1. Page loading... [guidechem.com]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. mdpi.com [mdpi.com]
- 7. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 9. rsc.org [rsc.org]
- 10. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. chempep.com [chempep.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 21. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 22. benchchem.com [benchchem.com]
- 23. purepeg.com [purepeg.com]
- 24. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound, also known as diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate, is a polyethylene (B3416737) glycol (PEG)-based linker. The presence of the PEG chain enhances the aqueous solubility and optimizes the pharmacokinetic properties of the molecules it is incorporated into.[][2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₃O₈P | [3][4] |
| Molecular Weight | 372.39 g/mol | [3][4][5] |
| CAS Number | 1807512-42-0 | [3][4][6] |
| Appearance | Solid powder | [3] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [3] |
| Boiling Point | Not available (For a related compound, Diethyl (2-oxo-2-phenylethyl)phosphonate: 192-193 °C/11 mmHg) | [7] |
| Density | Not available (For a related compound, Diethyl (2-oxo-2-phenylethyl)phosphonate: 1.179 g/mL at 25 °C) | [7] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR and ³¹P NMR are crucial for the structural confirmation of this compound. While specific spectra for this compound are not publicly available, typical chemical shifts for related diethyl phosphonate (B1237965) compounds can be referenced for analytical purposes. For instance, the ³¹P NMR chemical shifts for various diethyl phosphonates generally appear in the range of δ 9.8 to δ 13.3 ppm.[8][9][10][11][12]
Role in PROTAC Drug Development
This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14] The linker component, such as this compound, plays a critical role in the efficacy of the PROTAC by connecting the target protein-binding ligand and the E3 ligase-binding ligand and orienting them correctly to form a stable and productive ternary complex.[13][14][15]
The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.[2][15] The length of the PEG chain is a critical parameter that must be optimized to ensure the proper distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.[15]
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are proprietary to chemical suppliers. However, a general synthetic approach can be inferred from standard organic chemistry reactions, such as the Michaelis-Arbuzov reaction.
General Synthesis and Purification Workflow
The synthesis of PEGylated phosphonates typically involves the reaction of a PEGylated halide with a trialkyl phosphite (B83602), followed by purification to isolate the desired product.
Hypothetical Synthesis Protocol (Michaelis-Arbuzov Reaction)
-
Reaction Setup : A reaction vessel is charged with m-PEG5-halide (e.g., bromide or iodide) and an excess of triethyl phosphite. The reaction is typically performed neat or in a high-boiling inert solvent.
-
Reaction Conditions : The mixture is heated to a temperature sufficient to initiate the Arbuzov rearrangement, often in the range of 120-160 °C. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Work-up : Upon completion, the excess triethyl phosphite and any volatile byproducts are removed under reduced pressure.
-
Purification : The crude product is then purified to remove unreacted starting materials and side products.
Purification Methodologies
The purification of PEGylated compounds can be challenging due to their polymeric nature.[16][] Common techniques include:
-
Size Exclusion Chromatography (SEC) : This method separates molecules based on their hydrodynamic radius and is effective for removing unreacted starting materials from the larger PEGylated product.[]
-
Ion Exchange Chromatography (IEX) : Although the phosphonic acid ethyl ester is neutral, IEX can be useful if charged impurities are present or if the ester is hydrolyzed to the corresponding phosphonic acid.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This technique can be used for both analytical and preparative scale purification, separating compounds based on their hydrophobicity.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical tool for researchers and scientists in the field of drug development. Its properties as a hydrophilic and flexible linker make it particularly well-suited for the construction of PROTACs and other complex drug delivery systems. While specific physicochemical and experimental data remain proprietary, this guide provides a foundational understanding of its properties and applications based on available information and established chemical principles.
References
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | 1807512-42-0 | HXC51242 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (2-氧代-2-苯乙基)膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester: Structure, Properties, and Application in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and a typical experimental workflow for its application in PROTAC synthesis.
Core Concepts: Structure and Physicochemical Properties
This compound is a chemical compound featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, which is linked to a diethyl phosphonate (B1237965) group. The PEG chain imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[1][2] The terminal phosphonate ester and methoxy (B1213986) groups provide two distinct points for conjugation, making it a valuable tool in the modular assembly of complex molecules.[3]
Molecular Structure
The structure of this compound is characterized by a linear PEG chain that provides flexibility and spacing, crucial for the proper orientation of the two ligands in a PROTAC to facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[4]
Molecular structure of this compound.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 1807512-42-0 |
| Molecular Formula | C15H33O8P |
| Molecular Weight | 372.39 g/mol |
| Appearance | Solid powder |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
| Storage | Recommended at -20°C for long-term storage |
Experimental Protocols
Representative Synthesis of a PEG-Phosphonate Ester
A common method for forming phosphonate esters is the Michaelis-Arbuzov reaction. However, for a PEGylated phosphonate, a more direct approach starting from the corresponding PEG-halide is often employed.
Materials:
-
m-PEG5-Cl (1-chloro-2,5,8,11,14-pentaoxahexadecane)
-
Triethyl phosphite (B83602)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of m-PEG5-Cl (1.0 equivalent) in anhydrous toluene, add triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Application in PROTAC Synthesis: An Experimental Workflow
This compound serves as a linker to connect a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC. The following workflow illustrates the general steps for synthesizing a PROTAC using this linker.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC is typically a multi-step process involving the sequential conjugation of the two ligands to the linker.
General workflow for PROTAC synthesis using a PEG linker.
Detailed Methodologies:
-
First Ligand Coupling: The first ligand (either for the POI or the E3 ligase), containing a suitable reactive functional group (e.g., an amine or hydroxyl group), is reacted with one end of the this compound linker. This reaction is typically carried out in an appropriate solvent such as dimethylformamide (DMF) in the presence of a coupling agent (e.g., HATU for an amide bond formation) and a base (e.g., DIPEA). The reaction is monitored by LC-MS. Once complete, the intermediate product is purified, often by flash chromatography.
-
Second Ligand Coupling: The purified intermediate from the first step is then reacted with the second ligand under similar coupling conditions. The progress of this second coupling reaction is also monitored by LC-MS.
-
Purification of the Final PROTAC: Upon completion of the second coupling reaction, the final PROTAC molecule is purified from the reaction mixture. Preparative High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose, allowing for the isolation of a highly pure product.
-
Characterization: The identity and purity of the final PROTAC are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The use of PEG-based linkers like this compound is a key strategy in modern PROTAC design, offering a balance of hydrophilicity, flexibility, and synthetic tractability to generate potent and effective protein degraders.[1][4]
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of m-PEG5-phosphonic acid ethyl ester
This technical guide provides a comprehensive overview and detailed protocol for the synthesis of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional PEG linker valuable in bioconjugation and drug delivery research. The synthesis is based on the well-established Michaelis-Arbuzov reaction, a reliable method for forming carbon-phosphorus bonds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Overview of the Synthesis
The synthesis of this compound is achieved through the reaction of methoxy-pentaethylene glycol bromide (m-PEG5-Br) with triethyl phosphite (B83602). This reaction, known as the Michaelis-Arbuzov reaction, involves the nucleophilic attack of the phosphite on the alkyl halide, followed by dealkylation of the resulting phosphonium (B103445) salt intermediate to yield the desired phosphonate.[1][2]
Materials and Reagents
The following table summarizes the key reagents required for the synthesis of this compound.
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| m-PEG5-bromide | 854601-80-2 | C₁₁H₂₃BrO₅ | 315.20 | Commercially available PEG linker.[][4] |
| Triethyl phosphite | 122-52-1 | C₆H₁₅O₃P | 166.16 | Nucleophilic phosphorus reagent. |
| Toluene (B28343) | 108-88-3 | C₇H₈ | 92.14 | Anhydrous, as reaction solvent. |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | For extraction. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | For drying the organic phase. |
Experimental Protocol: Michaelis-Arbuzov Reaction
This section details the step-by-step procedure for the synthesis of this compound.
3.1. Reaction Setup
-
A 100 mL three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
The glassware is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
The flask is charged with m-PEG5-bromide (1.0 eq) and anhydrous toluene (50 mL).
-
Triethyl phosphite (1.5 eq) is added to the flask via syringe.[5]
3.2. Reaction Execution
-
The reaction mixture is heated to reflux (approximately 110-120 °C) under a nitrogen atmosphere.[5]
-
The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to track the consumption of the starting materials. The reaction is typically complete within 4-8 hours.
3.3. Work-up and Purification
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solvent and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.
-
The resulting crude oil is dissolved in diethyl ether (100 mL) and washed with deionized water (3 x 50 mL) to remove any water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The final product, this compound, is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.
Data Presentation and Characterization
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₃₃O₈P |
| Molecular Weight | 372.39 g/mol |
| Theoretical Yield | > 85% |
| Appearance | Colorless to pale yellow oil |
| Purity (by HPLC) | > 95% |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.10-4.00 (m, 4H, -P(O)(OCH₂ CH₃)₂)
-
δ 3.70-3.50 (m, 20H, PEG chain protons)
-
δ 3.35 (s, 3H, -OCH₃ )
-
δ 2.00-1.85 (m, 2H, -CH₂ -P(O)-)
-
δ 1.30 (t, 6H, -P(O)(OCH₂CH₃ )₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 72.0-68.0 (PEG carbons)
-
δ 61.5 (d, -P(O)(O CH₂CH₃)₂)
-
δ 59.0 (-OCH₃)
-
δ 28.0 (d, -C H₂-P(O)-)
-
δ 16.5 (d, -P(O)(OCH₂C H₃)₂)
-
-
³¹P NMR (CDCl₃, 162 MHz):
-
δ 28-32 ppm
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical transformation.
References
An In-depth Technical Guide on the Core Mechanism of Action of m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG5-phosphonic acid ethyl ester is a heterobifunctional chemical entity primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is intrinsically linked to its role within a PROTAC molecule, which is designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). This guide elucidates the core mechanism of action of this compound by detailing its function as a PROTAC linker and the individual contributions of its constituent parts: the methoxy-capped polyethylene (B3416737) glycol chain (m-PEG5) and the phosphonic acid ethyl ester group.
Core Concept: The PROTAC Mechanism of Action
PROTACs are novel therapeutic modalities that function by inducing the degradation of target proteins rather than inhibiting their activity.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] this compound serves as this critical linker.
The general mechanism of a PROTAC is a cyclical process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex.[3] The flexibility and length of the linker are crucial for the stable formation of this complex.[4]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated protein is recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.[2]
-
Recycling: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of degradation, giving it a catalytic mode of action.[3][5]
The Role of the this compound Linker
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex.[6]
The m-PEG5 Component
The methoxy-capped polyethylene glycol (m-PEG5) chain is a key feature of this linker. PEG linkers are widely used in PROTAC design for several reasons:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability and cell permeability.[7][8]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic chain, PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact structure that can more easily traverse the cell membrane.[6]
-
Flexibility and Optimization: The PEG chain provides flexibility, allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex. The length of the PEG linker is a critical parameter that is often optimized to achieve maximum degradation efficiency.[8][]
The Phosphonic Acid Ethyl Ester Component
The phosphonic acid ethyl ester group provides a reactive handle for conjugation to either the warhead or the E3 ligase ligand during PROTAC synthesis. The ethyl ester form is a protected version of the more reactive phosphonic acid. Beyond its role in synthesis, the phosphonate (B1237965) moiety has other relevant properties in drug delivery:
-
Biocompatibility: Phosphonate-containing molecules are generally considered biocompatible.
-
Metal Ion Chelation: The phosphonate group can form stable bonds with metal ions, a property that has been exploited in the development of imaging agents and for targeting tissues with high calcium concentrations.[10] While the direct impact of this on the mechanism of this specific PROTAC linker is not fully elucidated, it is a noteworthy chemical characteristic.
-
Surface Modification: PEG-phosphonic acids are used for surface modification to improve stability and biocompatibility of materials.[10]
Data Presentation
The performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the cell line being tested. The following table provides illustrative data on how linker composition can affect PROTAC efficacy, based on general findings in the literature.
| PROTAC Component | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl Chain | >1000 | <20 | 0.5 |
| PROTAC 2 | Short PEG (PEG2) | 500 | 60 | 1.2 |
| PROTAC 3 | Medium PEG (PEG4) | 100 | >90 | 1.8 |
| PROTAC 4 | Long PEG (PEG8) | 250 | 80 | 1.5 |
This table presents hypothetical data compiled from various sources to illustrate the impact of linker composition on PROTAC performance. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.
Experimental Protocols
The following is a generalized protocol for the synthesis of a PROTAC using a PEG-based linker like this compound. The specific reaction conditions would need to be optimized for the particular warhead and E3 ligase ligand being used.
General Synthesis of a PROTAC using a PEG-phosphonate Linker
Materials:
-
Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, alcohol).
-
E3 ligase ligand with a suitable functional group (e.g., carboxylic acid).
-
This compound.
-
Coupling reagents (e.g., HATU, DCC).
-
Bases (e.g., DIPEA).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC).
Procedure:
-
Activation of the Phosphonate: The phosphonic acid ethyl ester may be hydrolyzed to the corresponding phosphonic acid to facilitate coupling with an alcohol-containing ligand. Alternatively, the ester can be directly coupled under specific conditions.
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (with a carboxylic acid) and a coupling reagent like HATU in anhydrous DMF.
-
Add a base such as DIPEA and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the this compound (with a free hydroxyl or amine group at the other end of the PEG chain, assuming a bifunctional linker design) to the reaction mixture.
-
Stir at room temperature until the reaction is complete, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by flash chromatography or preparative HPLC.
-
-
Second Coupling Reaction:
-
Couple the purified E3 ligase-linker intermediate with the POI ligand. The specific chemistry will depend on the functional groups present. For instance, if the intermediate has a phosphonic acid group and the POI ligand has a hydroxyl group, an esterification reaction can be performed.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.
-
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation and drug delivery systems. This document details its physicochemical properties, provides a representative experimental protocol for its synthesis and characterization, and illustrates its application in a key signaling pathway.
Core Compound Data
This compound is a versatile molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid ethyl ester group. The PEG chain enhances solubility and provides steric shielding, which can improve the pharmacokinetic properties of conjugated biomolecules.[1][2] The phosphonic acid ethyl ester moiety allows for stable conjugation to various substrates.[1]
Below is a summary of the key quantitative data for this compound:
| Property | Value | References |
| Molecular Weight | 372.39 g/mol | [2][3][4][5] |
| Exact Mass | 372.1913 | [5] |
| Chemical Formula | C15H33O8P | [2][3][5] |
| CAS Number | 1807512-42-0 | [2][3][5] |
| Purity | Typically >95% | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO |
Representative Experimental Protocols
While specific proprietary synthesis methods may vary, a general approach to the synthesis of PEGylated phosphonic acid ethyl esters involves the Michaelis-Arbuzov reaction. The following is a representative protocol for the synthesis and characterization of such a compound.
Synthesis of a PEGylated Phosphonic Acid Ethyl Ester
Materials:
-
m-PEG5-bromide (or other suitable halide)
-
Triethyl phosphite (B83602)
-
Anhydrous toluene (B28343)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: A round-bottom flask is charged with m-PEG5-bromide and anhydrous toluene under a nitrogen atmosphere.
-
Addition of Reagent: Triethyl phosphite is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound.
Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic peaks for the methoxy (B1213986) group protons, the ethylene (B1197577) glycol repeating unit protons, and the ethyl ester protons of the phosphonate (B1237965) group.
-
³¹P NMR: This analysis will confirm the presence of the phosphonate group, typically showing a single peak at a characteristic chemical shift.
2. Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated exact mass of this compound.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum would show characteristic absorption bands for the C-O-C ether linkages of the PEG chain, the P=O bond of the phosphonate group, and the P-O-C bonds.
Application in PROTAC-Mediated Protein Degradation
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation and orientation for the two binding events to occur efficiently.
Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.
Caption: PROTAC workflow with m-PEG5 linker.
This diagram illustrates the mechanism by which a PROTAC, utilizing a linker such as this compound, facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The flexibility and length of the PEG linker are critical for the successful formation and stability of the ternary complex.
References
An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester (CAS: 1807512-42-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and nanotechnology. This document details its chemical and physical properties, provides exemplary experimental protocols for its application, and outlines its role in advanced therapeutic and diagnostic strategies.
Core Compound Information
This compound, with the CAS number 1807512-42-0, is a polyethylene (B3416737) glycol (PEG) based linker.[1][2][3][4][5] Its structure features a methoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility.[2] One end of the PEG chain is terminated with a methoxy (B1213986) group, rendering it chemically inert, while the other end is functionalized with a phosphonic acid diethyl ester.[1][4] This heterobifunctional nature allows for its use as a spacer to connect two different molecular entities.[2]
The phosphonic acid ethyl ester group is generally considered a stable precursor to the more reactive phosphonic acid. The ethyl esters can be hydrolyzed under acidic or basic conditions to yield the free phosphonic acid, which can then be used for conjugation or surface modification.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1807512-42-0 | [1][2][3][4][5] |
| Molecular Formula | C15H33O8P | [1][2][3][5] |
| Molecular Weight | 372.39 g/mol | [1][2][3][5] |
| IUPAC Name | diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate | [1][3][5] |
| Synonyms | m-PEG5-phosphonic acid diethyl ester | [1][3][5] |
| Appearance | Solid powder | [1][5] |
| Purity | >95% or >98% (supplier dependent) | [1][2] |
| Solubility | Soluble in DMSO | [1][5] |
| Storage | Short term: 0 - 4 °C; Long term: -20 °C | [1][5] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of biomedical research:
-
Bioconjugation and PEGylation: The hydrophilic PEG chain can increase the solubility and in vivo circulation time of conjugated biomolecules, such as proteins, peptides, and oligonucleotides, while reducing their immunogenicity.[2]
-
Drug Delivery and Nanoparticle Modification: The phosphonic acid group (after hydrolysis of the ester) provides a strong anchor for attachment to metal oxide surfaces, making it ideal for the surface functionalization of nanoparticles (e.g., iron oxide nanoparticles for targeted drug delivery or imaging).[7][8][9][10][11] This PEGylation of nanoparticles enhances their colloidal stability and biocompatibility.
-
PROTACs (Proteolysis-Targeting Chimeras): As a flexible linker, it can be used in the synthesis of PROTACs to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein.[12]
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point for the use of this compound. Optimization will be required for specific applications.
Hydrolysis of the Ethyl Ester to Form the Free Phosphonic Acid
The phosphonic acid ethyl ester is typically hydrolyzed to the free phosphonic acid for conjugation or surface modification.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Appropriate solvent (e.g., water, dioxane)
-
Rotary evaporator
-
Lyophilizer
Protocol (Acidic Hydrolysis):
-
Dissolve this compound in a suitable solvent, such as a mixture of dioxane and water.
-
Add concentrated hydrochloric acid to the solution.
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
After completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
The resulting m-PEG5-phosphonic acid can be further purified if necessary, for example, by recrystallization or chromatography.
-
For sensitive applications, the product can be lyophilized to obtain a dry powder.
Note: The specific conditions (acid concentration, temperature, and time) may need to be optimized based on the scale of the reaction and the desired purity.
Surface Modification of Iron Oxide Nanoparticles
This protocol describes the functionalization of iron oxide nanoparticles with the hydrolyzed m-PEG5-phosphonic acid.
Materials:
-
Hydrolyzed m-PEG5-phosphonic acid
-
Iron oxide nanoparticles (IONPs) suspended in an appropriate solvent (e.g., water or an organic solvent)
-
Solvent for the phosphonic acid (e.g., water, ethanol)
-
Sonication bath
-
Magnetic separator or centrifuge
Protocol:
-
Disperse the iron oxide nanoparticles in a suitable solvent.
-
Prepare a solution of the hydrolyzed m-PEG5-phosphonic acid in a compatible solvent.
-
Add the phosphonic acid solution to the nanoparticle suspension. The molar ratio of phosphonic acid to the surface area of the nanoparticles should be optimized.
-
Sonicate the mixture for 1-2 hours to facilitate the binding of the phosphonic acid to the nanoparticle surface.
-
Allow the mixture to stir at room temperature for 12-24 hours.
-
Separate the functionalized nanoparticles from the excess phosphonic acid using a magnetic separator or by centrifugation.
-
Wash the nanoparticles several times with the solvent to remove any unbound linker.
-
Resuspend the PEGylated nanoparticles in the desired buffer or solvent for further use.
Conceptual Workflow for PROTAC Synthesis
Conceptual Steps:
-
Hydrolysis: Convert this compound to the free phosphonic acid as described in Protocol 3.1.
-
Activation: Activate the phosphonic acid group. This could potentially be achieved using carbodiimide (B86325) chemistry (e.g., with EDC/NHS) to form an active ester, although this is less common for phosphonic acids than for carboxylic acids.
-
First Conjugation: React the activated m-PEG5-phosphonic acid with the amine-functionalized E3 ligase ligand or the target protein ligand.
-
Purification: Purify the resulting conjugate.
-
Second Conjugation: The other end of the PROTAC molecule (either the E3 ligase or target protein ligand) would be attached in a subsequent step, depending on the overall synthetic strategy.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental processes described.
Caption: Workflow for the hydrolysis of this compound.
Caption: Workflow for surface modification of nanoparticles.
Caption: Conceptual relationship in PROTAC synthesis.
Conclusion
This compound is a versatile heterobifunctional linker with significant potential in various fields of biomedical research. Its PEG component enhances the biocompatibility and pharmacokinetic properties of conjugated molecules, while the phosphonic acid functionality (post-hydrolysis) provides a robust anchor for surface modification or a potential point of conjugation. The experimental protocols and conceptual workflows provided in this guide offer a foundation for researchers to explore the applications of this valuable chemical tool in developing next-generation therapeutics and diagnostics. Further research into the direct reactivity of the phosphonic acid ethyl ester and the development of specific conjugation protocols will undoubtedly expand its utility.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. US5420328A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]
- 9. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
m-PEG5-phosphonic acid ethyl ester: A Technical Guide to its Solubility, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a versatile heterobifunctional linker crucial in bioconjugation and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecule's physicochemical properties, expected solubility in various solvent classes, detailed experimental protocols for precise solubility determination, and visualizations of its role in key biological and experimental workflows.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Reference |
| Chemical Formula | C15H33O8P | [1] |
| Molecular Weight | 372.39 g/mol | [1] |
| CAS Number | 1807512-42-0 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical) | [2] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [1] |
Solubility Profile
Expected Qualitative Solubility
Based on its structure, the following table outlines the expected solubility of this compound in common laboratory solvents. It is widely reported to be soluble in Dimethyl Sulfoxide (DMSO)[1].
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar aprotic nature of these solvents can effectively solvate the polar ether linkages of the PEG chain and the phosphonate (B1237965) group. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The PEG chain is hydrophilic and should facilitate solubility in water and alcohols. The ethyl ester groups may slightly limit aqueous solubility compared to the corresponding phosphonic acid. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents may offer some solubility due to their ability to interact with different parts of the molecule. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is required. The following protocol is a generalized method for determining both the kinetic and thermodynamic solubility of this compound, which can be adapted to specific laboratory conditions and analytical instrumentation.
Objective: To determine the quantitative solubility (in mg/mL and molarity) of this compound in a selection of solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, water, ethanol, dichloromethane)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
Analyze the calibration standards using the chosen analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve.
-
-
Kinetic Solubility Measurement:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add small aliquots of the DMSO stock solution to a known volume of the test solvent (e.g., water, buffer) in a microplate or vials.
-
Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).
-
Measure the turbidity of the resulting solutions. The concentration at which precipitation is observed is the kinetic solubility. Alternatively, filter or centrifuge the samples and quantify the concentration in the supernatant using the calibration curve.
-
-
Thermodynamic Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted sample using the established analytical method.
-
Calculate the concentration of the dissolved this compound in the original solvent using the calibration curve and accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Data Presentation:
The determined solubility values should be recorded in a table, expressing the data in both mg/mL and moles per liter (M).
| Solvent | Kinetic Solubility (mg/mL) | Thermodynamic Solubility (mg/mL) | Molar Solubility (mol/L) |
| Solvent 1 | |||
| Solvent 2 | |||
| Solvent 3 |
Applications and Workflow Visualizations
This compound is a key enabling tool in modern drug discovery and development. Its primary applications are in bioconjugation and as a linker in the synthesis of PROTACs.
PROTAC Signaling Pathway
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins. This compound can serve as the flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.
Caption: PROTAC Mechanism of Action.
Bioconjugation Experimental Workflow
The phosphonate ester group of this compound can be hydrolyzed to a phosphonic acid, which can then be used to conjugate to various molecules or surfaces. Alternatively, the methoxy-PEG end can be replaced with other functional groups for conjugation. The following diagram illustrates a general workflow for a bioconjugation experiment.
Caption: General Bioconjugation Workflow.
This technical guide provides a foundational understanding of this compound, with a focus on its solubility and key applications. For specific research and development projects, it is imperative to perform detailed experimental validation of its properties and performance.
References
An In-depth Technical Guide to m-PEG5-phosphonic acid ethyl ester in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of biotechnology. Its unique structure, featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid ethyl ester group, offers a versatile platform for the modification and functionalization of biomolecules, nanoparticles, and surfaces. The PEG moiety confers enhanced solubility, stability, and biocompatibility, while the phosphonic acid ethyl ester group provides a reactive handle for covalent attachment to various substrates. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on bioconjugation, drug delivery, and surface modification. While specific quantitative data from peer-reviewed literature for this exact molecule remains elusive, this guide will detail the general principles, experimental considerations, and expected outcomes based on the well-understood properties of its constituent functional groups.
Introduction to this compound
This compound is a chemical compound characterized by a short, discrete polyethylene glycol chain with five repeating ethylene (B1197577) glycol units, capped with a methyl ether at one end and a phosphonic acid ethyl ester at the other.[1][2] This heterobifunctional nature is central to its utility, allowing for the directed and controlled linkage of different molecular entities.[3]
Key Structural Features:
-
m-PEG5 Chain: The methoxy-terminated PEG chain is hydrophilic, which enhances the aqueous solubility and stability of the molecules to which it is attached.[1] In biological systems, the PEG chain can create a hydration shell that reduces non-specific protein adsorption and shields the conjugated molecule from enzymatic degradation and immune recognition, thereby prolonging its circulation half-life.
-
Phosphonic Acid Ethyl Ester Group: This functional group serves as the primary point of attachment to various substrates. The phosphonic acid moiety is known to form strong bonds with metal oxides, making it an excellent anchor for surface modification of materials like titanium dioxide, iron oxide, and silica.[4] The ethyl ester can be hydrolyzed to the corresponding phosphonic acid, which can then participate in conjugation reactions.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | ~372.39 g/mol | [5] |
| Appearance | Typically a solid or viscous oil | [5] |
| Solubility | Soluble in a range of organic solvents and has some aqueous solubility due to the PEG chain. | [5] |
| Purity | Commercially available with purities often exceeding 95%. | [2] |
Core Applications in Biotechnology
The unique properties of this compound make it a versatile tool for a variety of biotechnological applications.
Bioconjugation and PEGylation
PEGylation, the process of covalently attaching PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. This compound can be utilized in PEGylation strategies, where the phosphonic acid ethyl ester group is activated or modified to react with functional groups on the biomolecule of interest (e.g., amines, thiols).
Hypothetical Bioconjugation Workflow:
The following diagram illustrates a generalized workflow for the bioconjugation of a protein with this compound.
Caption: A generalized workflow for protein PEGylation using this compound.
Experimental Protocol: General Considerations for Protein PEGylation
-
Activation of the Phosphonic Acid Ethyl Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the phosphonic acid. This phosphonic acid can then be activated using carbodiimide (B86325) chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated linker is then reactive towards primary amines on the protein.
-
Reaction Conditions: The conjugation reaction is typically carried out in a buffered solution (e.g., phosphate-buffered saline, PBS) at a controlled pH (typically 7.2-8.0 for amine coupling). The molar ratio of the activated PEG linker to the protein is a critical parameter that needs to be optimized to control the degree of PEGylation.
-
Purification: Following the conjugation reaction, the PEGylated protein needs to be purified from unreacted PEG linker and unconjugated protein. Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used techniques.
-
Characterization: The extent of PEGylation can be assessed by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which will show an increase in the apparent molecular weight of the protein, and mass spectrometry (e.g., MALDI-TOF).
Drug Delivery and Nanoparticle Functionalization
This compound is a valuable tool for the surface functionalization of nanoparticles used in drug delivery systems. The phosphonic acid group provides a strong anchor to the surface of metal oxide nanoparticles (e.g., iron oxide nanoparticles for magnetic targeting and imaging), while the PEG chain enhances their colloidal stability and biocompatibility.
Hypothetical Nanoparticle Functionalization Workflow:
Caption: A workflow for the surface functionalization of nanoparticles with this compound.
Experimental Protocol: General Considerations for Nanoparticle Functionalization
-
Surface Functionalization: The functionalization is often achieved through a self-assembly process where the nanoparticles are incubated with a solution of this compound in an appropriate solvent. The phosphonic acid group has a high affinity for metal oxide surfaces and will spontaneously form a layer on the nanoparticle.
-
Purification: After functionalization, excess, unbound linker must be removed. This can be achieved through repeated centrifugation and redispersion cycles or by dialysis.
-
Characterization: The successful functionalization of nanoparticles can be confirmed by a variety of techniques:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in hydrodynamic diameter is expected after PEGylation.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential upon functionalization can indicate the presence of the PEG layer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of phosphorus and carbon from the linker.
-
Thermogravimetric Analysis (TGA): To quantify the amount of linker grafted onto the nanoparticle surface.
-
Expected Quantitative Data for Nanoparticle Characterization:
While specific data for this compound is not available, the following table illustrates the type of data that would be expected from the characterization of functionalized nanoparticles.
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | X | Y | Z |
| PEGylated Nanoparticles | X + ΔX | Y' | Z' |
Note: ΔX would be a positive value indicating an increase in size. Y' would ideally be a small value indicating a narrow size distribution. Z' would be different from Z, reflecting the change in surface chemistry.
Surface Modification of Biomaterials
The ability of the phosphonic acid group to bind strongly to metal oxide surfaces makes this compound an effective agent for modifying the surface of biomaterials, such as titanium-based implants. The PEGylated surface can improve the biocompatibility of the implant by reducing protein fouling and promoting favorable cellular interactions.
Hypothetical Surface Modification and Characterization Workflow:
Caption: A workflow for the surface modification of a biomaterial with this compound.
Experimental Protocol: General Considerations for Surface Modification
-
Substrate Preparation: The biomaterial surface must be thoroughly cleaned and, in some cases, activated (e.g., by plasma treatment) to ensure a uniform and reactive surface for linker attachment.
-
Coating Procedure: The cleaned substrate is immersed in a solution of this compound for a specific duration to allow for the self-assembly of the linker on the surface.
-
Characterization: The modified surface is characterized to confirm the presence and properties of the PEG layer:
-
Contact Angle Measurement: To assess the hydrophilicity of the surface. A decrease in the water contact angle is expected after PEGylation.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG linker on the surface by detecting the characteristic elements (C, O, P).
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness of the PEG coating.
-
Expected Quantitative Data for Surface Characterization:
| Surface | Water Contact Angle (°) | Elemental Composition (XPS) |
| Unmodified Substrate | A | Ti, O |
| PEGylated Substrate | B (where B < A) | Ti, O, C, P |
Application in PROTACs
This compound can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.
Conceptual Structure of a PROTAC:
Caption: The basic components of a PROTAC molecule.
Conclusion and Future Perspectives
This compound is a versatile and valuable tool in the biotechnologist's arsenal. Its heterobifunctional nature allows for the straightforward modification of a wide range of biological and synthetic materials. The incorporation of a PEG chain provides the well-established benefits of PEGylation, including enhanced solubility, stability, and biocompatibility. The phosphonic acid ethyl ester group offers a robust anchor for surface modification and a reactive handle for bioconjugation.
While this guide has outlined the primary applications and general experimental considerations, it is important to note the current lack of detailed, peer-reviewed studies specifically reporting on the use of this compound. As the demand for sophisticated bioconjugation and surface modification strategies continues to grow, it is anticipated that more specific applications and detailed experimental data for this and similar linkers will become available in the scientific literature. Future research will likely focus on optimizing conjugation and surface modification protocols, as well as exploring novel applications in areas such as targeted drug delivery, diagnostics, and tissue engineering. Researchers are encouraged to meticulously document and publish their findings to contribute to a more comprehensive understanding of the full potential of this promising molecule.
References
An In-Depth Technical Guide to m-PEG5-phosphonic acid ethyl ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker designed for advanced bioconjugation applications. This document details the core properties, proposed reaction mechanisms, and detailed experimental protocols for its use in modifying proteins, antibodies, and other biomolecules. It is intended to serve as a valuable resource for researchers in drug development, diagnostics, and materials science.
Introduction to this compound
This compound is a versatile chemical tool used in the field of bioconjugation.[] It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the conjugated molecule.[2] The key functional groups are a terminal methoxy (B1213986) group and a diethyl phosphonate (B1237965) group, making it a heterobifunctional linker.[3] The PEG spacer can enhance the solubility and stability of biomolecules and reduce their immunogenicity.[2] The phosphonate group offers a distinct reactive handle for covalent attachment to biomolecules or surfaces.[4][5]
Key Properties:
-
Increased Hydrophilicity: The PEG chain improves the solubility of hydrophobic molecules in aqueous solutions.[2]
-
Enhanced Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[2]
-
Reduced Immunogenicity: The PEG moiety can shield antigenic sites on a protein, reducing immune responses.[2]
-
Biocompatibility: PEG is a well-established biocompatible polymer suitable for in vivo applications.[6]
Physicochemical and Bioconjugation Properties
The properties of this compound make it a valuable linker in various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and the surface modification of nanoparticles.[][7]
| Property | Value | Reference |
| Molecular Weight | 372.39 g/mol | [3] |
| Molecular Formula | C15H33O8P | [3] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in DMSO, DMF, and water | [8] |
| Storage Conditions | -20°C for long-term storage | [8] |
| Reactive Group 1 | Methoxy (inert) | |
| Reactive Group 2 | Diethyl Phosphonate | [3] |
| Spacer Arm | 5-unit polyethylene glycol (PEG5) |
Principles of Bioconjugation with this compound
The diethyl phosphonate group of this compound can be utilized for bioconjugation through several potential pathways. The most common approach involves the hydrolysis of the ethyl esters to yield a phosphonic acid, which can then be activated for reaction with primary amines (e.g., lysine (B10760008) residues on a protein).
Proposed Reaction Pathway: Activation of Phosphonic Acid
A plausible pathway for conjugating this compound to a protein involves a two-step process:
-
Hydrolysis: The diethyl phosphonate is first hydrolyzed to the corresponding phosphonic acid. This can be achieved under acidic conditions.
-
Amide Bond Formation: The resulting phosphonic acid is then activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated intermediate readily reacts with primary amines on the target biomolecule to form a stable phosphonamidate bond.
Caption: Proposed reaction pathway for protein conjugation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, conjugation, and character of bioconjugates using this compound.
Synthesis of m-PEG5-phosphonic acid
This protocol describes the hydrolysis of the ethyl ester to the phosphonic acid.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
pH meter
Procedure:
-
Dissolve this compound in 1 M HCl.
-
Stir the solution at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield m-PEG5-phosphonic acid.
Protein Conjugation via EDC/NHS Chemistry
This protocol outlines the conjugation of m-PEG5-phosphonic acid to a protein, such as an antibody.
Materials:
-
m-PEG5-phosphonic acid
-
Antibody in phosphate-buffered saline (PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of m-PEG5-phosphonic acid:
-
Dissolve m-PEG5-phosphonic acid, EDC, and NHS in MES buffer (pH 6.0) at a molar ratio of 1:2:2.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Adjust the pH of the antibody solution in PBS to 7.5-8.5.
-
Add the activated linker solution to the antibody solution at a desired molar ratio (e.g., 20:1 linker to antibody).
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Caption: Experimental workflow for protein conjugation.
Characterization of the Bioconjugate
The resulting bioconjugate should be thoroughly characterized to determine the degree of labeling and purity.
Methods:
-
Mass Spectrometry (MS): To confirm the covalent attachment of the linker and determine the drug-to-antibody ratio (DAR).[9][10]
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect any aggregation.[11]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To separate different drug-loaded species and calculate the average DAR.[11][12]
Quantitative Data and Performance
The performance of a bioconjugation linker is assessed by its reaction efficiency, the stability of the resulting conjugate, and the impact on the biological activity of the conjugated molecule. The following table summarizes expected performance metrics based on data from similar PEG-based linkers.[3][13]
| Parameter | Expected Value/Outcome | Notes |
| Conjugation Efficiency | 60-80% | Highly dependent on reaction conditions (pH, molar ratio, temperature). |
| Average DAR | 2-4 | Can be controlled by adjusting the molar ratio of linker to antibody. |
| Aggregate Formation | <5% | The hydrophilic PEG chain is expected to minimize aggregation. |
| In Vitro Stability | >95% retention of conjugate after 7 days in human plasma | The phosphonamidate bond is generally stable under physiological conditions.[13] |
| In Vivo Half-Life | Increased compared to the unconjugated biomolecule | PEGylation is known to extend the circulation half-life of proteins. |
Applications in Drug Development
The unique properties of this compound make it a promising candidate for various applications in drug development.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[7]
-
PROTACs: In the development of proteolysis-targeting chimeras, this linker can connect a target-binding ligand to an E3 ligase-binding ligand.
-
Surface Modification: The phosphonate group can be used to modify the surface of nanoparticles or medical devices to improve their biocompatibility.[5]
Logical Relationships in ADC Development
The development of an effective ADC involves a series of logical steps, from linker selection to in vivo testing.
Caption: Logical workflow for ADC development.
Conclusion
This compound is a valuable heterobifunctional linker with significant potential in bioconjugation and drug delivery. Its PEG spacer offers advantages in terms of solubility and biocompatibility, while the phosphonate functional group provides a versatile handle for covalent modification of biomolecules. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively utilize this linker in their drug development and research endeavors. Further studies are warranted to fully explore the in vivo performance and stability of conjugates formed using this promising linker.
References
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Hydrophilic Properties of m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilic properties of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification. This document details the molecule's physicochemical characteristics, its role in enhancing aqueous solubility, and experimental protocols for its characterization.
Introduction
This compound is a versatile chemical tool comprised of a monomethylated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, terminating in a phosphonic acid ethyl ester group. The PEG chain imparts significant hydrophilicity, enhancing the aqueous solubility and stability of conjugated molecules.[1] This property is crucial for improving the pharmacokinetic profiles of therapeutic agents and for creating biocompatible surfaces on medical devices and nanoparticles.[2][3] The phosphonic acid ethyl ester moiety provides a reactive handle for conjugation or a stable anchor for surface modification.[3]
Physicochemical Properties
The defining characteristic of this compound is its hydrophilicity, primarily attributed to the PEG chain. The ether oxygens along the PEG backbone form hydrogen bonds with water molecules, leading to high aqueous solubility.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₃₃O₈P | [5][6][7][8] |
| Molecular Weight | ~372.39 g/mol | [5][6][7][8] |
| CAS Number | 1807512-42-0 | [5][6][7][8] |
| Appearance | Solid powder | [9] |
| Solubility | Soluble in DMSO | [5][9] |
| Computed XLogP3 | -0.1 (for the core 2,5,8,11,14-Pentaoxahexadecane structure) | [10] |
Note: The computed XLogP3 value is for the core PEG structure and serves as an estimate of the molecule's high hydrophilicity. A negative LogP value is indicative of greater solubility in water than in octanol (B41247).
Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for Hydrophilicity Characterization
To quantitatively assess the hydrophilic properties of this compound or surfaces modified with it, the following experimental protocols are recommended.
Determination of Partition Coefficient (LogP/LogD) by Shake-Flask Method
The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. A negative LogP value indicates higher hydrophilicity.
Caption: Experimental workflow for LogP determination by the shake-flask method.
Detailed Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer like PBS, pH 7.4, for LogD determination) saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated aqueous phase.
-
Partitioning: In a flask, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Seal the flask and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the flask to stand undisturbed until the two phases have completely separated.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers, avoiding any cross-contamination.
-
Quantification: Determine the concentration of the analyte in each phase using a validated analytical method such as HPLC-UV or quantitative NMR.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Contact Angle Measurement for Surface Hydrophilicity
Contact angle measurement is a surface-sensitive technique used to determine the wettability of a solid surface. A lower contact angle with water indicates a more hydrophilic surface. This method is particularly useful for evaluating surfaces modified with this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. users.aalto.fi [users.aalto.fi]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. publications.polymtl.ca [publications.polymtl.ca]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. mdpi.com [mdpi.com]
- 8. pages.jh.edu [pages.jh.edu]
- 9. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,5,8,11,14-Pentaoxahexadecane | C11H24O5 | CID 19982973 - PubChem [pubchem.ncbi.nlm.nih.gov]
m-PEG5-phosphonic acid ethyl ester as a PROTAC linker.
An In-depth Technical Guide on the Emerging Role of m-PEG5-phosphonic acid ethyl ester as a PROTAC Linker
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for an E3 ubiquitin ligase, a ligand for a protein of interest (POI), and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the E3 ligase, the PROTAC, and the POI. This guide provides a comprehensive overview of a novel linker, this compound, for researchers and drug development professionals. We will delve into its structural components, potential advantages, and the experimental methodologies required for its characterization and implementation in a PROTAC discovery workflow.
Introduction to PROTAC Linker Scaffolds
The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to the molecule's overall biological activity. The choice of linker can profoundly impact a PROTAC's:
-
Solubility and Physicochemical Properties: The linker's composition affects the molecule's solubility, a critical factor for oral bioavailability and formulation.
-
Cellular Permeability: The linker must be designed to allow the PROTAC to traverse the cell membrane to reach its intracellular targets.
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for enabling the productive interaction between the E3 ligase and the POI, which is a prerequisite for ubiquitination and subsequent degradation.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The linker can influence the metabolic stability and in vivo exposure of the PROTAC.
Commonly employed linker chemistries include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures like alkynes and piperazines. The selection of a linker is often an empirical process, requiring the synthesis and evaluation of a library of linkers to identify the optimal one for a given target and E3 ligase ligand.
The Profile of this compound
The this compound linker is a bifunctional molecule that incorporates several key features designed to enhance the properties of a PROTAC. Let's break down its components:
-
m-PEG5: The "m" indicates a methoxy (B1213986) group capping one end of the polyethylene glycol (PEG) chain, preventing uncontrolled chain growth during synthesis and potential side reactions in biological systems. The "PEG5" denotes a chain of five repeating ethylene (B1197577) glycol units. PEG chains are known to:
-
Increase hydrophilicity, which can improve the solubility of the PROTAC.
-
Provide flexibility, allowing for the optimal orientation of the two ligands for ternary complex formation.
-
Potentially reduce non-specific binding and improve in vivo properties.
-
-
Phosphonic Acid Ethyl Ester: This functional group is less common in PROTAC linkers and introduces unique properties.
-
Potential for Target Engagement: Phosphonate (B1237965) groups are known mimics of phosphate (B84403) groups and can act as ligands for proteins that bind to phosphorylated substrates, such as certain kinases or phosphatases. In this context, the phosphonate moiety could serve as the warhead for the POI.
-
Modulation of Physicochemical Properties: The phosphonate ester can influence the polarity and hydrogen bonding capacity of the linker, potentially impacting cell permeability and efflux pump recognition.
-
Synthetic Handle: The ester provides a site for further chemical modification, allowing for the attachment of the E3 ligase ligand or the POI ligand.
-
Inferred Advantages and Potential Applications
The unique combination of a PEG chain and a phosphonate ester suggests that the this compound linker could be particularly advantageous for developing PROTACs against:
-
Kinases: Many kinases are regulated by phosphorylation, and a phosphonate-containing PROTAC could target the ATP-binding site or an allosteric site.
-
Phosphate-Binding Proteins: Other proteins that recognize phosphorylated motifs are potential targets.
-
Targets Requiring Improved Solubility: The PEG component can help to solubilize PROTACs with otherwise poor physicochemical properties.
Experimental Protocols
The development and characterization of a PROTAC utilizing the this compound linker involves a series of well-defined experimental steps.
Synthesis of the PROTAC
The synthesis would typically involve a multi-step process:
-
Activation of the Linker: The phosphonic acid ethyl ester can be hydrolyzed to the corresponding phosphonic acid, which is then activated for coupling, for example, using carbodiimide (B86325) chemistry (e.g., EDC/NHS).
-
Ligation to the POI Ligand: The activated linker is reacted with an appropriate functional group (e.g., an amine) on the POI ligand.
-
Ligation to the E3 Ligase Ligand: The other end of the linker is then conjugated to the E3 ligase ligand, which could be, for example, a derivative of thalidomide (B1683933) for Cereblon (CRBN) or a VHL ligand.
A generalized synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
In Vitro Characterization
Once synthesized, the PROTAC must be rigorously tested in vitro.
The primary endpoint for a PROTAC is the degradation of the target protein.
-
Western Blotting: A semi-quantitative method to visualize the reduction in protein levels.
-
Treat cells with the PROTAC at various concentrations and for different durations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody specific to the POI.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
-
Quantitative Proteomics (e.g., Mass Spectrometry): Provides a more global and quantitative view of protein degradation.
-
DC50: The concentration of the PROTAC that results in 50% degradation of the POI.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
These parameters are determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.
Cellular Assays
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the functional consequence of POI degradation, such as the inhibition of cancer cell growth.
-
Target Engagement Assays (e.g., NanoBRET, CETSA): To confirm that the PROTAC is binding to the POI and the E3 ligase in a cellular context.
Quantitative Data Summary
The following table provides a hypothetical but representative summary of the kind of quantitative data that would be generated during the characterization of a PROTAC (PROTAC-X) using the this compound linker.
| Parameter | PROTAC-X | Control (POI Ligand only) |
| Binding Affinity (Kd, nM) | ||
| POI | 50 | 45 |
| CRBN | 250 | N/A |
| Degradation | ||
| DC50 (nM) | 15 | >10,000 |
| Dmax (%) | 95 | 0 |
| Cellular Activity | ||
| IC50 (nM) in Cancer Cell Line A | 25 | 500 |
| Pharmacokinetics (Mouse) | ||
| Oral Bioavailability (%) | 30 | 5 |
| Half-life (hours) | 8 | 2 |
Signaling Pathway Context
PROTACs are often designed to target key nodes in signaling pathways that are dysregulated in disease. For example, a PROTAC targeting a kinase in the MAPK/ERK pathway could be used to treat cancer.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
The this compound linker represents an exciting new tool in the PROTAC design toolbox. Its combination of a flexible, solubilizing PEG chain and a potentially target-interactive phosphonate group offers a unique set of properties that could be leveraged to develop novel therapeutics. The experimental workflows and characterization methods outlined in this guide provide a roadmap for researchers looking to explore the potential of this and other innovative linker technologies in the rapidly advancing field of targeted protein degradation. As with all aspects of PROTAC design, empirical testing and iterative optimization will be key to unlocking the full therapeutic potential of this promising new scaffold.
Navigating the Stability of m-PEG5-Phosphonic Acid Ethyl Ester: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the shelf life, storage, and stability of m-PEG5-phosphonic acid ethyl ester, a critical bifunctional linker used in bioconjugation and drug delivery systems. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this essential compound in their research and development endeavors.
Overview and Physicochemical Properties
This compound is a hydrophilic linker molecule featuring a terminal methoxy-capped polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid ethyl ester group. The PEG moiety enhances solubility and biocompatibility, while the phosphonic acid ethyl ester group provides a reactive handle for conjugation to various substrates. Understanding its stability profile is paramount for its effective application.
Shelf Life and Recommended Storage Conditions
Proper storage is crucial to maintain the chemical integrity and functionality of this compound. The following table summarizes the recommended storage conditions and expected shelf life based on available data from suppliers.
| Parameter | Condition | Duration | Expected Shelf Life |
| Long-Term Storage | -20°C, dry, protected from light | Months to Years | > 3 years[1] |
| Short-Term Storage | 0 - 4°C or 2 - 8°C, dry, protected from light | Days to Weeks | Not specified |
| Shipping | Ambient temperature | Few weeks | Stable[1] |
Potential Degradation Pathways
The chemical structure of this compound contains two primary functionalities susceptible to degradation: the polyethylene glycol (PEG) chain and the phosphonic acid ethyl ester group.
Hydrolysis of the Phosphonic Acid Ethyl Ester
The phosphonate (B1237965) ester is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the corresponding phosphonic acid.[2][3] This process can be accelerated by the presence of moisture and inappropriate pH conditions.
Caption: Hydrolysis of the phosphonic acid ethyl ester.
Degradation of the Polyethylene Glycol (PEG) Chain
The PEG chain is primarily susceptible to thermal and oxidative degradation.[1][4][5][6][7][8] This can result in chain scission, leading to the formation of various byproducts, including smaller PEG fragments, aldehydes, and formic esters.[5] Exposure to high temperatures, oxygen, and light can initiate and accelerate these degradation processes.
Caption: Thermal and oxidative degradation of the PEG chain.
Experimental Protocols for Stability Assessment
To ensure the quality and stability of this compound, a robust analytical testing program is recommended. The following are suggested experimental protocols for assessing the purity and degradation of the compound.
Protocol for Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the parent compound and its potential degradation products.[9][][11][12]
Objective: To develop a stability-indicating HPLC method for the analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a Charged Aerosol Detector (CAD) is recommended. The CAD is particularly useful as the PEG moiety lacks a strong chromophore.[9]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and CAD.
-
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition (e.g., 1 mg/mL).
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose to light (ICH Q1B guidelines).
-
-
Analysis: Inject the stressed and unstressed samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Caption: Experimental workflow for HPLC method development.
Protocol for ³¹P NMR Spectroscopy Analysis
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly specific technique for monitoring the hydrolysis of the phosphonic acid ethyl ester to its corresponding phosphonic acid.[13][14][15][16]
Objective: To use ³¹P NMR to detect and quantify the hydrolysis of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Sample Preparation: Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., D₂O or CD₃OD).
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (e.g., 5 x T₁) to ensure quantitative results.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄).
-
-
Spectral Analysis:
-
The phosphonic acid ethyl ester will have a characteristic chemical shift.
-
Upon hydrolysis, a new peak corresponding to the phosphonic acid will appear at a different chemical shift.
-
The relative integration of these two peaks can be used to determine the percentage of hydrolysis.
-
-
Stability Monitoring: Acquire ³¹P NMR spectra of samples stored under different conditions (e.g., elevated temperature, humidity) over time to monitor the rate of hydrolysis.
Caption: Workflow for ³¹P NMR analysis of hydrolysis.
Conclusion
The stability of this compound is critical for its successful application in bioconjugation and drug delivery. Long-term storage at -20°C in a dry, dark environment is recommended to ensure a shelf life of over three years. The primary degradation pathways are hydrolysis of the phosphonate ester and thermal/oxidative degradation of the PEG chain. The implementation of robust analytical methods, such as the stability-indicating HPLC and ³¹P NMR protocols outlined in this guide, is essential for monitoring the purity and stability of this important linker molecule, thereby ensuring the reproducibility and success of downstream applications.
References
- 1. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. conservationphysics.org [conservationphysics.org]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
m-PEG5-phosphonic acid ethyl ester safety data sheet
An in-depth guide on the safety and handling of m-PEG5-phosphonic acid ethyl ester for researchers, scientists, and drug development professionals.
Disclaimer: A specific, official Safety Data Sheet (SDS) for this compound (CAS No. 1807512-42-0) was not publicly available at the time of this writing. The following information is a compilation of data from chemical suppliers and safety data for structurally related compounds, such as phosphonic acid and its esters. This guide is intended for informational purposes only and should not be considered a substitute for a manufacturer-provided SDS. Always consult the official SDS from your supplier before handling this chemical.
Chemical Identification
This compound is a heterobifunctional PEG linker used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. It is intended for research use only and is not for human or veterinary use[3].
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate, 1-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane[4] |
| CAS Number | 1807512-42-0[1][3][4][5] |
| Molecular Formula | C15H33O8P[1][4][5] |
| Molecular Weight | 372.39 g/mol [1][5][6] |
| Chemical Structure | CCOP(=O)(CCOCCOCCOCCOCCOC)OCC[1] |
Representative Hazard Profile
The specific toxicological properties of this compound have not been fully investigated[7]. However, based on the safety data for related phosphonic acid compounds, the following hazards may be present.
GHS Hazard Classification (Potential, based on related compounds):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[8] |
| Skin Corrosion/Irritation | 1A - 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[8][9] |
| Serious Eye Damage/Eye Irritation | 1 - 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[9] |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects[8] |
| Corrosive to metals | 1 | H290: May be corrosive to metals[8] |
Precautionary Statements (Recommended):
Users should wash hands and any exposed skin thoroughly after handling[7]. Do not eat, drink, or smoke when using this product[8]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[7]. Wear protective gloves, protective clothing, eye protection, and face protection[7][8][9]. Avoid release to the environment[8].
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
| Parameter | Recommendation |
| Handling | Handle in accordance with good industrial hygiene and safety practices[7]. Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location[7]. Avoid contact with skin and eyes[7]. |
| Storage | Store in a dry, dark place[3]. Keep the container tightly closed[7][9]. Recommended storage temperatures are 0-4°C for the short term (days to weeks) and -20°C for the long term (months to years)[3]. |
| Incompatible Materials | Oxidizing agents[7]. |
General Experimental Safety Protocols
The following protocols are based on general safety procedures for handling potentially hazardous laboratory chemicals.
Personal Protective Equipment (PPE)
A diagram illustrating the necessary PPE for handling this compound is provided below.
Caption: Required PPE for handling this compound.
First-Aid Measures
In case of exposure, follow the first-aid measures outlined below. Seek medical attention if symptoms persist or are severe.
Caption: First-aid procedures for exposure to this compound.
Spill Response
A general workflow for responding to a chemical spill is outlined below.
Caption: General workflow for chemical spill response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and oxides of phosphorus[7].
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear[7].
Ecological Information
Based on data for related compounds, this chemical may be toxic to aquatic life with long-lasting effects[8]. Avoid release into the environment and do not let the product enter drains[8].
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain. Waste should be sent to an approved waste disposal plant[7].
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. This compound [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phosphonics.com [phosphonics.com]
Methodological & Application
Application Notes and Protocols for m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This reagent is valuable in bioconjugation, drug delivery, and surface modification due to its ability to connect molecules and surfaces, enhancing solubility and stability.[1]
Product Information
| Property | Value |
| Chemical Name | Diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate |
| Synonyms | This compound |
| CAS Number | 1807512-42-0[2][3][4] |
| Molecular Formula | C15H33O8P[2][3][4] |
| Molecular Weight | 372.39 g/mol [3] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Keep dry and protected from light. |
Applications
The this compound is a versatile tool in biomedical research and drug development. Its key applications include:
-
Bioconjugation: The PEG chain enhances the solubility and stability of biomolecules like proteins and peptides, improving their pharmacokinetic properties.[1]
-
Surface Modification of Nanoparticles: The phosphonic acid ethyl ester group allows for the functionalization of metal oxide nanoparticles, improving their biocompatibility and circulation time in biological systems.[1]
-
PROTAC Synthesis: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific proteins.[5]
-
Drug Delivery: This linker plays a role in the development of prodrugs, aiding in controlled release and improving the bioavailability of active pharmaceutical ingredients.[1]
Experimental Protocols
The following are representative protocols for common applications of this compound. Note: These are generalized procedures and may require optimization for specific applications.
Protocol for Surface Modification of Metal Oxide Nanoparticles
This protocol describes the functionalization of iron oxide nanoparticles (IONPs) with this compound to improve their stability in aqueous solutions.
Materials:
-
This compound
-
Iron oxide nanoparticles (e.g., EMG 308)
-
Methanol
-
Distilled water
-
Sonication bath
-
Magnetic separator
Procedure:
-
Prepare a solution of this compound in a mixture of distilled water and methanol.
-
Add the iron oxide nanoparticle suspension to the linker solution. The final concentration of nanoparticles and linker should be optimized based on the desired surface coverage.
-
Sonicate the mixture for 1 hour, followed by a 1-hour rest period. Repeat this cycle three times.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Separate the functionalized nanoparticles from the solution using a magnetic separator.
-
Wash the nanoparticles multiple times with distilled water to remove any unreacted linker.
-
Resuspend the PEGylated nanoparticles in the desired buffer for storage or further use.
Workflow for Nanoparticle Surface Modification
Caption: Workflow for surface modification of nanoparticles.
Protocol for PROTAC Synthesis
This protocol outlines a representative two-step synthesis of a PROTAC using this compound as a linker. This involves the sequential coupling of the linker to a protein of interest (POI) ligand and an E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve this compound (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid end of a related PEG linker (this protocol is adapted for the phosphonate (B1237965) ester).
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.
Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate
-
The phosphonic acid ethyl ester end of the POI-linker intermediate would typically be hydrolyzed to the phosphonic acid before coupling to the E3 ligase ligand. This would involve a separate hydrolysis step.
-
Assuming the phosphonic acid is available, dissolve the POI-linker intermediate (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in anhydrous DMF.
-
Stir for 15 minutes at room temperature.
-
Add the amine-containing E3 ligase ligand (1.1 equivalents) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule using flash column chromatography.
PROTAC Synthesis Workflow
Caption: Workflow for the two-step synthesis of a PROTAC.
Data Presentation
The following tables provide representative quantitative data for the applications of PEG linkers.
Representative Data for Nanoparticle Surface Modification
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles |
| Hydrodynamic Diameter (nm) | 150 ± 10 | 180 ± 15 |
| Zeta Potential (mV) | +25 ± 3 | -5 ± 2 |
| Colloidal Stability in PBS (24h) | Aggregation observed | Stable |
| Protein Adsorption (µg/mg NP) | 150 ± 20 | 30 ± 5 |
Representative Data for PROTAC Activity
| PROTAC Concentration | Target Protein Degradation (%) | Cell Viability (%) |
| 0.1 µM | 25 ± 5 | 98 ± 2 |
| 1 µM | 60 ± 8 | 95 ± 3 |
| 10 µM | 85 ± 6 | 90 ± 4 |
| 100 µM | 95 ± 3 | 80 ± 5 |
Signaling Pathway
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling pathway.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for m-PEG5-phosphonic acid ethyl ester Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their biomedical applicability. PEGylation imparts "stealth" properties to nanoparticles, reducing recognition by the reticuloendothelial system, which in turn prolongs systemic circulation time.[1] This modification also improves the colloidal stability of nanoparticles in physiological media, preventing aggregation and opsonization.[2][3]
The m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker designed for the efficient and stable surface modification of metal oxide nanoparticles, such as iron oxide (Fe₃O₄) and titanium dioxide (TiO₂) nanoparticles.[4][5] The phosphonic acid moiety forms a strong, multidentate coordination bond with the metal oxide surface, providing a stable anchor for the PEG chain.[5][6] The terminal methoxy (B1213986) group on the PEG chain minimizes non-specific interactions. The ethyl ester form of the phosphonic acid acts as a protecting group, which can be hydrolyzed in situ or prior to conjugation to yield the active phosphonic acid for binding. This document provides detailed protocols for the conjugation of this compound to nanoparticles and their subsequent characterization.
Key Applications
-
Drug Delivery: Enhancing the pharmacokinetic profile of nanoparticle-based drug carriers.
-
Medical Imaging: Improving the performance of contrast agents for applications like Magnetic Resonance Imaging (MRI).[6][7]
-
Theranostics: Developing multifunctional platforms for simultaneous diagnosis and therapy.
Experimental Protocols
Protocol 1: Conjugation of this compound to Iron Oxide Nanoparticles (IONPs)
This protocol describes the surface modification of IONPs with this compound via a ligand exchange process. The protocol includes an in-situ hydrolysis step to convert the phosphonic acid ethyl ester to the active phosphonic acid.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
This compound
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl) or Bromotrimethylsilane (B50905) (TMSBr)
-
Nitrogen gas
Equipment:
-
Sonicator bath
-
Magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
pH meter
-
Glass vials
Procedure:
-
Nanoparticle Dispersion: Disperse the IONPs in an appropriate solvent. For oleylamine-coated IONPs, dichloromethane is a suitable solvent.[6]
-
Hydrolysis of this compound (select one method):
-
Acid-catalyzed hydrolysis: In a separate vial, dissolve the this compound in a solution of deionized water and methanol. Add a catalytic amount of hydrochloric acid and stir the solution at room temperature overnight. Neutralize the solution with a suitable base (e.g., NaOH) to a pH of ~7.0. The hydrolyzed product is m-PEG5-phosphonic acid.
-
TMSBr-mediated hydrolysis: Dissolve the this compound in cooled dichloromethane (-20°C). Add bromotrimethylsilane and allow the reaction to proceed overnight at 4°C.[8] Evaporate the solvent under reduced pressure and then add cold methanol to yield the hydrolyzed m-PEG5-phosphonic acid.[8]
-
-
Conjugation Reaction:
-
Add the hydrolyzed m-PEG5-phosphonic acid solution to the dispersed IONPs. The molar ratio of PEG to nanoparticles should be optimized for the specific application, but a starting point is a significant molar excess of the PEG linker.
-
Sonicate the mixture for 1 hour, followed by 1 hour of stirring. Repeat this cycle three times.[8]
-
Allow the reaction to proceed overnight at room temperature with continuous stirring under a nitrogen atmosphere.[8]
-
-
Purification:
-
Concentrate the solution using a rotary evaporator.
-
Add hexane to the concentrated solution to precipitate the PEGylated IONPs.[8]
-
Sonicate the mixture for 5 minutes and then centrifuge to pellet the nanoparticles.
-
Remove the supernatant and wash the pellet with a mixture of dichloromethane and hexane. Repeat the washing step three times.
-
Finally, resuspend the purified PEGylated IONPs in deionized water or a buffer of choice.
-
Protocol 2: Characterization of PEGylated Nanoparticles
1. Hydrodynamic Diameter and Zeta Potential Measurement
-
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
-
Procedure:
-
Disperse a small aliquot of the non-PEGylated and PEGylated IONP suspensions in deionized water or a buffer (e.g., PBS) to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the samples.
-
Measure the zeta potential of the samples to determine the surface charge.[9]
-
-
Expected Results: An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer.[10] The zeta potential is expected to shift towards neutral (closer to zero) for PEGylated nanoparticles, indicating successful shielding of the surface charge.[6]
2. Quantification of PEG Grafting Density by Thermogravimetric Analysis (TGA)
-
Instrumentation: Thermogravimetric Analyzer.
-
Procedure:
-
Lyophilize the purified PEGylated IONP suspension to obtain a dry powder.
-
Place a known amount of the dried sample (5-10 mg) in an alumina (B75360) pan.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.[8]
-
Record the weight loss as a function of temperature. The weight loss between 200°C and 600°C can be attributed to the decomposition of the grafted PEG chains.
-
-
Calculation: The grafting density can be calculated based on the weight loss in the PEG decomposition region and the surface area of the nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Parameter | Before PEGylation (IONPs) | After PEGylation (PEG-IONPs) | Reference |
| Hydrodynamic Diameter (nm) | 14 ± 2 | 35 ± 5 | [10] |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | [9] |
| Zeta Potential (mV) in water | -30 to -40 | -5 to -15 | [4][6] |
| PEG Grafting Density (molecules/nm²) | N/A | 0.5 - 2.0 | [11] |
Table 2: Stability of PEGylated Nanoparticles in Different Media
| Medium | Hydrodynamic Diameter (nm) after 24h | Zeta Potential (mV) after 24h | Reference |
| Deionized Water | 50 - 80 | -20 to -40 | [4] |
| Phosphate Buffered Saline (PBS) | 55 - 85 | -15 to -30 | [4] |
| Cell Culture Medium (+10% FBS) | 60 - 100 | -10 to -25 | [4] |
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation and characterization.
Caption: Effect of PEGylation on nanoparticle fate in the bloodstream.
References
- 1. d-nb.info [d-nb.info]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morphology Effect of PEGylated Iron Oxide Nanoparticles on the Enhancement of MRI Contrast Signal in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charge-Modulated Synthesis of Highly Stable Iron Oxide Nanoparticles for In Vitro and In Vivo Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. rsc.org [rsc.org]
Surface Modification of Titanium Dioxide with m-PEG5-Phosphonic Acid Ethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of titanium dioxide (TiO₂) nanoparticles with m-PEG5-phosphonic acid ethyl ester. This functionalization process is critical for enhancing the biocompatibility, stability, and therapeutic efficacy of TiO₂-based nanomaterials in various biomedical applications, including drug delivery and cancer therapy.
Application Notes
The surface modification of titanium dioxide nanoparticles with polyethylene (B3416737) glycol (PEG) chains is a widely employed strategy to improve their performance in biological systems.[1][2] PEGylation creates a hydrophilic layer on the nanoparticle surface, which can reduce protein adsorption, minimize recognition by the reticuloendothelial system (RES), and consequently prolong circulation time.[3] The choice of a phosphonic acid anchoring group provides a strong and stable linkage to the TiO₂ surface, proving more robust than carboxylic acid anchors.[4][5]
The specific use of this compound offers several advantages:
-
Improved Biocompatibility: The PEG moiety reduces the inherent cytotoxicity of bare TiO₂ nanoparticles, making them more suitable for in vivo applications.[2][6]
-
Enhanced Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in physiological media, ensuring better dispersibility.[1]
-
Versatile Platform for Drug Delivery: The modified TiO₂ nanoparticles can serve as carriers for various therapeutic agents.[7][8] The terminal methoxy (B1213986) group of the m-PEG chain provides a neutral surface, while the phosphonic acid ester ensures strong attachment to the TiO₂ core.[9][10]
-
Potential for Phototherapy: TiO₂ is a well-known photosensitizer, and its PEGylated form has shown potential in photodynamic and photothermal therapy.[6][7]
Characterization of Surface Modification
Successful surface modification can be confirmed through a suite of analytical techniques.
| Parameter Measured | Characterization Technique | Expected Outcome |
| Morphology and Size | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualization of a thin organic layer around the TiO₂ core. The core nanoparticle size and shape should remain largely unchanged.[11] |
| Hydrodynamic Diameter & Zeta Potential | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter due to the PEG layer. A shift in zeta potential, indicating a change in surface charge upon functionalization. |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | Appearance of characteristic peaks for P-O-Ti bonds, C-O-C stretching from the PEG chain, and P=O stretching, confirming the presence of the organic molecule on the surface.[4][12] |
| Grafting Density | Thermogravimetric Analysis (TGA) | Quantification of the weight loss corresponding to the decomposition of the organic coating, allowing for the calculation of the number of molecules per unit surface area.[1] |
| Crystalline Structure | X-ray Diffraction (XRD) | Confirmation that the crystalline structure of the TiO₂ (e.g., anatase, rutile) is preserved after the surface modification process.[3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of TiO₂ nanoparticles and their subsequent surface modification with this compound.
Synthesis of Titanium Dioxide Nanoparticles (Wet Chemical Method)
This protocol is adapted from a general procedure for synthesizing TiO₂ nanoparticles.[3]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Deionized water
-
Nitric acid (optional, for peptization)
Procedure:
-
Prepare a solution of titanium (IV) isopropoxide in isopropanol (e.g., 1:10 v/v).
-
In a separate flask, prepare a solution of deionized water in isopropanol (e.g., 1:10 v/v).
-
Under vigorous stirring, add the TTIP solution dropwise to the water/isopropanol solution. A white precipitate of titanium hydroxide (B78521) will form immediately.
-
Continue stirring the suspension for 24 hours at room temperature to ensure complete hydrolysis.
-
(Optional) For peptization to form a stable colloidal sol, add a small amount of nitric acid and heat the suspension at 80°C for 8-12 hours.
-
Wash the resulting TiO₂ nanoparticles repeatedly with ethanol (B145695) and deionized water by centrifugation and redispersion to remove any unreacted precursors.
-
Dry the purified TiO₂ nanoparticles in an oven at 80-100°C.
-
For crystalline anatase phase, calcine the dried powder at 450°C for 3 hours.[3]
Surface Modification with this compound
This protocol is a generalized procedure based on methods for attaching phosphonic acids to metal oxide surfaces.[6][13]
Materials:
-
Synthesized TiO₂ nanoparticles
-
This compound
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran (B95107) (THF), or toluene)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Disperse the synthesized TiO₂ nanoparticles in the chosen anhydrous solvent to a concentration of approximately 1 mg/mL. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
In a separate vial, dissolve this compound in the same anhydrous solvent to a concentration of 0.2 mg/mL.[6]
-
Under an inert atmosphere, add the TiO₂ suspension to the this compound solution.
-
Allow the reaction mixture to stir at 60°C for 24 hours.[6] This elevated temperature facilitates the condensation reaction between the phosphonic acid group and the hydroxyl groups on the TiO₂ surface.
-
After the reaction, cool the mixture to room temperature.
-
Separate the surface-modified TiO₂ nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with the anhydrous solvent to remove any unbound this compound.
-
(Optional) For enhanced stability of the phosphonate (B1237965) bond, a post-deposition annealing step can be performed by heating the dried, modified nanoparticles at 120°C for 24 hours in a nitrogen atmosphere.[6]
-
Dry the final product under vacuum.
Drug Loading onto Modified Nanoparticles (Example with Paclitaxel)
This protocol provides a general method for loading a hydrophobic drug onto the functionalized nanoparticles.[3]
Materials:
-
This compound modified TiO₂ nanoparticles
-
Paclitaxel (B517696) (or other hydrophobic drug)
-
Suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol)
Procedure:
-
Disperse the modified TiO₂ nanoparticles in the organic solvent.
-
Dissolve the paclitaxel in the same solvent.
-
Mix the nanoparticle suspension and the drug solution.
-
Stir the mixture at room temperature for 24-48 hours in the dark to allow for drug adsorption onto the nanoparticle surface.
-
Separate the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with the solvent to remove any unloaded drug.
-
Dry the drug-loaded nanoparticles under vacuum.
-
Determine the drug loading efficiency by measuring the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
Caption: Experimental workflow for the synthesis, surface modification, and drug loading of TiO₂ nanoparticles.
Caption: Schematic of TiO₂ surface functionalization and subsequent drug adsorption.
References
- 1. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocompatible Polymer-Grafted TiO2 Nanoparticle Sonosensitizers Prepared Using Phosphonic Acid-Functionalized RAFT Agent [mdpi.com]
- 3. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic Acid Adsorbates Tune the Surface Potential of TiO2 in Gas and Liquid Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matec-conferences.org [matec-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simultaneous Phase Transfer and Surface Modification of TiO₂ Nanoparticles Using Alkylphosphonic Acids: Optimization and Structure of the Organosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.cnr.it [iris.cnr.it]
- 12. This compound, 1807512-42-0 | BroadPharm [broadpharm.com]
- 13. Drug loading of nanoporous TiO2 films - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Gold Nanoparticles with m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the functionalization of gold nanoparticles (AuNPs) with m-PEG5-phosphonic acid ethyl ester. This process is crucial for enhancing the biocompatibility, stability, and in vivo circulation time of AuNPs, making them suitable platforms for a wide range of biomedical applications, including drug delivery, diagnostics, and bio-imaging. The inclusion of the phosphonic acid ethyl ester moiety offers an alternative to the commonly used thiol-based linkers for attachment to the gold surface.
Introduction
Gold nanoparticles possess unique optical and electronic properties that make them highly attractive for biomedical research. However, bare AuNPs are prone to aggregation in physiological environments and can be rapidly cleared by the reticuloendothelial system. Surface modification with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, creates a hydrophilic protective layer that sterically stabilizes the nanoparticles and reduces non-specific protein adsorption.
This compound is a heterobifunctional linker that features a methoxy-terminated PEG chain and a phosphonic acid ethyl ester group. The PEG chain provides the "stealth" properties, while the phosphonic acid ethyl ester group serves as an anchor to the gold nanoparticle surface. This document outlines the protocols for synthesizing citrate-stabilized AuNPs and their subsequent functionalization with this compound, followed by detailed characterization methods.
Data Presentation
Successful functionalization of gold nanoparticles with this compound results in significant changes to their physicochemical properties. The following table summarizes the expected quantitative data before and after surface modification.
| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs |
| Core Diameter (TEM) | 15 ± 2 nm | 15 ± 2 nm |
| Hydrodynamic Diameter (DLS) | ~20 - 30 nm | ~30 - 50 nm |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 |
| Zeta Potential | -30 to -50 mV | -10 to -20 mV |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~522 - 525 nm (slight red-shift) |
| Stability in 10% NaCl | Rapid aggregation | Stable for > 24 hours |
Experimental Protocols
Part 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (15 nm)
This protocol is based on the well-established Turkevich-Frens method for the synthesis of monodisperse, citrate-stabilized gold nanoparticles.[1]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1.0 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v, freshly prepared)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with ultrapure water.
Procedure:
-
In a 100 mL round-bottom flask equipped with a condenser and a magnetic stir bar, bring 50 mL of 1.0 mM HAuCl₄ solution to a rolling boil while stirring vigorously on a stirring hotplate.
-
Rapidly inject 5 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
The synthesized citrate-capped AuNPs should be stored at 4°C.
Part 2: Functionalization with this compound via Ligand Exchange
This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (as prepared in Part 1)
-
This compound
-
Ultrapure water
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound stock solution to achieve a final concentration that provides a significant molar excess of the PEG linker. A starting point is a 10,000-fold molar excess relative to the AuNP concentration.
-
Incubate the mixture at room temperature with gentle stirring for 24-48 hours to facilitate the ligand exchange process.
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess unbound this compound and displaced citrate ions. Centrifugation conditions will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in 1 mL of PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.
Part 3: Characterization of Functionalized Gold Nanoparticles
Successful functionalization is confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.
Methods:
-
Transmission Electron Microscopy (TEM): To determine the core size, morphology, and monodispersity of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI), which will increase after PEGylation.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A successful ligand exchange will result in a less negative zeta potential compared to the initial citrate-capped AuNPs.
-
UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak. A slight red-shift in the SPR peak is expected upon successful functionalization due to the change in the local refractive index at the nanoparticle surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG chains on the nanoparticle surface by identifying characteristic vibrational bands of the PEG molecule.
Visualization of Experimental Workflow and Cellular Uptake
The following diagrams illustrate the key processes involved in the functionalization of gold nanoparticles and their subsequent interaction with cells for drug delivery applications.
Caption: Workflow for Synthesis and Functionalization.
Caption: Cellular Uptake and Drug Release Pathways.
Signaling Pathways in Drug Delivery
The effective delivery of therapeutic agents to target cells often involves hijacking existing cellular signaling and trafficking pathways. For PEGylated gold nanoparticles, cellular entry is primarily mediated by endocytosis. The specific endocytic pathway can be influenced by nanoparticle size, surface charge, and the presence of targeting ligands.
Once internalized, the nanoparticles are typically trafficked through the endo-lysosomal pathway. The acidic environment and enzymatic activity within late endosomes and lysosomes can be exploited to trigger the release of the conjugated drug. For instance, a pH-sensitive linker can be incorporated between the drug and the nanoparticle, which cleaves in the low pH of the lysosome, releasing the active agent into the cytoplasm to interact with its intracellular target.
The surface properties of the this compound functionalized AuNPs, particularly the neutral to slightly negative charge conferred by the PEG layer, are designed to minimize non-specific interactions and prolong circulation, thereby increasing the probability of reaching the target tissue and being internalized by the target cells. The specific signaling cascades activated upon nanoparticle-cell interaction and subsequent drug release will be dependent on the nature of the therapeutic cargo and the target cell type.
References
Application Notes and Protocols: Self-Assembled Monolayer (SAM) Formation with m-PEG5-Phosphonic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of m-PEG5-phosphonic acid ethyl ester are gaining significant attention in the fields of biomedical research and drug development. The phosphonic acid headgroup provides a robust anchor to a variety of metal oxide surfaces, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂), forming stable, covalently bound monolayers.[1][2] The oligo(ethylene glycol) (OEG) chain, in this case, a short chain of five ethylene (B1197577) glycol units with a terminal methyl ether group (m-PEG5), imparts crucial bio-inert properties to the surface. This modification is highly effective in reducing non-specific protein adsorption and cellular adhesion, which is a critical requirement for a wide range of biomedical applications, including medical implants, biosensors, and drug delivery systems.[3][4][5]
These application notes provide detailed protocols for the formation of this compound SAMs on common metal oxide substrates, along with expected characterization data based on studies of similar short-chain PEG-phosphonic acid monolayers.
Applications
The unique properties of this compound SAMs make them suitable for a variety of applications:
-
Improved Biocompatibility of Medical Implants: Coating metallic implants (e.g., titanium-based) with a bio-inert PEG layer can minimize foreign body response and improve long-term integration with surrounding tissues.
-
Reduction of Biofouling on Biosensors: The protein-resistant nature of the PEG SAM enhances the signal-to-noise ratio and longevity of biosensors by preventing the non-specific binding of biomolecules from complex media.[3]
-
Drug Delivery Systems: Modifying the surface of nanoparticles or drug carriers with this compound can improve their stability in biological fluids and prolong circulation times by evading the immune system.
-
Controlled Cell Culture Surfaces: The non-adhesive properties of the SAM can be used to create patterned surfaces for studying cell-cell interactions and directing cell growth in vitro.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for short-chain oligo(ethylene glycol) phosphonic acid SAMs on metal oxide surfaces. It is important to note that these values are representative and may vary depending on the specific substrate, the purity of the this compound, and the precise experimental conditions.
| Parameter | Typical Value | Method of Measurement | Significance |
| Water Contact Angle (Static) | 30° - 40° | Goniometry | Indicates a hydrophilic surface due to the presence of the PEG chains.[6] |
| Ellipsometric Thickness | 9 - 12 Å | Ellipsometry | Consistent with the formation of a single, densely packed monolayer.[6] |
| Protein Adsorption (e.g., Fibrinogen) | < 10 ng/cm² | Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) | Demonstrates excellent resistance to non-specific protein adsorption.[3][4] |
Experimental Protocols
Two common methods for the formation of phosphonic acid SAMs are detailed below. Method 1 is a straightforward solution deposition at room temperature, while Method 2 , the "Tethering by Aggregation and Growth" (T-BAG) method, involves a heating step to promote covalent bond formation and is often used for silicon oxide surfaces.[1][7]
Method 1: Solution Deposition at Room Temperature
This method is suitable for a wide range of metal oxide surfaces, including TiO₂ and Al₂O₃.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (B95107) (THF))
-
Substrate with a native metal oxide layer (e.g., titanium, aluminum, stainless steel)
-
Nitrogen or Argon gas source
-
Ultrasonic bath
-
Beakers and Petri dishes
Protocol:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove organic contaminants. A common procedure is sonication in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen or argon gas.
-
To create a fresh, reactive oxide layer, the substrate can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. ).
-
-
Preparation of the SAM-forming solution:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent. Ensure the solvent is of high purity to prevent contamination.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrate in the this compound solution in a clean container.
-
Incubate for 12-24 hours at room temperature. To prevent contamination from the atmosphere, the container can be sealed or purged with an inert gas.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
-
Characterization:
-
The modified surface can now be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Method 2: Tethering by Aggregation and Growth (T-BAG) Method
This method is particularly effective for forming dense and stable SAMs on silicon dioxide surfaces.[1][7]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Silicon wafer with a native oxide layer
-
Nitrogen or Argon gas source
-
Oven capable of reaching 120-140°C
-
Beakers and a shallow dish
Protocol:
-
Substrate Cleaning:
-
Clean the silicon wafer as described in Method 1.
-
-
Preparation of the SAM-forming solution:
-
Prepare a 1 mM solution of this compound in anhydrous THF.
-
-
SAM Deposition:
-
Place the cleaned silicon wafer in a shallow dish.
-
Pour the this compound solution over the wafer until it is fully submerged.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a covered container with a small opening) at room temperature. As the solvent evaporates, a layer of the phosphonic acid molecules will be deposited on the surface.
-
-
Thermal Annealing:
-
Once the solvent has completely evaporated, transfer the wafer to an oven and heat at 120-140°C for 24-48 hours. This heating step promotes the formation of covalent P-O-metal bonds.[1]
-
-
Rinsing and Drying:
-
After annealing, allow the wafer to cool to room temperature.
-
Rinse the wafer thoroughly with fresh THF to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
-
Characterization:
-
Characterize the SAM-modified surface using appropriate surface analysis techniques.
-
Visualizations
Caption: Experimental workflow for SAM formation via solution deposition.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Serum Protein-Resistant Behavior of Multisite-Bound Poly(ethylene glycol) Chains on Iron Oxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dendronized oligoethylene glycols with phosphonate tweezers for cell-repellent coating of oxide surfaces: coarse-scale and nanoscopic interfacial forces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
Application Notes and Protocols for Bioconjugation with m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG5-phosphonic acid ethyl ester in bioconjugation. This heterobifunctional linker is valuable for modifying proteins, peptides, nanoparticles, and other surfaces, offering improved solubility, stability, and biocompatibility. The protocols outlined below are intended as a starting point and may require optimization for specific applications.
Physicochemical Properties and Handling
This compound is a versatile linker possessing a terminal methoxy (B1213986) group and a phosphonic acid ethyl ester group, connected by a 5-unit polyethylene (B3416737) glycol (PEG) chain. The phosphonic acid moiety provides a strong anchor to metal oxide surfaces, while the PEG chain enhances hydrophilicity and reduces non-specific binding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 372.39 g/mol | [1] |
| Chemical Formula | C₁₅H₃₃O₈P | [1] |
| CAS Number | 1807512-42-0 | [1] |
| Appearance | Varies (typically a liquid or oil) | |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage Conditions | Store at -20°C for long-term stability | [3] |
Applications in Bioconjugation
The unique properties of this compound make it suitable for a range of bioconjugation applications:
-
Surface Modification of Nanoparticles: The phosphonic acid group forms a stable, covalent-like bond with metal oxide surfaces, such as iron oxide, cerium oxide, and titanium oxide. This functionalization is critical for improving the colloidal stability and biocompatibility of nanoparticles for in vivo applications like drug delivery and medical imaging.[4][5]
-
Protein and Peptide PEGylation: While direct conjugation to proteins is less common with the phosphonate (B1237965) group, it can be used in multi-step synthesis or for specific applications where binding to metal-binding sites on proteins is desired. The PEG chain shields the protein from proteolytic degradation and reduces its immunogenicity.[6][7]
-
PROTACs Synthesis: This molecule can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins within cells.
Experimental Protocols
The following are generalized protocols for the use of m-PEG-phosphonic acids in bioconjugation. Note: The ethyl ester group of this compound may need to be hydrolyzed to the free phosphonic acid for efficient binding to metal oxide surfaces. This can often be achieved in situ during the conjugation reaction under appropriate pH conditions or as a separate step.
Protocol for Surface Functionalization of Iron Oxide Nanoparticles
This protocol describes the functionalization of pre-synthesized iron oxide nanoparticles (IONPs) with a PEG-phosphonic acid linker.
Materials:
-
Iron Oxide Nanoparticles (IONPs) dispersed in an organic solvent (e.g., hexane)
-
This compound
-
Isopropanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Centrifuge
-
Sonicator
Procedure:
-
Ligand Exchange Preparation: In a suitable reaction vessel, create a 0.15 wt% dispersion of IONPs in isopropanol.
-
Linker Solution: Prepare a 5.0 mM solution of this compound in isopropanol.
-
Functionalization Reaction: Add the PEG-linker solution to the IONP dispersion.
-
Sonication: Sonicate the mixture for 30 minutes to facilitate the ligand exchange process.
-
Purification: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the functionalized nanoparticles.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps two more times to remove any unbound linker.
-
Final Dispersion: After the final wash, resuspend the PEGylated IONPs in deionized water or a buffer of choice. The pH can be adjusted with ammonium hydroxide if necessary.
Table 2: Example Quantitative Parameters for Nanoparticle Functionalization
| Parameter | Example Value/Range |
| IONP Concentration | 0.15 wt% |
| This compound Conc. | 5.0 mM |
| Reaction Solvent | Isopropanol |
| Reaction Time | 30 minutes (with sonication) |
| Centrifugation Speed | 14,000 rpm |
| Washing Solution | Deionized Water |
| Expected PEG Grafting Density | 0.5 - 2 PEG/nm² (variable) |
General Protocol for Protein PEGylation
This protocol outlines a general approach for the non-specific PEGylation of a protein through available amine groups, which would require prior modification of the this compound to an amine-reactive derivative (e.g., NHS ester). As this specific derivative is not the topic, a more relevant, though less direct, application is presented conceptually. For direct protein interaction, one might explore chelation to metal-binding sites.
Note on Direct Protein Conjugation: Direct, stable covalent conjugation of the phosphonic acid group to standard amino acid side chains is not a common strategy. However, the phosphonate moiety can chelate to metal ions, which may be present in metalloproteins or can be introduced as a coordination site. The following is a conceptual workflow.
Visualization of Workflows
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: Nanoparticle surface modification workflow.
Caption: Conceptual protein bioconjugation pathway.
Characterization of Bioconjugates
After conjugation, it is crucial to characterize the product to determine the efficiency of the reaction and the properties of the final conjugate.
Table 3: Common Characterization Techniques
| Technique | Purpose |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of functionalized nanoparticles. |
| Zeta Potential | To determine the surface charge of the nanoparticles, which influences their stability in suspension. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG linker grafted onto the nanoparticle surface. |
| FTIR Spectroscopy | To confirm the presence of the PEG linker on the surface of the nanoparticle or conjugated to the protein. |
| SDS-PAGE | To visualize the increase in molecular weight of a protein after PEGylation. |
| Mass Spectrometry (MALDI-TOF) | To determine the precise molecular weight of the PEGylated protein and the degree of PEGylation. |
| Size Exclusion Chromatography (SEC) | To separate the PEGylated protein from the unreacted protein and PEG linker. |
Conclusion
This compound is a highly useful tool for researchers in drug development and nanotechnology. Its ability to form stable linkages to metal oxide surfaces makes it particularly well-suited for the development of advanced nanoparticle-based therapeutics and diagnostics. The protocols and information provided herein serve as a guide to facilitate the application of this versatile bioconjugation reagent. Further optimization of the described methods will be necessary to meet the specific requirements of individual research applications.
References
- 1. This compound [myskinrecipes.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. m-PEG5-phosphonic acid, 1807512-39-5 | BroadPharm [broadpharm.com]
- 4. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG5-phosphonic acid ethyl ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of m-PEG5-phosphonic acid ethyl ester as a versatile linker in bioconjugation, with a particular focus on its application in constructing Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a hydrophilic, heterobifunctional linker that enhances the solubility and pharmacokinetic properties of conjugated biomolecules.[1] The polyethylene (B3416737) glycol (PEG) spacer provides flexibility and reduces steric hindrance, while the terminal phosphonic acid ethyl ester can be utilized for specific interactions or further modifications. However, for covalent conjugation to biomolecules, the terminal methoxy (B1213986) group must first be converted into a reactive functional group, such as a carboxylic acid for subsequent activation to an N-hydroxysuccinimide (NHS) ester, or an azide (B81097) for participation in click chemistry reactions.
This document outlines the synthesis of functionalized this compound derivatives and provides detailed protocols for their conjugation to proteins via amine-reactive coupling and click chemistry.
Synthesis of Functionalized this compound Linkers
To be used in bioconjugation, the inert methoxy terminus of this compound must be chemically modified to introduce a reactive handle. Below are representative protocols for the synthesis of carboxylated and azidated derivatives.
Synthesis of Carboxy-PEG5-phosphonic acid ethyl ester
This protocol describes the oxidation of the terminal hydroxyl group of a PEG chain to a carboxylic acid. This method assumes the starting material is a hydroxyl-terminated PEG5-phosphonic acid ethyl ester, which can be synthesized from the corresponding m-PEG derivative.
Table 1: Reagents and Materials for Synthesis of Carboxy-PEG5-phosphonic acid ethyl ester
| Reagent/Material | Purpose |
| Hydroxyl-PEG5-phosphonic acid ethyl ester | Starting Material |
| Jones Reagent (Chromium trioxide in sulfuric acid) | Oxidizing Agent |
| Acetone | Solvent |
| Diethyl ether | Precipitation |
| Anhydrous Sodium Sulfate (B86663) | Drying Agent |
Experimental Protocol:
-
Dissolve Hydroxyl-PEG5-phosphonic acid ethyl ester in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the excess oxidizing agent with isopropanol.
-
Filter the mixture to remove chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield Carboxy-PEG5-phosphonic acid ethyl ester.
Synthesis of Azido-PEG5-phosphonic acid ethyl ester
This protocol outlines the conversion of a hydroxyl-terminated PEG5-phosphonic acid ethyl ester to an azide-functionalized linker.
Table 2: Reagents and Materials for Synthesis of Azido-PEG5-phosphonic acid ethyl ester
| Reagent/Material | Purpose |
| Hydroxyl-PEG5-phosphonic acid ethyl ester | Starting Material |
| Methanesulfonyl chloride (MsCl) | Activating Agent |
| Triethylamine (B128534) (TEA) | Base |
| Sodium Azide (NaN3) | Azide Source |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Anhydrous Dimethylformamide (DMF) | Solvent |
Experimental Protocol:
-
Dissolve Hydroxyl-PEG5-phosphonic acid ethyl ester and triethylamine in anhydrous DCM and cool to 0°C.
-
Slowly add methanesulfonyl chloride to the solution and stir for 2-4 hours at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 8-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the mesylated intermediate.
-
Dissolve the mesylated intermediate in anhydrous DMF and add sodium azide.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Azido-PEG5-phosphonic acid ethyl ester.
Application: Protein Conjugation via Amine-Reactive Coupling
This section details the activation of Carboxy-PEG5-phosphonic acid ethyl ester to an NHS ester and its subsequent conjugation to primary amines (e.g., lysine (B10760008) residues) on a protein.
Synthesis of NHS-ester-PEG5-phosphonic acid ethyl ester
Table 3: Reagents and Materials for NHS Ester Activation
| Reagent/Material | Purpose |
| Carboxy-PEG5-phosphonic acid ethyl ester | Starting Material |
| N-Hydroxysuccinimide (NHS) | Activating Agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Agent |
| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Solvent |
Experimental Protocol:
-
Dissolve Carboxy-PEG5-phosphonic acid ethyl ester and N-Hydroxysuccinimide in anhydrous DCM or DMF.
-
Add DCC or EDC to the solution and stir at room temperature for 12-24 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Concentrate the solution under reduced pressure.
-
The crude NHS-ester-PEG5-phosphonic acid ethyl ester can be purified by crystallization or chromatography, or used directly in the next step.
Protocol for Protein PEGylation with NHS-ester
Table 4: Reaction Conditions for Protein PEGylation with NHS-ester
| Parameter | Condition |
| Protein Concentration | 1-10 mg/mL |
| Molar Excess of PEG-NHS ester | 20-fold |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.0 |
| Reaction Temperature | Room Temperature or 4°C |
| Reaction Time | 30-60 minutes at RT, 2 hours at 4°C |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M glycine |
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.4).
-
Prepare a stock solution of NHS-ester-PEG5-phosphonic acid ethyl ester (e.g., 10 mM) in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[3]
-
Add a calculated amount of the PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point).[3] The volume of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3]
-
Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM.
-
Purify the PEGylated protein from excess reagents using size-exclusion chromatography (SEC) or dialysis.
Figure 1: Workflow for Amine-Reactive Protein PEGylation.
Application: Protein Conjugation via Click Chemistry
Click chemistry offers a highly specific and efficient method for bioconjugation. This section describes both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions using Azido-PEG5-phosphonic acid ethyl ester.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating the azido-linker to a protein that has been functionalized with a terminal alkyne.
Table 5: Reaction Conditions for CuAAC
| Parameter | Condition |
| Protein-Alkyne Concentration | 1-10 mg/mL |
| Azido-PEG Linker Concentration | 10-50 molar excess |
| Copper(I) Source | CuSO4 with a reducing agent (e.g., sodium ascorbate) |
| Ligand | THPTA or TBTA |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
Experimental Protocol: [5]
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in water), a ligand like THPTA (e.g., 200 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared), and Azido-PEG5-phosphonic acid ethyl ester (e.g., 10 mM in DMSO).[5]
-
In a reaction tube, combine the alkyne-modified protein solution with the Azido-PEG5-phosphonic acid ethyl ester.
-
Prepare the copper(I) catalyst by premixing CuSO4 and the ligand.
-
Add the copper(I) catalyst to the protein-linker mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the conjugated protein using SEC or dialysis to remove excess reagents and catalyst.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for conjugating the azido-linker to a protein functionalized with a strained alkyne (e.g., DBCO or BCN), which does not require a copper catalyst.[6]
Table 6: Reaction Conditions for SPAAC
| Parameter | Condition |
| Protein-Strained Alkyne Concentration | 1-10 mg/mL |
| Molar Excess of Azido-PEG Linker | 2-4 fold |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Temperature | Room Temperature or 4°C |
| Reaction Time | 4-12 hours at RT, 12-24 hours at 4°C |
Experimental Protocol: [6]
-
Dissolve the strained alkyne-modified protein in PBS, pH 7.4.
-
Prepare a stock solution of Azido-PEG5-phosphonic acid ethyl ester in an appropriate solvent (e.g., DMSO).
-
Add the azido-linker stock solution to the protein solution to achieve a 2-4 fold molar excess.[6] The final DMSO concentration should be kept below 5% (v/v).[6]
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6]
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Purify the conjugated protein using SEC or dialysis.
Figure 2: Workflow for Protein PEGylation via Click Chemistry.
Application in PROTAC Synthesis
Heterobifunctional PEG linkers are extensively used in the synthesis of PROTACs to connect a target protein binder (warhead) and an E3 ligase ligand.[7][8] The protocols described above for amine-reactive coupling and click chemistry are directly applicable to the stepwise or convergent synthesis of PROTACs. For instance, an amine-containing warhead can be coupled to NHS-ester-PEG5-phosphonic acid ethyl ester, followed by purification and subsequent reaction of the phosphonic acid ethyl ester end (after potential modification) with an E3 ligase ligand. Alternatively, click chemistry provides a highly efficient method for joining an alkyne-functionalized warhead with an azide-functionalized PEG-phosphonate linker, which is then conjugated to the E3 ligase ligand.
Figure 3: General Structure of a PROTAC Molecule.
Storage and Handling
-
This compound and its derivatives should be stored at -20°C under a dry, inert atmosphere.
-
NHS-ester functionalized linkers are moisture-sensitive and should be allowed to warm to room temperature before opening.[3][9] Prepare solutions of NHS esters immediately before use as they are susceptible to hydrolysis.[3]
-
Azide-functionalized linkers are generally stable but should be stored protected from light.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation efficiency (NHS ester reaction) | Inactive NHS ester (hydrolysis) | Prepare fresh NHS ester solution immediately before use. Ensure anhydrous conditions during synthesis and storage. |
| Buffer contains primary amines | Use an amine-free buffer like PBS. Dialyze the protein into a suitable buffer if necessary. | |
| Low protein concentration | Increase the molar excess of the PEG-NHS ester. | |
| Low yield in click chemistry reaction | Inactive copper(I) catalyst (CuAAC) | Prepare the sodium ascorbate solution fresh. Ensure all reagents are of high purity. |
| Steric hindrance | Increase reaction time and/or temperature. Consider a longer PEG linker. | |
| Low reactivity of strained alkyne (SPAAC) | Increase the molar excess of the azide linker and/or reaction time. | |
| Protein precipitation | High concentration of organic solvent | Keep the organic solvent concentration (e.g., DMSO) below 5-10% of the total reaction volume. |
| Protein instability at reaction pH/temperature | Optimize reaction conditions (e.g., lower temperature, shorter reaction time). |
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. confluore.com [confluore.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Protein PEGylation with m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the PEGylation of proteins using m-PEG5-phosphonic acid ethyl ester. Protein PEGylation is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This is achieved by covalently attaching polyethylene (B3416737) glycol (PEG) chains, which can increase the protein's hydrodynamic size, solubility, and in vivo stability, while potentially reducing its immunogenicity. The this compound is a heterobifunctional linker that allows for the covalent attachment of a 5-unit PEG chain to proteins. The phosphonate (B1237965) group offers unique properties, including the potential for specific interactions with tissues or cells. These notes offer a comprehensive guide, from the fundamental principles to detailed experimental protocols and analytical methods for characterization.
Introduction to Protein PEGylation
PEGylation is a critical tool in drug development, enhancing the therapeutic efficacy of protein-based drugs. The covalent attachment of PEG chains can lead to:
-
Improved Pharmacokinetics : Increased circulation half-life due to reduced renal clearance and protection from proteolytic degradation.[][2]
-
Reduced Immunogenicity : The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.
-
Enhanced Stability : Increased resistance to physical and chemical degradation.
-
Improved Solubility : Particularly beneficial for hydrophobic proteins.
The this compound linker provides a methoxy-terminated PEG chain, rendering it monofunctional for conjugation and preventing cross-linking of proteins. The phosphonate ester group is the reactive moiety for protein conjugation.
Principle of this compound PEGylation
While specific reactivity data for this compound with proteins is not extensively documented in publicly available literature, the proposed mechanism involves the reaction of the phosphonic acid ethyl ester with nucleophilic amino acid residues on the protein surface. The most likely targets are the primary amine groups of lysine (B10760008) residues and the N-terminal α-amino group.
The reaction likely proceeds through a nucleophilic attack of the amine on the phosphorus atom of the phosphonate ester, leading to the formation of a stable phosphonamidate bond and the release of ethanol. This reaction may require specific pH conditions and potentially the use of a coupling agent to facilitate the reaction, though some phosphonate esters can react directly with amines under appropriate conditions.[3][4][5]
Materials and Equipment
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (e.g., Phosphate (B84403) buffer, pH 7.0-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (Size-Exclusion Chromatography - SEC, or Ion-Exchange Chromatography - IEX)
-
Dialysis tubing or centrifugal ultrafiltration devices
-
Analytical reagents for protein characterization (SDS-PAGE gels, stains, mass spectrometry matrices)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the PEG reagent
Equipment:
-
Reaction vessels (e.g., microcentrifuge tubes, glass vials)
-
pH meter
-
Spectrophotometer (for protein concentration measurement)
-
Chromatography system (e.g., FPLC, HPLC)
-
SDS-PAGE electrophoresis system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Incubator/shaker
Experimental Protocols
General Protein PEGylation Protocol
This protocol provides a general framework. Optimization of the molar ratio of PEG to protein, reaction time, and temperature is crucial for each specific protein.
-
Protein Preparation :
-
Dissolve the protein in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
PEG Reagent Preparation :
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.
-
-
PEGylation Reaction :
-
Add the dissolved this compound solution to the protein solution. The molar excess of the PEG reagent can range from 5-fold to 50-fold over the protein.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring or shaking for a duration ranging from 1 to 24 hours. The optimal time should be determined empirically.
-
-
Reaction Quenching :
-
To stop the reaction, add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
-
Purification of PEGylated Protein :
-
Remove unreacted PEG and byproducts using either Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
SEC : This method separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than the unmodified protein and small molecule impurities.
-
IEX : The attachment of PEG chains can alter the overall charge of the protein, allowing for separation of different PEGylated species (mono-, di-, poly-PEGylated) from the unmodified protein.
-
Buffer exchange the purified PEGylated protein into a suitable storage buffer using dialysis or centrifugal ultrafiltration.
-
Characterization of PEGylated Protein
4.2.1. SDS-PAGE Analysis
-
Principle : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its actual molecular weight would suggest.
-
Procedure :
-
Run samples of the un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will appear as a band or a smear at a higher apparent molecular weight compared to the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation.
-
4.2.2. Mass Spectrometry
-
Principle : Mass spectrometry (MS), such as MALDI-TOF or ESI-MS, can be used to determine the precise molecular weight of the PEGylated protein.[6][7][8]
-
Procedure :
-
Analyze the purified PEGylated protein using MS.
-
The number of attached PEG molecules can be calculated from the mass difference between the PEGylated and un-PEGylated protein.
-
4.2.3. Quantification of PEGylation
-
LC-MS/MS : Liquid chromatography-tandem mass spectrometry can be a powerful tool for quantifying PEG and PEGylated proteins in biological samples.[6][7][8]
Data Presentation
Due to the lack of specific experimental data for this compound in the public domain, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.
Table 1: Optimization of PEGylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Result (e.g., % Mono-PEGylated) |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 20:1 | |
| Reaction Time (hours) | 1 | 4 | 12 | |
| Temperature (°C) | 4 | 25 | 37 | |
| pH | 7.0 | 7.5 | 8.0 |
Table 2: Characterization of Purified PEGylated Protein
| Analytical Method | Unmodified Protein | PEGylated Protein |
| Apparent MW (SDS-PAGE) | ||
| Molecular Weight (MS) | ||
| Degree of PEGylation | N/A | |
| Purity (%) | ||
| Biological Activity (%) | 100 |
Table 3: Pharmacokinetic Parameters (Illustrative)
| Parameter | Unmodified Protein | PEGylated Protein |
| Half-life (t½) (hours) | ||
| Clearance (CL) (mL/h/kg) | ||
| Volume of Distribution (Vd) (L/kg) | ||
| Area Under the Curve (AUC) (µg·h/mL) |
Visualizations
Experimental Workflow
References
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhancing Biocompatibility with m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG5-phosphonic acid ethyl ester for the surface modification of materials to improve their biocompatibility. The protocols detailed below are intended for professionals in research and development settings.
Introduction
Modification of biomaterial surfaces is a critical strategy for enhancing their compatibility with biological systems. Unmodified materials can trigger adverse reactions, such as protein fouling, immune responses, and poor cell integration. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted method to improve the biocompatibility of materials and therapeutic molecules.[1] PEGylation creates a hydrophilic and biologically inert surface that can reduce non-specific protein adsorption, minimize immunogenicity, and prolong the circulation time of nanoparticles.[1][2]
This compound is a heterobifunctional linker designed for the surface modification of various substrates, particularly metal oxides like titanium and its alloys, which are common in biomedical implants.[3][4][5] This molecule features a methoxy-terminated PEG chain of five repeating units, which imparts the desirable biocompatibility characteristics.[6] The other end of the molecule is a phosphonic acid ethyl ester group, which serves as a robust anchor to metal oxide surfaces.[7][8] The phosphonate (B1237965) group forms strong, hydrolytically stable bonds with metal oxides, ensuring a durable surface modification.[9]
This document provides detailed protocols for the surface modification of titanium substrates with this compound and subsequent in vitro evaluation of the improved biocompatibility.
Mechanism of Action
The primary mechanism by which this compound enhances biocompatibility is through the formation of a self-assembled monolayer (SAM) on the substrate surface. This creates a physical barrier that sterically hinders the close approach and adsorption of proteins. The hydrophilic nature of the PEG chains also leads to the formation of a hydration layer, which further repels protein adhesion. By minimizing the initial protein adsorption, subsequent inflammatory responses and foreign body reactions can be significantly attenuated. This leads to improved cellular interactions, such as enhanced cell adhesion and proliferation of desired cell types, contributing to better tissue integration of implants.
Quantitative Data Summary
The following tables summarize quantitative data from studies on similar PEGylated and phosphonate-modified surfaces, demonstrating the efficacy of such modifications in improving biocompatibility.
Table 1: Protein Adsorption on Modified Surfaces
| Surface Modification | Protein | Adsorbed Amount (ng/cm²) | Fold Reduction vs. Unmodified | Reference |
| Unmodified Titanium | Fibrinogen | ~350 | - | [10] |
| PEGylated Titanium | Fibrinogen | < 50 | > 7 | [10] |
| Unmodified Gold | BSA | High | - | [1] |
| PEG-NH2 coated Gold | BSA | Low | Significant | [1] |
| Unmodified Niobium Pentoxide | Fibrinogen | High (14% Nitrogen by XPS) | - | [10] |
| PLL-g-PEG on Niobium Pentoxide | Fibrinogen | Low (2-4% Nitrogen by XPS) | 3.5 - 7 | [10] |
Table 2: Cell Viability and Proliferation on Modified Surfaces
| Surface/Hydrogel Composition | Cell Type | Assay | Result | Reference |
| Acrylamide Hydrogel | MG-63 Osteoblasts | Cell Adhesion | Baseline | [1] |
| Acrylamide-co-Vinyl Phosphonic Acid (>50%) | MG-63 Osteoblasts | Cell Adhesion | 3-fold increase | [1] |
| Acrylamide Hydrogel | MG-63 Osteoblasts | Growth Rate | Baseline | [1] |
| Acrylamide-co-Vinyl Phosphonic Acid (>50%) | MG-63 Osteoblasts | Growth Rate | 4-fold increase | [1] |
| Unmodified Titanium Alloy | Human Fetal Osteoblasts | Cell Adhesion | Minimal | [11] |
| RGD-derivatized Phosphonate on Ti Alloy | Human Fetal Osteoblasts | Cell Adhesion | Substantial | [11] |
Experimental Protocols
Protocol 1: Surface Modification of Titanium with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on a titanium surface.
Materials:
-
Titanium substrates (e.g., disks or coupons)
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or tetrahydrofuran (B95107) (THF))
-
Acetone (B3395972), reagent grade
-
Ethanol, reagent grade
-
Milli-Q water or equivalent high-purity water
-
Nitrogen gas, high purity
-
Ultrasonic bath
-
Plasma cleaner (optional, but recommended)
-
Oven or vacuum oven
Procedure:
-
Substrate Cleaning:
-
Place the titanium substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and replace with ethanol. Sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with Milli-Q water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Surface Activation (Optional but Recommended):
-
Place the cleaned and dried substrates in a plasma cleaner.
-
Treat the substrates with an oxygen plasma for 5-15 minutes to generate hydroxyl groups on the surface, which will facilitate bonding with the phosphonate group.
-
-
Preparation of Coating Solution:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as ethanol or THF. The optimal concentration may need to be determined empirically.
-
-
Surface Modification (Immersion Method):
-
Immerse the cleaned (and activated) titanium substrates into the this compound solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Incubate the substrates in the solution for 12-24 hours at room temperature or slightly elevated temperature (e.g., 60°C).[12]
-
-
Post-Modification Rinsing:
-
Remove the substrates from the coating solution.
-
Rinse the substrates thoroughly with the anhydrous solvent used for the coating solution to remove any non-covalently bound molecules.
-
Perform a final rinse with fresh anhydrous solvent.
-
-
Annealing/Curing:
-
Dry the rinsed substrates under a stream of nitrogen gas.
-
Place the substrates in an oven or vacuum oven and heat at 110-120°C for 1-24 hours to promote the formation of a dense and stable monolayer.[11]
-
-
Final Cleaning and Sterilization:
-
After annealing, the substrates can be sonicated briefly in the anhydrous solvent to remove any loosely bound material.
-
Dry the substrates with nitrogen gas and store in a clean, dry environment.
-
For cell culture experiments, sterilize the modified substrates using an appropriate method such as UV irradiation or autoclaving, if the monolayer is stable under these conditions (preliminary testing is recommended).
-
Protocol 2: In Vitro Assessment of Protein Adsorption
This protocol uses a standard bicinchoninic acid (BCA) assay to quantify total protein adsorption on the modified surface.
Materials:
-
This compound-modified and unmodified (control) substrates
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) as a model protein source
-
Phosphate Buffered Saline (PBS), pH 7.4
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Protein Incubation:
-
Place the sterile modified and control substrates in a sterile multi-well plate.
-
Prepare a solution of BSA or FBS in PBS at a physiologically relevant concentration (e.g., 1-10 mg/mL).
-
Add the protein solution to the wells containing the substrates, ensuring the surfaces are fully submerged.
-
Incubate for 1-2 hours at 37°C.
-
-
Rinsing:
-
Carefully remove the protein solution.
-
Gently wash the substrates three times with PBS to remove non-adsorbed protein.
-
-
Protein Elution:
-
Add a known volume of a lysis buffer (e.g., 1% Sodium Dodecyl Sulfate - SDS) to each well.
-
Incubate for 30-60 minutes with gentle agitation to elute the adsorbed proteins from the surface.
-
-
Quantification:
-
Collect the eluate from each well.
-
Perform the BCA assay on the eluates according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the protein concentration based on a standard curve.
-
Normalize the amount of adsorbed protein to the surface area of the substrate.
-
Protocol 3: In Vitro Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the cytocompatibility of the modified surface by measuring the metabolic activity of cells cultured on it.
Materials:
-
Sterile this compound-modified and unmodified (control) substrates
-
A relevant cell line (e.g., human osteoblasts, fibroblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Place the sterile modified and control substrates in a multi-well plate.
-
Seed the cells onto the substrates at a known density (e.g., 1 x 10^4 cells per well).
-
Add complete culture medium to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere.
-
-
Incubation:
-
Allow the cells to proliferate for desired time points (e.g., 1, 3, and 5 days).
-
-
MTT Assay:
-
At each time point, remove the culture medium.
-
Add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Caption: Experimental workflow for surface modification and biocompatibility testing.
Caption: Mechanism of improved biocompatibility via PEG-phosphonate modification.
References
- 1. Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. princeton.edu [princeton.edu]
- 3. Self-assembled Monolayer Films of Phosphonates for Bonding RGD to Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pegylated cytokines: potential application in immunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. princeton.edu [princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biosensor Development using m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for the surface modification of metal oxide-based biosensors. This linker combines the surface-binding properties of a phosphonic acid group with the protein-repelling and solubility-enhancing characteristics of a polyethylene (B3416737) glycol (PEG) chain. The terminal methyl ether group on the PEG chain minimizes non-specific binding, while the phosphonic acid ethyl ester can be hydrolyzed to a phosphonic acid, which forms a stable self-assembled monolayer (SAM) on various metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and indium tin oxide (ITO).
This application note provides detailed protocols for the functionalization of a metal oxide biosensor surface with m-PEG5-phosphonic acid, followed by the immobilization of a capture protein for analyte detection. The inclusion of the PEG spacer is crucial for orienting the capture protein away from the surface, thereby enhancing its binding activity and improving the signal-to-noise ratio of the assay.
Key Applications
-
Development of highly sensitive and specific immunosensors.
-
Fabrication of protein microarrays with low non-specific background.
-
Creation of biocompatible surfaces for cell-based assays.
-
Surface modification of nanoparticles for targeted drug delivery and imaging.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate |
| CAS Number | 1807512-42-0 |
| Molecular Formula | C₁₅H₃₃O₈P |
| Molecular Weight | 372.39 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in a wide range of organic solvents and water |
Experimental Protocols
This section details the step-by-step procedures for creating a functional biosensor surface using this compound. The overall workflow involves surface preparation, linker immobilization and hydrolysis, activation of a terminal group (in a modified version of the linker for covalent attachment), and finally, the immobilization of the capture protein.
Protocol 1: Surface Preparation and Formation of m-PEG5-phosphonic Acid SAM
This protocol describes the formation of a self-assembled monolayer of m-PEG5-phosphonic acid on a metal oxide surface. This process involves the hydrolysis of the ethyl ester to the active phosphonic acid.
Materials:
-
This compound
-
Metal oxide-coated biosensor substrate (e.g., TiO₂, ZrO₂, ITO)
-
Anhydrous Toluene (B28343)
-
Hydrochloric acid (HCl), concentrated
-
Deionized (DI) water
-
Nitrogen gas stream
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the metal oxide substrate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Treat with UV/Ozone for 15 minutes to remove organic contaminants and hydroxylate the surface.
-
-
Hydrolysis of this compound:
-
Dissolve this compound in a solution of concentrated HCl and water (1:1 v/v).
-
Stir the solution at room temperature for 24 hours to ensure complete hydrolysis of the ethyl ester to the phosphonic acid.
-
The solvent is then removed under reduced pressure to yield the m-PEG5-phosphonic acid.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the hydrolyzed m-PEG5-phosphonic acid in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the phosphonic acid solution.
-
Incubate at 60°C for 4 hours to facilitate the formation of a dense monolayer.
-
After incubation, remove the substrate and rinse thoroughly with fresh toluene to remove any unbound molecules.
-
Sonicate briefly (1-2 minutes) in toluene to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Protocol 2: Immobilization of Capture Protein (Example with NHS-ester chemistry)
For covalent immobilization of a capture protein, a variant of the linker containing a terminal carboxylic acid (HOOC-PEG5-phosphonic acid) would be used, followed by activation to an NHS ester. This protocol outlines the subsequent protein immobilization.
Materials:
-
HOOC-PEG5-phosphonic acid functionalized substrate (prepared similarly to Protocol 1)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Capture protein (e.g., antibody, antigen)
-
Bovine Serum Albumin (BSA) or ethanolamine (B43304) solution for blocking
-
DI water
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in 0.1 M MES buffer (pH 6.0).
-
Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 15 minutes at room temperature with gentle agitation.
-
Rinse the activated substrate with DI water and then with PBS (pH 7.4).
-
-
Protein Immobilization:
-
Prepare a solution of the capture protein in PBS (pH 7.4) at a concentration of 10-100 µg/mL.
-
Immediately immerse the activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
-
Blocking of Unreacted Sites:
-
After protein immobilization, rinse the substrate with PBS to remove unbound protein.
-
To block any remaining active NHS-ester groups, immerse the substrate in a 1% BSA solution in PBS or 1 M ethanolamine (pH 8.5) for 30 minutes at room temperature.
-
Rinse the final biosensor surface thoroughly with PBS.
-
The biosensor is now ready for analyte detection or can be stored in PBS at 4°C.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of biosensor surfaces modified with PEG-phosphonic acid linkers.
Table 1: Surface Characterization Data
| Surface Modification Stage | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| Bare Metal Oxide | 15 - 30 | 0.5 - 1.5 |
| After m-PEG5-phosphonic acid SAM | 50 - 70 | 0.6 - 1.8 |
| After Protein Immobilization | 60 - 80 | 1.0 - 2.5 |
Table 2: Protein Immobilization and Binding Performance
| Parameter | Typical Value |
| Immobilized Protein Density | 100 - 500 ng/cm² |
| Analyte Binding Capacity | 50 - 200 ng/cm² |
| Non-specific Binding Reduction (vs. bare) | > 90% |
| Signal-to-Noise Ratio Enhancement | 2 - 5 fold |
Visualizations
The following diagrams illustrate the key processes in the development of the biosensor.
Caption: Experimental workflow for biosensor fabrication.
Caption: Generalized signaling pathway for detection.
Caption: Logical relationship of surface modifications.
Application Notes and Protocols for PROTAC Synthesis using m-PEG5-phosphonic acid ethyl ester Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and ultimately the degradation efficiency of the PROTAC.[3]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility, which can be crucial for the formation of a productive ternary complex between the POI and the E3 ligase.[4][5] The m-PEG5-phosphonic acid ethyl ester is a bifunctional linker that incorporates a five-unit PEG chain to improve pharmacokinetic properties and a phosphonic acid ethyl ester group for conjugation. This document provides detailed application notes and generalized protocols for the synthesis of PROTACs utilizing this specific linker.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action of PROTACs and a typical experimental workflow for their synthesis and evaluation.
Data Presentation
The following tables summarize representative quantitative data for PROTACs incorporating PEG linkers. Note that these values are illustrative and will vary depending on the specific POI, E3 ligase, cell line, and experimental conditions.
Table 1: Physicochemical Properties of Representative PEG-ylated PROTACs
| PROTAC ID | Linker Length (atoms) | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-PEG3 | ~15 | ~950 | 3.5 | 180 |
| PROTAC-PEG5 | ~21 | ~1050 | 3.2 | 200 |
| PROTAC-PEG8 | ~30 | ~1150 | 2.8 | 230 |
Table 2: Biological Activity of Representative PEG-ylated PROTACs
| PROTAC ID | Target POI | E3 Ligase | Cell Line | DC₅₀ (nM)[6][7] | Dₘₐₓ (%)[6][7] |
| PROTAC-A | BRD4 | CRBN | HeLa | 50 | >90 |
| PROTAC-B | BTK | CRBN | MOLM-14 | 10 | >95 |
| PROTAC-C | FAK | CRBN | MDA-MB-231 | 100 | ~85 |
Experimental Protocols
The following protocols provide a generalized approach for the synthesis of a PROTAC using the this compound linker. The choice of coupling strategy will depend on the available functional groups on the POI and E3 ligase ligands (e.g., amine or hydroxyl groups).
Method 1: Two-Step Synthesis via Amide Coupling (Amine-functionalized Ligand)
This method is applicable when one of the ligands (either POI or E3 ligase) possesses a primary or secondary amine for coupling. This protocol assumes the POI ligand has a free amine.
Step 1: Activation of this compound and Coupling to POI Ligand
-
Activation of the Phosphonate (B1237965): In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the phosphonic acid ester.
-
Coupling Reaction: In a separate flask, dissolve the amine-containing POI ligand (1.0 eq) in anhydrous DCM.
-
Add the solution of the POI ligand to the activated linker solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-linker intermediate.
Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
This step assumes the E3 ligase ligand has a suitable functional group (e.g., a carboxylic acid) that can be coupled to the terminal methyl group of the PEG chain after its conversion to a reactive group (e.g., hydroxyl or amine). A more direct approach involves using a heterobifunctional linker from the start. For the purpose of this protocol, we will assume a subsequent standard amide coupling.
-
Functional Group Conversion (if necessary): The terminal methyl group of the PEG linker would need to be replaced with a reactive handle (e.g., hydroxyl or amine) for subsequent coupling. This would typically be done on the linker before the initial coupling step. Assuming a linker with a terminal functional group is used, proceed to coupling.
-
Amide Coupling: Dissolve the POI-linker intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Method 2: One-Pot Synthesis using Mitsunobu Reaction (Hydroxyl-functionalized Ligand)
This method can be employed if one of the ligands contains a primary or secondary alcohol. This protocol outlines the coupling to a hydroxyl-containing POI ligand.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the hydroxyl-containing POI ligand (1.0 eq), this compound (1.1 eq), and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous THF.
-
Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the POI-linker intermediate.
-
Subsequent Coupling: The other end of the linker is then coupled to the E3 ligase ligand using an appropriate chemical reaction as described in Method 1, Step 2.
Characterization of the Final PROTAC
The final purified PROTAC should be thoroughly characterized to confirm its identity and purity.
Table 3: Recommended Analytical Techniques for PROTAC Characterization
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess purity | A single major peak with the correct mass-to-charge ratio. |
| ¹H and ³¹P NMR | Confirm chemical structure | Peaks corresponding to the protons and phosphorus of the POI ligand, linker, and E3 ligase ligand with appropriate integrations and chemical shifts. |
| Preparative HPLC | Final purification | A single, sharp peak in the chromatogram, indicating high purity (>95%). |
Conclusion
The use of this compound as a linker in PROTAC synthesis offers a promising strategy to improve the pharmaceutical properties of these novel therapeutic agents. The provided generalized protocols, based on established bioconjugation chemistries, offer a starting point for researchers to synthesize their own PROTACs. It is important to note that reaction conditions, purification methods, and coupling strategies may need to be optimized for each specific POI and E3 ligase ligand pair to achieve the desired yield and purity of the final PROTAC molecule. Thorough characterization and biological evaluation are essential to validate the efficacy of the synthesized PROTACs.
References
- 1. Synthesis and biological evaluation of phosphonate derivatives as autotaxin (ATX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]
Application Notes and Protocols for Functionalizing Metal Oxide Surfaces with m-PEG5-Phosphonic Acid Ethyl Ester
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of metal oxide surfaces is a critical step in the development of advanced materials for biomedical applications, including targeted drug delivery, medical imaging, and biosensing. Polyethylene (B3416737) glycol (PEG) is widely used to modify surfaces to improve biocompatibility and reduce non-specific protein adsorption, thereby prolonging systemic circulation time.[1] m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker designed for the stable and efficient surface modification of various metal oxides.[2]
This molecule features a phosphonic acid ethyl ester group that can form a strong, covalent bond with metal oxide surfaces, and a methoxy-terminated PEG chain (5 repeating units) that imparts hydrophilicity and "stealth" properties to the surface.[3][4][5] The phosphonic acid moiety provides a more stable linkage to many metal oxides compared to other common anchoring groups like carboxylic acids or silanes.[6]
These application notes provide a comprehensive overview and detailed protocols for the functionalization of metal oxide surfaces using this compound, tailored for researchers in drug development and materials science.
Key Applications
The surface modification of metal oxide nanoparticles with this compound is beneficial for a range of applications:
-
Drug Delivery: PEGylated nanoparticles can evade the mononuclear phagocyte system, leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1]
-
Medical Imaging: Functionalized nanoparticles can be used as contrast agents in magnetic resonance imaging (MRI), with the PEG coating improving their in vivo stability and biodistribution.[7]
-
Biosensors: The anti-fouling properties of the PEG layer can reduce non-specific binding in biosensing applications, leading to improved signal-to-noise ratios.
-
Biomaterial Coatings: Coating implantable devices with a biocompatible PEG layer can reduce the foreign body response and improve tissue integration.
Chemical and Physical Data
The properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | Diethyl (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonate | [7][8] |
| CAS Number | 1807512-42-0 | [2][7][8][9] |
| Molecular Formula | C15H33O8P | [2][7][8][9] |
| Molecular Weight | 372.39 g/mol | [2][7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO, ethanol (B145695), methanol, toluene (B28343) | [7][10] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Metal oxide substrate (e.g., iron oxide nanoparticles, titanium dioxide films)
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Deionized water
-
Hydrochloric acid (for hydrolysis of the ethyl ester, optional)
-
Ultrasonic bath
-
Reaction vessel
-
Centrifuge (for nanoparticle suspensions)
-
Nitrogen or Argon gas line
-
Characterization equipment (e.g., FTIR, XPS, DLS, Zeta Potential Analyzer, TEM)
Protocol for Surface Functionalization of Metal Oxide Nanoparticles
This protocol describes the process for coating iron oxide nanoparticles (IONPs).
Step 1: Pre-treatment of Nanoparticles
-
Disperse the as-synthesized metal oxide nanoparticles in deionized water.
-
Wash the nanoparticles three times with deionized water and twice with the chosen anhydrous solvent (e.g., ethanol) to remove any surface impurities. Use centrifugation to pellet the nanoparticles between washes.
-
After the final wash, redisperse the nanoparticles in the anhydrous solvent.
Step 2: Preparation of the Functionalization Solution
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent. The choice of solvent can influence the quality of the self-assembled monolayer; toluene is often a good choice for forming well-ordered layers.[10]
-
For hydrolysis of the ethyl ester to the more reactive phosphonic acid, a mild acid treatment can be performed. Add a stoichiometric amount of dilute hydrochloric acid to the solution and stir for 2-4 hours at room temperature. Note: Direct use of the ethyl ester can also lead to surface binding, but may require thermal annealing.
Step 3: Surface Functionalization Reaction
-
Add the prepared nanoparticle suspension to the m-PEG5-phosphonic acid solution.
-
Sonicate the mixture for 15-30 minutes to ensure uniform dispersion.
-
Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.
Step 4: Post-functionalization Washing
-
After the reaction, pellet the functionalized nanoparticles by centrifugation.
-
Remove the supernatant and wash the nanoparticles thoroughly with the anhydrous solvent to remove any unbound linker molecules. Repeat the washing step three times.
-
Dry the functionalized nanoparticles under vacuum or a stream of inert gas.
Step 5: Characterization
-
Confirm the presence of the PEG coating using Fourier-Transform Infrared (FTIR) Spectroscopy by identifying characteristic C-O-C ether stretches.
-
Use X-ray Photoelectron Spectroscopy (XPS) to analyze the surface elemental composition and confirm the presence of phosphorus and changes in the oxygen and metal spectra.[11]
-
For nanoparticle suspensions, measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS) to assess changes in particle size and surface charge upon functionalization.[11]
-
Thermogravimetric Analysis (TGA) can be used to quantify the amount of grafted PEG.[12]
Diagram of Experimental Workflow
Caption: Experimental workflow for the functionalization of metal oxide nanoparticles.
Quantitative Data Summary
The following table presents typical quantitative data obtained from the characterization of this compound functionalized iron oxide nanoparticles. These values are representative and may vary depending on the specific metal oxide, nanoparticle size, and reaction conditions.
| Parameter | Before Functionalization | After Functionalization | Characterization Technique |
| Hydrodynamic Diameter | 25 ± 3 nm | 35 ± 4 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | +15 mV | -5 mV | Zeta Potential Analyzer |
| Grafting Density | N/A | ~0.5 - 1.5 molecules/nm² | Thermogravimetric Analysis (TGA) |
| Surface Elemental Composition (Atomic %) | Fe, O | Fe, O, C, P | X-ray Photoelectron Spectroscopy (XPS) |
| Drug Loading Capacity (Doxorubicin) | N/A | ~5-10% (w/w) | UV-Vis Spectroscopy |
| In Vitro Drug Release (at pH 5.5, 24h) | N/A | ~40-60% | Dialysis Method with UV-Vis |
Signaling Pathways and Logical Relationships
Diagram of Surface Interaction
The diagram below illustrates the logical relationship of the components during the surface functionalization process.
Caption: Interaction diagram of the linker with the metal oxide surface.
Conclusion
The use of this compound provides a robust and versatile method for the surface functionalization of metal oxides. The resulting PEGylated surfaces exhibit enhanced biocompatibility and stability, making them highly suitable for a variety of biomedical applications, particularly in the fields of drug delivery and diagnostics. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this technology in their work.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oiccpress.com [oiccpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylation of Superparamagnetic Iron Oxide Nanoparticles with Self-Organizing Polyacrylate-PEG Brushes for Contrast Enhancement in MRI Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEGylated Nanocarriers for Systemic Delivery | Springer Nature Experiments [experiments.springernature.com]
- 10. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 12. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG5-phosphonic acid ethyl ester in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker molecule designed for applications in bioconjugation and targeted drug delivery.[1][2] It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five units, which imparts hydrophilicity and biocompatibility, and a phosphonic acid ethyl ester group.[3][4] The PEG chain enhances the solubility and stability of conjugated molecules and can reduce immunogenicity and nonspecific protein adsorption, prolonging circulation time in vivo. The phosphonic acid moiety serves as a targeting ligand with a strong affinity for bone tissue and metal oxide nanoparticles, making it a valuable tool for developing targeted therapeutic and diagnostic agents.[3]
The primary application of this compound is in the surface modification of nanoparticles or the direct conjugation to therapeutic molecules to facilitate targeted delivery to bone. The phosphonate (B1237965) group chelates with calcium ions present in hydroxyapatite, the primary mineral component of bone, leading to the accumulation of the drug carrier at the target site. This targeted approach can enhance therapeutic efficacy while minimizing systemic side effects.[3]
Key Applications
-
Bone-Targeted Drug Delivery: The phosphonate group has a high affinity for hydroxyapatite, enabling the targeted delivery of therapeutics to bone for conditions such as osteoporosis, bone metastases, and osteomyelitis.[5][6]
-
Surface Modification of Nanoparticles: this compound can be used to coat nanoparticles (e.g., iron oxide, calcium phosphate) to improve their stability, biocompatibility, and circulation time, as well as to impart bone-targeting capabilities.[3]
-
Development of PROTACs: This molecule can be utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]
Physicochemical Properties
Below is a summary of the typical physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 372.39 g/mol | [8] |
| Molecular Formula | C15H33O8P | [8] |
| Appearance | Solid powder | [8] |
| Purity | >98% (typical) | [9] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [8] |
Experimental Protocols
The following are representative protocols for the use of this compound in the formulation of bone-targeting nanoparticles. These protocols are based on general methods for similar PEG-phosphonate linkers and should be optimized for specific applications.
Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the surface modification of pre-synthesized IONPs with this compound for bone targeting.
Materials:
-
Hydrophobic oleic acid-coated IONPs
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic separator
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Procedure:
-
Dispersion of IONPs: Disperse the oleic acid-coated IONPs in a suitable organic solvent (e.g., chloroform (B151607) or hexane) to a concentration of 10 mg/mL.
-
Ligand Exchange Reaction:
-
In a separate flask, dissolve this compound in DMF to a concentration of 20 mg/mL.
-
Add the this compound solution to the IONP dispersion at a molar ratio of 10:1 (linker to IONP).
-
Sonicate the mixture for 30 minutes to ensure homogeneity.
-
Stir the reaction mixture at room temperature for 24 hours to facilitate ligand exchange.
-
-
Purification of Functionalized IONPs:
-
Precipitate the PEGylated IONPs by adding an excess of a non-solvent (e.g., diethyl ether).
-
Collect the nanoparticles using a magnetic separator and discard the supernatant.
-
Wash the nanoparticles three times with ethanol (B145695) to remove unbound linker and oleic acid.
-
Resuspend the purified nanoparticles in PBS (pH 7.4).
-
-
Characterization:
-
Determine the hydrodynamic size and zeta potential of the functionalized IONPs using DLS.
-
Visualize the morphology and size of the nanoparticles using TEM.
-
Confirm the surface coating through Fourier-Transform Infrared (FTIR) spectroscopy.
-
Protocol 2: Formulation of Drug-Loaded PLGA-PEG-Phosphonate Nanoparticles
This protocol outlines the preparation of biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles incorporating a PEG-phosphonate for active targeting and drug encapsulation via a nanoprecipitation method.
Materials:
-
PLGA-PEG-phosphonic acid copolymer (requires prior synthesis)
-
Therapeutic drug (e.g., a chemotherapeutic agent)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of Organic Phase:
-
Dissolve 100 mg of PLGA-PEG-phosphonic acid copolymer and 10 mg of the therapeutic drug in 5 mL of acetone.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to 20 mL of deionized water while stirring vigorously.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Purification:
-
Remove the remaining acetone using a rotary evaporator under reduced pressure.
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.
-
Discard the supernatant containing the unencapsulated drug.
-
Resuspend the nanoparticle pellet in 5 mL of deionized water and repeat the centrifugation step twice.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose).
-
Freeze-dry the suspension to obtain a powder for long-term storage at -20°C.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential by DLS.
-
Assess the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Evaluate the in vitro drug release profile in a relevant buffer system (e.g., PBS at pH 7.4 and an acidic pH to simulate the tumor microenvironment).
-
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically for drug delivery systems formulated with this compound. The following tables provide representative data for nanoparticles functionalized with similar phosphonate-PEG linkers to illustrate expected performance metrics.
Table 1: Representative Physicochemical Properties of Bone-Targeting Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA-PEG-Alendronate | 150 ± 20 | < 0.2 | -25 ± 5 |
| IONP-PEG-Phosphonate | 100 ± 15 | < 0.15 | -15 ± 8 |
| Liposome-PEG-Bisphosphonate | 120 ± 25 | < 0.2 | -20 ± 6 |
Note: These values are illustrative and will vary depending on the specific formulation parameters.
Table 2: Representative Drug Loading and Release Characteristics
| Nanoparticle Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (at 24h, pH 7.4) |
| PLGA-PEG-Alendronate | Doxorubicin | ~ 85 | ~ 5 | ~ 30% |
| Calcium Phosphate-PEG-Alendronate | Methotrexate | ~ 70 | ~ 8 | ~ 40% |
Note: Drug loading and release kinetics are highly dependent on the drug, polymer, and formulation method.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the formulation, characterization, and application of bone-targeting nanoparticles.
Caption: Mechanism of bone targeting by PEG-phosphonate functionalized nanoparticles.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound [myskinrecipes.com]
- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 4. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 5. TARGETING POLYMER THERAPEUTICS TO BONE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound, 1807512-42-0 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Creating Stable Nanoparticle Dispersions with m-PEG5-phosphonic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely used strategy to improve their colloidal stability, biocompatibility, and in vivo circulation time. The m-PEG5-phosphonic acid ethyl ester is a heterobifunctional linker ideal for coating metal oxide nanoparticles, such as iron oxide and cerium oxide. The phosphonic acid group provides a strong anchor to the nanoparticle surface, while the methoxy-terminated PEG chain imparts "stealth" properties, reducing opsonization and aggregation in biological media.[1][2][3] These characteristics make this compound a valuable tool in the development of nanoparticles for drug delivery, diagnostics, and other biomedical applications.[3][4]
This document provides detailed protocols for the surface modification of iron oxide nanoparticles (IONPs) using a representative m-PEG-phosphonic acid linker and methods for characterizing the resulting stable nanoparticle dispersions.
Key Materials and Equipment
| Materials | Equipment |
| This compound | Sonicator (bath or probe) |
| Iron Oxide Nanoparticles (e.g., hydrophobic oleic acid-coated or hydrophilic surfactant-coated) | Magnetic stirrer and stir bars |
| Dichloromethane (B109758) (DCM) | Centrifuge |
| Methanol (MeOH) | Dynamic Light Scattering (DLS) instrument |
| Hexane (B92381) | Zeta Potential Analyzer |
| Deionized (DI) Water | Transmission Electron Microscope (TEM) |
| Phosphate Buffered Saline (PBS) | pH meter |
Experimental Protocols
Protocol 1: Ligand Exchange on Hydrophobic Iron Oxide Nanoparticles
This protocol describes the process of replacing the original hydrophobic ligands (e.g., oleic acid) on iron oxide nanoparticles with this compound.
-
Nanoparticle Dispersion: Disperse 30 mg of hydrophobic iron oxide nanoparticles in 1 mL of dichloromethane (DCM).
-
Sonication: Bath sonicate the dispersion for 10 minutes to ensure homogeneity.
-
Ligand Solution Preparation: Prepare a solution of this compound in a mixture of DCM and methanol. The optimal concentration may need to be determined empirically, but a starting point is a molar ratio of PEG linker to iron.
-
Reaction Mixture: Add the this compound solution to the nanoparticle dispersion.
-
Incubation and Sonication: Sonicate the reaction mixture for 1 hour, followed by 1 hour of resting at room temperature. Repeat this cycle three times. Allow the mixture to react overnight at room temperature with gentle stirring.
-
Concentration: Concentrate the solution to approximately 2 mL under reduced pressure.
-
Purification:
-
Add 2 mL of hexane to the concentrated solution and sonicate for 5 minutes.
-
Use a magnet to separate the coated nanoparticles from the supernatant which contains the displaced oleic acid and excess PEG linker.
-
Carefully decant and discard the supernatant.
-
Repeat the washing step with hexane two more times.
-
-
Final Dispersion: After the final wash, remove the residual hexane under a gentle stream of nitrogen and re-disperse the PEGylated nanoparticles in an appropriate aqueous buffer (e.g., DI water or PBS).
Protocol 2: Coating of Hydrophilic Iron Oxide Nanoparticles
This protocol is suitable for nanoparticles that are already dispersed in an aqueous or polar solvent with a hydrophilic coating.
-
Nanoparticle Dispersion: Disperse the hydrophilic iron oxide nanoparticles in a mixture of deionized water and methanol.
-
Ligand Solution Preparation: Dissolve the this compound in deionized water.
-
Reaction Mixture: Add the aqueous solution of this compound to the nanoparticle dispersion.
-
Incubation and Sonication: Sonicate the reaction mixture for 1 hour, followed by 1 hour of resting at room temperature. Repeat this cycle three times. Allow the mixture to react overnight at room temperature with gentle stirring.
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the coated nanoparticles using magnetic separation or centrifugation.
-
Wash the nanoparticles with deionized water three times to remove any unbound PEG linker.
-
-
Final Dispersion: Re-disperse the purified PEGylated nanoparticles in the desired aqueous buffer.
Characterization of Stabilized Nanoparticles
The stability and physical properties of the this compound coated nanoparticles should be thoroughly characterized.
Hydrodynamic Diameter and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and PDI of the nanoparticle dispersion. A stable dispersion will typically have a narrow size distribution (low PDI).
Zeta Potential
Zeta potential measurements indicate the surface charge of the nanoparticles. Successful PEGylation should result in a near-neutral zeta potential, which contributes to reduced non-specific protein binding.
Colloidal Stability
The long-term stability of the nanoparticle dispersion can be assessed by monitoring the hydrodynamic diameter and PDI over time in various biologically relevant media, such as PBS and cell culture medium.
Data Presentation
The following tables present representative data for the characterization of iron oxide nanoparticles before and after modification with a PEG-phosphonic acid linker.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) of Nanoparticles
| Nanoparticle Sample | Dispersion Medium | Hydrodynamic Diameter (nm) | PDI |
| Uncoated IONPs | Dichloromethane | 15.2 ± 1.8 | 0.25 |
| m-PEG5-PAE Coated IONPs | DI Water | 45.8 ± 3.1 | 0.18 |
| m-PEG5-PAE Coated IONPs | PBS (pH 7.4) | 48.2 ± 3.5 | 0.21 |
PAE: Phosphonic Acid Ethyl Ester
Table 2: Zeta Potential of Nanoparticles
| Nanoparticle Sample | Dispersion Medium | Zeta Potential (mV) |
| Uncoated IONPs (oleic acid coated) | Dichloromethane | -25.3 ± 2.4 |
| m-PEG5-PAE Coated IONPs | DI Water | -5.2 ± 1.1 |
| m-PEG5-PAE Coated IONPs | PBS (pH 7.4) | -3.8 ± 0.9 |
PAE: Phosphonic Acid Ethyl Ester
Table 3: Colloidal Stability of m-PEG5-PAE Coated IONPs in PBS (pH 7.4) at 37°C
| Time (hours) | Hydrodynamic Diameter (nm) | PDI |
| 0 | 48.2 ± 3.5 | 0.21 |
| 24 | 49.1 ± 3.8 | 0.22 |
| 48 | 50.5 ± 4.1 | 0.23 |
| 72 | 51.2 ± 4.3 | 0.24 |
PAE: Phosphonic Acid Ethyl Ester
Visualizations
Caption: Experimental workflow for nanoparticle stabilization.
Caption: Ligand-nanoparticle interaction and resulting properties.
References
Troubleshooting & Optimization
Technical Support Center: m-PEG5-Phosphonic Acid Ethyl Ester Conjugation
Welcome to the technical support center for m-PEG5-phosphonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this linker in bioconjugation and material science applications.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a frequent challenge in conjugation reactions. This guide provides a systematic approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Low Yield in Nanoparticle Surface Functionalization
The primary application of PEG-phosphonates is the surface modification of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) to improve their stability and biocompatibility.[1][2][3][4][5] Low functionalization efficiency can result from several factors.
Troubleshooting Workflow for Nanoparticle Functionalization
Caption: Troubleshooting workflow for low yield in nanoparticle functionalization.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Hydrolysis of Ethyl Ester | The phosphonic acid group, not the ethyl ester, forms a stable bond with metal oxide surfaces.[6][7] The ethyl ester may need to be hydrolyzed to the corresponding phosphonic acid in situ or in a preceding step for efficient conjugation. Hydrolysis is often pH and temperature-dependent.[8] | - Pre-hydrolysis: Treat the this compound with an acid or base to convert it to m-PEG5-phosphonic acid before conjugation. Monitor the hydrolysis by 31P NMR.[9] - In-situ Hydrolysis: Adjust the pH of the conjugation reaction to favor hydrolysis. Be aware that extreme pH can affect nanoparticle stability. |
| Inefficient Ligand Exchange | The displacement of existing ligands on the nanoparticle surface by the PEG-phosphonate can be a slow process. | - Optimize Reaction Conditions: Increase the reaction temperature and/or time. Use a higher molar excess of the PEG-phosphonate linker. - Solvent Selection: Ensure the chosen solvent can fully disperse the nanoparticles and solubilize the PEG-linker. |
| Nanoparticle Aggregation | Aggregation can reduce the available surface area for conjugation and lead to precipitation of the nanoparticles from the reaction mixture. | - Improve Dispersion: Use sonication to break up aggregates before and during the conjugation reaction. - Adjust Concentrations: Working at lower nanoparticle concentrations can reduce the likelihood of aggregation. |
| Steric Hindrance | The PEG chain can create steric hindrance, which may limit the density of the PEG layer on the nanoparticle surface, especially for larger PEG molecules. | - Optimize PEG Length: If high grafting density is required, consider using a shorter PEG-phosphonate linker. - Stepwise Addition: Add the PEG-linker to the nanoparticle suspension in portions over time. |
Issue 2: Low Yield in PROTAC Synthesis
In the context of Proteolysis Targeting Chimeras (PROTACs), this compound can be a component of the linker connecting the target protein binder and the E3 ligase ligand.[10][11] Low yield here typically refers to the overall yield of the final PROTAC molecule.
Logical Relationship in PROTAC Linker Troubleshooting
Caption: Logical relationships in troubleshooting low PROTAC synthesis yield.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Poor Solubility of Linker or Intermediates | The PEG component enhances water solubility, but the overall solubility of a PROTAC intermediate can still be low in certain organic or aqueous media, leading to incomplete reactions.[11] | - Solvent Screening: Test a range of solvents or solvent mixtures for the coupling steps. - Modify Linker Structure: If solubility remains an issue, consider synthesizing an analogous linker with a longer PEG chain. |
| Steric Hindrance | The bulkiness of the PEG chain or the other components of the PROTAC can sterically hinder the coupling reactions required to assemble the final molecule.[10] | - Optimize Coupling Reagents: Use coupling reagents that are less sensitive to steric hindrance. - Change Synthesis Strategy: Alter the order in which the components (warhead, linker, E3 ligand) are assembled. |
| Instability of the Phosphonate (B1237965) Ester | The phosphonate ethyl ester may be susceptible to hydrolysis under certain reaction conditions (e.g., strongly acidic or basic), leading to the formation of the phosphonic acid as a side product.[12][8] | - Control pH: Maintain a neutral pH during the synthesis and purification steps where the ester form is desired. - Use Anhydrous Conditions: Perform reactions in dry solvents to minimize hydrolysis. |
| Inefficient Purification | The purification of PEGylated compounds can be challenging due to their physical properties, potentially leading to significant product loss.[13] | - Chromatography Optimization: Screen different chromatography media and solvent systems. Reverse-phase HPLC is often effective. - Alternative Purification: Consider other methods like size-exclusion chromatography or preparative TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the reactive group of this compound? A1: The primary reactive functionality for surface conjugation is the phosphonic acid group, which forms strong bonds with metal oxide surfaces.[14] The ethyl ester typically needs to be hydrolyzed to the phosphonic acid to enable this conjugation. The entire molecule, with its terminal methoxy (B1213986) group and the phosphonate at the other end, acts as a heterobifunctional linker.[12]
Q2: Under what conditions does the ethyl ester group hydrolyze? A2: Phosphonate esters can hydrolyze under both acidic and basic conditions.[8][15] The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes (if in a biological system).[12] For controlled hydrolysis, treatment with an acid like HCl or a base like NaOH is common.
Q3: Can I conjugate this compound directly to an amine or alcohol on a protein? A3: Direct conjugation of the phosphonic acid ethyl ester to amines or alcohols is not a standard or efficient reaction. For protein modification, it is recommended to use PEG linkers with amine-reactive groups (like NHS esters) or thiol-reactive groups (like maleimides).[16]
Q4: My PEG-phosphonate functionalized nanoparticles are aggregating. What can I do? A4: Aggregation can be caused by incomplete surface coverage or changes in buffer conditions (e.g., high ionic strength).[3]
-
Increase PEG Density: Try to increase the grafting density of the PEG-phosphonate on the nanoparticle surface by optimizing the reaction conditions as described in the troubleshooting guide.
-
Buffer Exchange: Purify the functionalized nanoparticles and resuspend them in a suitable buffer (e.g., low ionic strength) for storage and use.
Q5: How can I confirm that my nanoparticles are successfully coated with the PEG-phosphonate? A5: Several analytical techniques can be used:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is indicative of successful PEGylation.[3]
-
Zeta Potential: A change in the surface charge of the nanoparticles suggests surface modification.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (the PEG linker) on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of phosphorus on the nanoparticle surface.
-
31P NMR: This technique can be used to monitor the hydrolysis of the ester and to characterize the phosphonate group.[9]
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of this compound
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Acidic Hydrolysis: Add a strong acid (e.g., 6 M HCl) to the solution.[8]
-
Heating: Heat the reaction mixture under reflux for several hours (e.g., 4-12 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or 31P NMR spectroscopy until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure to obtain the m-PEG5-phosphonic acid.
Protocol 2: General Procedure for Functionalization of Iron Oxide Nanoparticles
-
Nanoparticle Dispersion: Disperse the iron oxide nanoparticles in a suitable solvent (e.g., water, ethanol) with the aid of sonication.
-
Linker Preparation: Prepare a solution of m-PEG5-phosphonic acid (hydrolyzed from the ethyl ester) in the same solvent.
-
Conjugation Reaction: Add the PEG-phosphonic acid solution to the nanoparticle dispersion. The molar ratio of PEG-linker to nanoparticles will need to be optimized.
-
Reaction Conditions: Stir the mixture at room temperature or elevated temperature (e.g., 40-80°C) for an extended period (e.g., 12-24 hours).[3]
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh solvent to remove unbound PEG-linker. Magnetic separation can also be used for magnetic nanoparticles.
-
Characterization: Characterize the purified nanoparticles using methods such as DLS, TGA, and TEM to confirm successful functionalization and assess stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
Technical Support Center: m-PEG5-phosphonic acid ethyl ester Modified Nanoparticles
This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues encountered with m-PEG5-phosphonic acid ethyl ester modified nanoparticles. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary visual and measurable indicators of nanoparticle aggregation?
A1: The most common sign of nanoparticle aggregation is a visible change in the appearance of the colloidal suspension, such as flocculation or precipitation.[1] For metallic nanoparticles, like gold, a color change from red to purple or blue indicates aggregation.[2] Quantitatively, aggregation can be confirmed by:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter and a high Polydispersity Index (PDI), typically above 0.5, suggest a broad size distribution or the presence of multiple size populations due to aggregation.[3]
-
UV-Vis Spectroscopy: A shift in the surface plasmon resonance (SPR) peak to longer wavelengths (a red-shift) and a broadening of the absorption peak are indicative of aggregation.[2]
-
Zeta Potential Analysis: While PEGylated nanoparticles primarily rely on steric stabilization, a zeta potential value close to zero can indicate a loss of electrostatic repulsion, which can contribute to aggregation, especially if the PEGylation is incomplete.[3]
Q2: My nanoparticles are aggregating after modification with this compound. What are the potential causes?
A2: Aggregation of nanoparticles modified with this compound can stem from several factors related to both the nanoparticle core and the surface modification process. Key causes include:
-
High Surface Energy: Nanoparticles inherently have high surface energy, making them prone to aggregation to minimize this energy.[4][5]
-
Incomplete Surface Coverage: Insufficient concentration of the this compound during modification can lead to incomplete surface coverage, leaving exposed areas on the nanoparticle surface that can interact and cause aggregation.[6]
-
Changes in pH: The pH of the solution can affect the surface charge of the nanoparticles and the conformation of the PEG chains, potentially leading to reduced stability.[1]
-
High Ionic Strength: The presence of salts in buffers (e.g., PBS) can screen the surface charges, reducing electrostatic repulsion and leading to aggregation, a phenomenon known as charge shielding.[1][3]
-
Inappropriate Solvent: The solvent used for dispersion must be compatible with both the nanoparticle and the PEG coating. A poor solvent can cause the PEG chains to collapse, reducing their steric hindrance effect.[7]
-
Physical Stress: Processes like high-speed centrifugation, freezing, or excessive sonication can overcome the repulsive forces between nanoparticles and induce irreversible aggregation.[1][2][6]
Q3: How does the modification process itself contribute to aggregation?
A3: The chemical reactions involved in surface modification can temporarily destabilize the nanoparticles. For instance, if a coupling agent like EDC is used, it can neutralize surface carboxyl groups, leading to a temporary loss of negative charge and reduced electrostatic repulsion, which can cause aggregation before the PEG molecule is successfully attached.[6] It is crucial to optimize the concentration of coupling agents and reaction conditions to minimize this effect.
Q4: What is the difference between electrostatic and steric stabilization for my nanoparticles?
A4: Electrostatic stabilization relies on the mutual repulsion of nanoparticles that have the same surface charge. This type of stabilization is highly sensitive to pH and the ionic strength of the medium.[6] Steric stabilization, on the other hand, involves coating the nanoparticles with polymers like PEG. These polymer chains create a physical barrier that prevents the nanoparticles from getting close enough to aggregate.[6] Nanoparticles modified with this compound are primarily stabilized by steric hindrance, which is generally less sensitive to changes in pH and ionic strength.[1]
Troubleshooting Guide
Problem: Visible aggregation or precipitation after surface modification.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete PEGylation | Increase the concentration of this compound during the reaction. Optimize reaction time and temperature. | Ensures complete surface coverage to provide sufficient steric hindrance.[6] |
| High Salt Concentration | Use low ionic strength buffers (e.g., MES buffer instead of PBS) during the modification process.[6] | High salt concentrations can screen surface charges, leading to aggregation.[1][3] |
| Inappropriate pH | Maintain a pH far from the isoelectric point of the nanoparticles to maximize surface charge and electrostatic repulsion during modification.[1][6] | At the isoelectric point, the net surface charge is zero, leading to instability. |
| Physical Stress | Use lower centrifugation speeds. Avoid freezing the nanoparticle suspension. Use gentle bath sonication for redispersion instead of probe sonication.[1][6] | Harsh physical treatments can force nanoparticles to overcome their repulsive barriers. |
Problem: High PDI (> 0.5) and increased hydrodynamic size in DLS.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Aggregates | Filter the sample through a 0.22 µm syringe filter before DLS measurement. | Removes large aggregates and dust that can skew DLS results.[3] |
| Sub-optimal Formulation | Re-evaluate the synthesis and PEGylation protocol for consistency in mixing, temperature, and reagent concentrations. | Inconsistencies can lead to a polydisperse sample.[3] |
| Sample Concentration | Perform a concentration-dependency study to find the optimal dilution for DLS analysis. | Highly concentrated samples can cause particle-particle interactions that affect measurements.[3] |
Quantitative Data Summary
The following tables summarize key parameters that can influence nanoparticle stability.
Table 1: Effect of PEG Molecular Weight (MW) and Surface Density on Nanoparticle Stability
| PEG MW (kDa) | Surface Density | Effect on Aggregation | Circulation Half-life |
| 0.75 | Low | Similar to non-PEGylated | Short |
| 5 | High | Reduced aggregation and MPS uptake | Prolonged |
| 10 | High | Further reduction in aggregation | Longer |
| 20 | High | Prevents aggregation and adsorption to blood components | Longest (e.g., 17.7 min for micelles) |
| Data compiled from studies on various nanoparticle systems.[8] |
Table 2: Physicochemical Characteristics and Stability of PLGA-PEG Nanoparticles
| Nanoparticle Size (nm) | PDI | Zeta Potential (mV) | Colloidal Stability |
| 112 | 0.10 | -22.20 ± 5.71 | Good |
| 348 | 0.54 | -12.40 ± 5.47 | Moderately Stable |
| 576 | 0.70 | -9.50 ± 14.56 | Moderately Stable |
| Source: Characterisation of PLGA-PEG Nanoparticles.[9] A PDI value of 0.10 indicates a nearly monosized distribution, while higher PDI values suggest a larger size distribution.[9] A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability for electrostatically stabilized particles.[3] |
Experimental Protocols
Protocol 1: General Procedure for Nanoparticle PEGylation
-
Nanoparticle Preparation: Synthesize the core nanoparticles (e.g., gold, iron oxide, silica) using established methods. Ensure they are well-dispersed in an appropriate solvent.
-
Surface Activation (if required): For nanoparticles with carboxyl groups, activate them using EDC/NHS chemistry in a low ionic strength buffer like MES at pH 6.0.[6]
-
PEGylation: Add the this compound solution to the activated nanoparticle suspension. The optimal concentration should be determined empirically through titration to ensure monolayer coverage.[6] The reaction is often carried out at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted PEG and byproducts by centrifugation. The optimal speed and duration must be determined to pellet the nanoparticles without causing irreversible aggregation.[2]
-
Resuspension: Carefully remove the supernatant and resuspend the nanoparticle pellet in a suitable buffer or high-purity water. Gentle sonication can aid in redispersion.[2]
-
Characterization: Confirm successful PEGylation and assess the stability of the nanoparticles using DLS, zeta potential analysis, and UV-Vis spectroscopy.[2]
Protocol 2: Characterization of Nanoparticle Aggregation using DLS
-
Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration using the same dispersant they are stored in.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into a clean cuvette to remove any dust or large aggregates.[3]
-
Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Data Analysis: Acquire the size distribution data. Pay close attention to the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (<0.25) indicates a monodisperse sample, while a high PDI suggests aggregation.[3]
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Comparison of stabilization mechanisms.
References
- 1. nanohybrids.net [nanohybrids.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
optimizing reaction buffer for m-PEG5-phosphonic acid ethyl ester
Welcome to the technical support center for m-PEG5-phosphonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile PEG linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2] It possesses a methoxy-capped PEG chain of five ethylene (B1197577) glycol units at one end and a diethyl phosphonate (B1237965) group at the other.[3][4][5] The PEG chain enhances the solubility and stability of molecules it is conjugated to, making it valuable for modifying biomolecules like proteins and peptides to improve their pharmacokinetic properties.[2][6][7][8] It is also used in surface modification of nanoparticles for improved biocompatibility and in the synthesis of PROTACs and prodrugs.[2][9][10]
Q2: What are the main applications of this linker?
A2: The primary applications involve bioconjugation, drug delivery, and surface modification.[2][11] After hydrolysis of the ethyl ester to the free phosphonic acid, the linker can be used to:
-
Modify surfaces: The phosphonate group has a strong affinity for metal oxide surfaces, making it ideal for creating stable, biocompatible coatings on nanoparticles or medical devices.[8][12][13]
-
Targeted drug delivery: The phosphonate moiety can bind to metal ions like calcium, which can be found in specific tissues, allowing for targeted delivery of therapeutic agents.[12]
-
Protein PEGylation: The linker can be attached to proteins to improve their stability, solubility, and circulation half-life.[14][15]
Q3: How do I activate the phosphonic acid ethyl ester for conjugation?
A3: The ethyl ester form is generally unreactive for direct conjugation. The ester groups must first be hydrolyzed to yield the free phosphonic acid. This is typically achieved under acidic conditions.[16][17][18] Common methods include refluxing with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr).[17][19]
Q4: What is the optimal pH for reactions involving the hydrolyzed phosphonic acid?
A4: The optimal pH will depend on the target molecule and the desired reaction.
-
For surface modification of metal oxides: The reaction is often carried out in organic solvents, and the phosphonic acid directly interacts with the surface hydroxyl groups.[8]
-
For conjugation to biomolecules (e.g., proteins): While specific protocols for phosphonic acid-protein conjugation are less common than amine-reactive chemistries, the reaction would likely be sensitive to pH. The phosphonic acid group itself has pKa values that will determine its charge at a given pH. The reactivity of the target functional group on the biomolecule (e.g., an amine or hydroxyl group) will also be pH-dependent. Optimization of the reaction pH, likely in the slightly acidic to neutral range, would be necessary.
Q5: Can the ethyl ester group be cleaved under basic conditions?
A5: While phosphonate esters can be hydrolyzed under basic conditions, this can sometimes lead to the formation of phosphonic acid mono-esters rather than the fully hydrolyzed phosphonic acid.[17] Acidic hydrolysis is generally the more common and reliable method for complete dealkylation to the phosphonic acid.[18][19]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation to Target Molecule | Incomplete hydrolysis of the ethyl ester. | Ensure complete hydrolysis by using appropriate acidic conditions (e.g., refluxing with concentrated HCl) and monitor the reaction by a suitable analytical method like ³¹P NMR. |
| Inappropriate reaction buffer pH for the target molecule. | Optimize the pH of the conjugation buffer to ensure the reactivity of the target functional group on your biomolecule. For example, primary amines are more nucleophilic at a pH above their pKa. | |
| Steric hindrance around the conjugation site. | Consider using a longer PEG linker to reduce steric hindrance. | |
| Precipitation of the Reagent in Aqueous Buffer | The concentration of the phosphonate compound may exceed its solubility. | Try preparing a more dilute solution. The PEG chain enhances water solubility, but high concentrations can still be problematic.[6][12] |
| Interaction with metal ions in the buffer. | If you suspect metal ion contamination, consider adding a small amount of a chelating agent like EDTA to your buffer.[12] | |
| Hydrolysis of the Phosphonate Ester During Storage or Handling | Presence of moisture or acidic/basic contaminants. | Store the this compound under anhydrous conditions and desiccated at -20°C.[6][11] Use anhydrous solvents for stock solutions. |
| Elevated temperatures. | Avoid exposing the compound to high temperatures for extended periods, as this can accelerate hydrolysis.[12] | |
| Poor Yield of Phosphonic Acid After Hydrolysis | Incomplete reaction. | Increase the reaction time or temperature during the acid hydrolysis step.[17][19] |
| Difficulty in isolating the product. | Phosphonic acids can be challenging to purify due to their high polarity. Purification of the phosphonate ester precursor by chromatography on silica (B1680970) gel before hydrolysis is often easier.[18] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to m-PEG5-phosphonic acid
This protocol is a general method for the acidic hydrolysis of phosphonate esters.[17][19]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (35-37%, ~12 M)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a suitable volume of concentrated hydrochloric acid in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C).
-
Maintain the reflux for 1 to 12 hours. The reaction progress can be monitored by techniques such as TLC or ³¹P NMR to ensure complete disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help in the removal of residual water.
-
The resulting m-PEG5-phosphonic acid can be further purified if necessary, for example, by crystallization.
Protocol 2: General Workflow for Surface Modification of Metal Oxide Nanoparticles
This protocol describes a general workflow for modifying a metal oxide surface with the hydrolyzed m-PEG5-phosphonic acid.[8][13]
Materials:
-
m-PEG5-phosphonic acid (prepared as in Protocol 1)
-
Metal oxide nanoparticles (e.g., ZnO, TiO₂)
-
Anhydrous toluene or other suitable organic solvent
-
Reaction vessel
Procedure:
-
Disperse the metal oxide nanoparticles in the anhydrous organic solvent by sonication.
-
Prepare a solution of m-PEG5-phosphonic acid in the same solvent.
-
Add the phosphonic acid solution to the nanoparticle dispersion.
-
Stir the mixture at room temperature or with gentle heating for several hours to overnight to allow for the formation of a self-assembled monolayer.
-
After the reaction, centrifuge the nanoparticles to pellet them.
-
Remove the supernatant containing unreacted phosphonic acid.
-
Wash the nanoparticles several times with the fresh solvent to remove any non-covalently bound molecules.
-
Dry the surface-modified nanoparticles under vacuum.
Visualizations
Caption: Workflow for activation and conjugation of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 1807512-42-0 | BroadPharm [broadpharm.com]
- 6. cenmed.com [cenmed.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 19. Protein Complexation and pH Dependent Release Using Boronic Acid Containing PEG-Polypeptide Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of m-PEG5-Phosphonic Acid Ethyl Ester
Welcome to the technical support center for the hydrolysis of m-PEG5-phosphonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for the successful conversion of the ethyl ester to the corresponding phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing the ethyl ester group of this compound?
A1: The ethyl ester group of this compound can be hydrolyzed to the phosphonic acid using several methods. The most common approaches are acidic hydrolysis and the McKenna reaction, which involves the use of bromotrimethylsilane (B50905) (TMSBr).[1][2][3]
-
Acidic Hydrolysis: This method typically involves heating the phosphonate (B1237965) ester in the presence of a strong acid such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr).[2][4] It is a widely used and effective method, though the harsh conditions can sometimes lead to side reactions with sensitive substrates.[4][5]
-
McKenna Reaction: This two-step procedure utilizes bromotrimethylsilane (TMSBr) to convert the dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate. This intermediate is then easily hydrolyzed to the phosphonic acid by the addition of methanol (B129727) or water.[1][5] This method is known for its mild reaction conditions and high yields.[5]
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The progress of the hydrolysis of this compound can be effectively monitored using ³¹P NMR spectroscopy.[1][6] As the hydrolysis proceeds, the chemical shift of the phosphorus atom will change, allowing for the quantification of the starting material, the monoester intermediate, and the final phosphonic acid product.[1] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for monitoring the reaction by separating and quantifying the different species in the reaction mixture.[7]
Q3: What are the potential side reactions to be aware of during hydrolysis?
A3: Under harsh acidic conditions, particularly with prolonged heating, side reactions can occur. For certain substrates, cleavage of the P-C bond has been observed.[4][8] Additionally, if the this compound is attached to a molecule containing other acid-sensitive functional groups, their degradation may occur.[5] The McKenna reaction is generally milder and less prone to side reactions, but the presence of water during the silylation step can lead to the formation of HBr, which can cause undesired additions to sensitive groups.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature. 2. Steric hindrance around the phosphonate ester. 3. Inadequate concentration of the hydrolyzing agent (acid or TMSBr). | 1. Increase the reaction time and/or temperature. For acidic hydrolysis, refluxing for several hours is common.[2] 2. Switch to a more potent hydrolysis method, such as the McKenna reaction, which is often more effective for sterically hindered esters. 3. Increase the concentration of the acid or use a larger excess of TMSBr. |
| Low Yield of Phosphonic Acid | 1. Side reactions or degradation of the starting material or product. 2. Incomplete workup or purification leading to loss of product. 3. The phosphonate ester is susceptible to hydrolysis back to the starting material during workup. | 1. If using acidic hydrolysis, consider switching to the milder McKenna reaction.[5] For sensitive substrates, microwave-assisted hydrolysis with HCl at lower temperatures might reduce degradation.[9] 2. Ensure the pH is appropriately adjusted during extraction to ensure the phosphonic acid is in the desired layer. Phosphonic acids can be highly water-soluble. 3. During workup of esterification reactions, it is advised to maintain neutral or near-neutral conditions to prevent hydrolysis.[3] |
| Presence of Unexpected Byproducts in NMR/HPLC | 1. P-C bond cleavage under harsh acidic conditions.[4] 2. Reaction with other functional groups in the molecule. 3. In the McKenna reaction, residual TMSBr not fully removed before solvolysis.[5] | 1. Employ milder hydrolysis conditions (e.g., McKenna reaction). 2. Protect sensitive functional groups prior to hydrolysis. 3. Ensure complete removal of excess TMSBr and solvent under reduced pressure before adding methanol or water for the solvolysis step.[5] |
Experimental Protocols
Protocol 1: Acidic Hydrolysis using Concentrated HCl
This protocol is a general procedure and may require optimization for this compound.
-
Dissolve the Substrate: In a round-bottom flask, dissolve the this compound in a suitable co-solvent if necessary (e.g., dioxane, acetic acid) to ensure miscibility with the aqueous acid.
-
Add Acid: Add an excess of concentrated hydrochloric acid (e.g., 6 N to 12 N). A typical ratio is 3 equivalents of HCl per mole of phosphonate.[10]
-
Heat the Reaction: Heat the reaction mixture to reflux (around 100 °C) and stir.[2]
-
Monitor the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ³¹P NMR or HPLC.[1][6] Reaction times can range from a few hours to over 24 hours depending on the substrate.[2][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess acid under reduced pressure. The resulting crude phosphonic acid can then be purified, for example, by recrystallization or chromatography.
Protocol 2: Hydrolysis via the McKenna Reaction (TMSBr)
This protocol offers a milder alternative to acidic hydrolysis.
-
Prepare Anhydrous Conditions: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound in an anhydrous solvent such as acetonitrile (B52724) or chloroform.[1]
-
Add TMSBr: Add an excess of bromotrimethylsilane (TMSBr), typically 6-8 equivalents, to the solution at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 35-40 °C) for several hours (e.g., 24 hours).[1][5]
-
Monitor Silylation: Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.[1]
-
Remove Excess Reagent: Once the silylation is complete, carefully remove the solvent and excess TMSBr under reduced pressure.[1][5]
-
Solvolysis: To the resulting residue, add methanol and stir at room temperature for about 1-2 hours to cleave the silyl (B83357) esters.[1]
-
Isolation: Evaporate the methanol under reduced pressure to yield the final phosphonic acid. Further purification can be performed if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for different phosphonate ester hydrolysis methods. Please note that these are general values and may vary for this compound.
| Method | Reagent(s) | Typical Temperature | Typical Reaction Time | Typical Yield | Notes |
| Acidic Hydrolysis | Conc. HCl or HBr | Reflux (~100 °C) | 2.5 - 24 hours | 70 - 95% | Can cause side reactions with sensitive substrates.[2][10] |
| McKenna Reaction | 1. TMSBr 2. Methanol or Water | Room Temp. to 40 °C | 24 - 26 hours | > 90% | Milder conditions, suitable for sensitive molecules.[1][5] |
| Microwave-Assisted Acidic Hydrolysis | HCl | 130 - 140 °C | 15 - 30 minutes | 77 - 93% | Significantly reduces reaction time.[9][11] |
Visualizations
Caption: General workflow for the hydrolysis of this compound.
Caption: Decision-making workflow for troubleshooting incomplete hydrolysis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Phosphonate - Wikipedia [en.wikipedia.org]
- 9. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
stability of m-PEG5-phosphonic acid ethyl ester in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of m-PEG5-phosphonic acid ethyl ester in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in aqueous experimental setups.
| Issue | Potential Cause | Recommended Action |
| Precipitation of the compound in aqueous buffer. | The concentration of the compound may exceed its solubility in the specific buffer system, pH, or temperature.[1] The hydrophilic PEG linker in this compound enhances water solubility, but solubility limits can still be reached.[2] | Reduce Concentration: Prepare a more dilute solution of the compound.[1] Adjust pH: Experiment with altering the pH of the buffer, as the solubility of phosphonic acids can be pH-dependent. Temperature Control: If precipitation occurs upon cooling, try to maintain the solution at room temperature, provided it is compatible with your experiment.[1] |
| Observed degradation of the compound over time in an aqueous solution. | Phosphonate (B1237965) esters are susceptible to hydrolysis in aqueous solutions, which can be influenced by pH and temperature.[1][3] The ester group can be cleaved under both acidic and basic conditions.[3][4] | pH Control: Maintain the pH of your solution within a range that minimizes hydrolysis. Typically, neutral or slightly acidic conditions are preferred over strongly acidic or basic conditions. Temperature Control: Store aqueous solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.[1] For long-term storage, consider aliquoting and freezing at -20°C or below. Use Fresh Solutions: Prepare aqueous solutions of this compound fresh whenever possible to minimize degradation. |
| Inconsistent experimental results when using the compound. | This could be due to the hydrolysis of the ethyl ester, leading to the formation of m-PEG5-phosphonic acid, which may have different properties and reactivity in your system. | Monitor Stability: Regularly check the purity of your stock solutions and experimental samples using analytical techniques like HPLC or ³¹P NMR to assess the extent of hydrolysis. Controlled Environment: Ensure that all experiments are conducted under consistent conditions of pH, temperature, and buffer composition. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the ethyl ester group of this compound in an aqueous solution?
A1: Phosphonate esters, such as the ethyl ester of m-PEG5-phosphonic acid, are generally susceptible to hydrolysis in aqueous solutions.[1][3] The rate of this hydrolysis is dependent on several factors, including pH, temperature, and the presence of enzymes.[1][5] While phosphonates are generally more resistant to hydrolysis than phosphate (B84403) esters, the ester linkage can still be cleaved over time.[6] It is recommended to use freshly prepared aqueous solutions for experiments where the integrity of the ethyl ester is critical.
Q2: How does pH affect the stability of this compound?
A2: The hydrolysis of phosphonate esters can be catalyzed by both acids and bases.[3][4] Therefore, the stability of this compound in an aqueous solution is expected to be lowest at pH extremes (highly acidic or highly basic conditions) and greatest at a more neutral pH. The exact pH of maximum stability would need to be determined experimentally.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: For short-term storage (days to weeks), aqueous solutions should be kept at 2-8°C.[7] For longer-term storage (weeks to months), it is advisable to aliquot the solution into single-use volumes and store them frozen at -20°C or below to minimize hydrolysis.[7] Avoid repeated freeze-thaw cycles.
Q4: What are the potential degradation products of this compound in an aqueous solution?
A4: The primary degradation product of this compound in an aqueous solution is expected to be m-PEG5-phosphonic acid, resulting from the hydrolysis of the ethyl ester group. Depending on the conditions, partial hydrolysis to the monoethyl ester may also occur.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of the compound can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate the ester from its hydrolyzed acid form and quantify their respective amounts over time.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, can also be used to observe the chemical shift changes as the phosphonate ester is hydrolyzed to the phosphonic acid.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in an aqueous buffer. Method optimization will be necessary for specific experimental conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as acetonitrile (B52724) or methanol.
-
Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare several identical samples for analysis at different time points.
-
-
Incubation:
-
Store the prepared samples under the desired experimental conditions (e.g., specific temperature and pH).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
At each time point, inject a sample onto the HPLC.
-
Identify the peaks corresponding to the intact this compound and the hydrolyzed m-PEG5-phosphonic acid.
-
Calculate the percentage of the intact ester remaining at each time point by integrating the peak areas.
-
Plot the percentage of intact ester versus time to determine the rate of hydrolysis.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cenmed.com [cenmed.com]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]
- 7. medkoo.com [medkoo.com]
Technical Support Center: m-PEG5-phosphonic acid ethyl ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of m-PEG5-phosphonic acid ethyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five units and a diethyl phosphonate (B1237965) group.[1][2] Its PEG chain enhances the solubility and stability of the molecules it is conjugated to.[3][4] It is widely used in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein ligand with an E3 ligase ligand.[5]
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most significant side reaction is the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid.[6] This reaction can be catalyzed by both acidic and basic conditions.[7] The presence of moisture and elevated temperatures can accelerate this process.[7] During bioconjugation, it is also important to consider potential reactions with nucleophilic side chains of amino acids, although the phosphonate ester is generally less reactive than commonly used conjugation moieties like NHS esters.
Q3: How should I store and handle this compound to ensure its stability?
A3: To minimize hydrolysis and degradation, this compound should be stored in a dry, dark environment at -20°C for long-term storage (months to years).[8] For short-term storage (days to weeks), 0-4°C is acceptable.[8] It is typically shipped at ambient temperature as a non-hazardous chemical and is stable for a few weeks under these conditions.[8] Before use, it is advisable to warm the container to room temperature before opening to prevent moisture condensation.
Q4: What are the key parameters to control during a bioconjugation reaction with this compound?
A4: The key parameters to control are pH, temperature, and the presence of moisture. Since the phosphonate ester is susceptible to hydrolysis, it is crucial to use anhydrous solvents and reagents where possible and to control the pH of the reaction mixture. While specific optimal conditions are application-dependent, reactions are often carried out in buffered aqueous solutions. The choice of buffer is important, as some buffer components can participate in side reactions. Monitoring the reaction progress by techniques like LC-MS is highly recommended.[9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate
Low yields are a common challenge in bioconjugation and PROTAC synthesis.[9] This guide provides a systematic approach to troubleshooting this issue.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction by LC-MS to determine the optimal reaction time. Gentle heating (e.g., 40-50°C) may improve the reaction rate, but be cautious of potential degradation of starting materials or products.[9]- Increase Reagent Concentration: A slight excess (1.1-1.5 equivalents) of one of the coupling partners can drive the reaction to completion.[9] |
| Hydrolysis of the Phosphonate Ester | - Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Control pH: Maintain the pH of the reaction mixture within a range that minimizes hydrolysis. The optimal pH will depend on the specific substrates but is generally kept close to neutral for bioconjugation. |
| Degradation of Starting Materials or Product | - Confirm Reagent Purity: Before starting the synthesis, confirm the purity and integrity of your starting materials, including the this compound, using techniques like NMR or LC-MS.[10]- Purification Issues: The final product may be degrading during purification. For PROTACs with PEG linkers, which are often polar, reverse-phase HPLC is generally preferred over silica (B1680970) gel chromatography to avoid product loss.[10] |
| Poor Solubility of Reactants | - Optimize Solvent System: The PEG linker is designed to improve solubility.[3] However, if other components of the reaction are poorly soluble, consider using a co-solvent system. |
Experimental Protocols
General Protocol for Monitoring the Stability of this compound in Aqueous Buffers
This protocol outlines a general method for assessing the hydrolytic stability of this compound using HPLC.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., phosphate-buffered saline at various pH values)
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution with the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Prepare samples for different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and store them under the desired experimental conditions (e.g., room temperature, 37°C).[7]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
Gradient: Develop a suitable gradient to separate the parent compound from its potential hydrolysis product (m-PEG5-phosphonic acid).
-
Injection Volume: 10-20 µL.[7]
-
Detection: Monitor at a wavelength where the compound or its hydrolysis product has some absorbance, or use a mass spectrometer if available.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the stability profile.[7]
-
Visualizations
Caption: A decision tree for troubleshooting low yields in conjugation reactions.
Caption: A generalized workflow for the synthesis of PROTACs using PEG linkers.
References
- 1. This compound | 1807512-42-0 | HXC51242 [biosynth.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound [myskinrecipes.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of m-PEG5-phosphonic acid ethyl ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess m-PEG5-phosphonic acid ethyl ester following a conjugation reaction.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of molecules modified with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing excess this compound?
A1: The primary challenges stem from the physicochemical properties of the PEGylated linker. The polyethylene (B3416737) glycol (PEG) chain increases polarity and water solubility, which can make separation from other polar molecules in the reaction mixture difficult. Additionally, the phosphonic acid ethyl ester group adds to the polarity. The main difficulties include:
-
Similar Polarity: The desired PEGylated product and the excess this compound may have very similar polarities, making chromatographic separation challenging.
-
Hydrophilic Nature: The high water solubility of PEG-containing compounds can complicate extraction and precipitation procedures.[1][2]
-
Potential for Streaking in Chromatography: PEGylated compounds are known to sometimes streak on silica (B1680970) gel columns, leading to poor separation and lower yields.
Q2: Which purification techniques are most effective for removing this excess PEG linker?
A2: The choice of purification method depends on the properties of your target molecule. The most common and effective techniques are:
-
Silica Gel Chromatography: Often the first choice for small molecule purification. Optimization of the solvent system is crucial for good separation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. This is particularly useful if the PEGylated product has a significantly different hydrophobicity compared to the excess PEG linker.[3][]
-
Size Exclusion Chromatography (SEC): While more common for larger molecules like proteins, SEC can be effective if there is a substantial size difference between your PEGylated product and the this compound (MW: 372.39 g/mol ).
-
Liquid-Liquid Extraction: This can be a simple and effective first step if there is a significant difference in the partitioning behavior of the product and the excess PEG linker between two immiscible solvents.
-
Precipitation/Crystallization: If your product is a solid and has different solubility properties than the excess PEG linker, this can be an effective purification method.
Troubleshooting Common Purification Problems
| Problem | Potential Cause | Suggested Solution |
| Poor separation of product and excess PEG linker on a silica gel column. | The solvent system (eluent) is not optimized, leading to co-elution. | - Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values).- Consider using a gradient elution on your column, starting with a less polar solvent and gradually increasing the polarity.- Try adding a small percentage of a modifier like methanol (B129727) or triethylamine (B128534) to the eluent to improve peak shape and separation. |
| The desired product is not eluting from the silica gel column. | The product is highly polar and strongly adsorbed to the silica. | - Increase the polarity of the eluent. A common solvent system for polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH).- Consider switching to a reverse-phase silica column where more polar compounds elute earlier. |
| Low recovery of the PEGylated product after purification. | - The product may be sticking to the glassware or the chromatography column.- The product may be partially soluble in the wash solvents. | - Silanize glassware to reduce adsorption.- For chromatography, ensure the column is properly packed and conditioned. Consider using a different stationary phase.- Carefully select wash solvents to minimize product loss. |
| The purified product is a sticky oil or gum instead of a solid. | This is common for compounds containing PEG chains and phosphonic acid esters due to their hygroscopic nature. | - Attempt to co-evaporate the product with a non-polar solvent like toluene (B28343) to remove residual polar solvents.- Try to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent).- Consider converting the phosphonic acid ethyl ester to the corresponding phosphonic acid, which may be more crystalline. This can often be achieved by treatment with bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. |
Quantitative Data Summary
The efficiency of purification can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following table provides a representative summary of expected outcomes from different purification methods.
| Purification Method | Typical Purity of Final Product (%) | Typical Yield (%) | Notes |
| Silica Gel Chromatography | >95 | 60-90 | Highly dependent on the specific compound and optimized solvent system. |
| Preparative RP-HPLC | >99 | 50-80 | Can achieve very high purity but may be less suitable for large-scale purifications. |
| Liquid-Liquid Extraction | 80-95 (as a preliminary step) | >90 | Effective for initial bulk removal of impurities with different solubility. |
| Crystallization | >98 | 40-80 | Yield can be variable and depends on the crystallinity of the product. |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol provides a general guideline for purifying a small molecule product from excess this compound using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes)
-
Thin-Layer Chromatography (TLC) plates
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that provides good separation between the desired product and the excess this compound. A good separation will show a clear difference in the Retention Factor (Rf) values. A gradient of DCM:MeOH (e.g., starting from 100:0 to 90:10) is often a good starting point.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent chosen from the TLC analysis.
-
Pour the slurry into the glass column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture to a minimal volume.
-
Adsorb the concentrated mixture onto a small amount of silica gel.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions in separate tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for achieving high purity of the final product.
Materials:
-
Crude reaction mixture filtered through a 0.45 µm filter
-
Preparative RP-HPLC system with a suitable column (e.g., C18)
-
Mobile phase solvents:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA)
-
-
Collection vials
-
Lyophilizer or rotary evaporator
Methodology:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a small amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Inject a small amount of the prepared sample onto an analytical RP-HPLC column to develop a suitable gradient method for separation. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Preparative Scale Purification:
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative HPLC using the optimized gradient from the analytical scale.
-
Collect fractions corresponding to the peak of the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid.
-
Diagrams
Caption: A general workflow for the purification and analysis of a PEGylated small molecule.
Caption: A decision tree to guide the selection of an appropriate purification strategy.
References
improving solubility of m-PEG5-phosphonic acid ethyl ester in organic solvents
Welcome to the Technical Support Center for m-PEG5-phosphonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in organic solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound and how should it be stored?
A1: this compound is typically a solid powder.[1] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[1]
Q2: In which organic solvents is this compound generally soluble?
A2: While specific quantitative data for this compound is limited, it is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] Generally, polyethylene (B3416737) glycol (PEG) compounds and their derivatives show good solubility in a range of organic solvents, including:
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Methanol
-
Ethanol
-
Isopropanol
-
Toluene
-
Tetrahydrofuran (THF)[3]
Q3: Does the PEG chain in this compound enhance its solubility?
A3: Yes, the hydrophilic polyethylene glycol (PEG) chain is incorporated into molecules to increase their solubility, particularly in aqueous media.[2][4][5] This property is also beneficial for improving solubility in polar organic solvents.
Q4: Are there any general tips for dissolving PEGylated compounds?
A4: Due to the potential for high crystallinity, the dissolution of PEG compounds can sometimes be a slow process.[3] Gentle heating and constant stirring can facilitate dissolution.[3] It is often recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO or DMF.
Solubility Data
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Explicitly mentioned as a solvent in product literature.[1] |
| Dimethylformamide (DMF) | Likely Soluble | Commonly used for dissolving PEG derivatives. |
| Dichloromethane (DCM) | Likely Soluble | A common solvent for PEG compounds. |
| Chloroform | Likely Soluble | A common solvent for PEG compounds. |
| Methanol | Likely Soluble | Generally a good solvent for PEGs. |
| Ethanol | Likely Soluble | Generally a good solvent for PEGs. |
| Tetrahydrofuran (THF) | Likely Soluble | Often used for PEG dissolution. |
| Toluene | Likely Soluble | Solubility may be enhanced with gentle heating.[3] |
| Hexane | Insoluble | PEGs are generally insoluble in aliphatic hydrocarbons.[3] |
| Diethyl Ether | Insoluble | PEGs are generally insoluble in ether. |
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in organic solvents.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
This protocol describes a general method for dissolving this compound in an organic solvent to prepare a stock solution.
Caption: Workflow for preparing a stock solution.
Detailed Steps:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination and potential hydrolysis.
-
Weighing: Accurately weigh the desired mass of this compound into a suitable vial.
-
Solvent Addition: Add the calculated volume of the chosen anhydrous organic solvent (e.g., DMSO, DMF) to achieve the target concentration.
-
Dissolution:
-
Vortex or stir the mixture vigorously.
-
If the compound does not readily dissolve, gentle warming of the solution to 30-40°C can be applied.[3]
-
Sonication in a water bath for 5-10 minutes can also aid in breaking up any aggregates and accelerating dissolution.
-
-
Inspection: Once the solid appears to be dissolved, hold the vial up to a light source to visually confirm that the solution is clear and free of any suspended particles.
-
Storage: If not for immediate use, store the stock solution at the recommended temperature (-20°C for long-term) in a tightly sealed container to prevent solvent evaporation and moisture absorption.
Protocol 2: Method for Enhancing Solubility of a Difficult-to-Dissolve Sample
This protocol outlines steps to take when standard dissolution methods are insufficient.
Caption: Workflow for enhancing solubility.
Detailed Steps:
-
Co-Solvent Approach:
-
Begin by attempting to dissolve the compound in your desired primary solvent.
-
If solubility is poor, add a small amount (1-10% of the total volume) of a co-solvent in which PEG compounds are known to be highly soluble, such as DMSO or DMF.
-
The co-solvent can disrupt crystal lattice energy and improve the overall solvating power of the solvent system.
-
-
Thermal and Mechanical Energy:
-
Combine vigorous stirring or vortexing with gentle heating (30-40°C). This increases the kinetic energy of the system and can overcome activation energy barriers to dissolution.
-
Sonication can be used concurrently to provide mechanical energy for breaking apart solid aggregates.
-
-
Solvent System Re-evaluation:
-
If the compound remains insoluble, it may be necessary to switch to a different primary solvent.
-
Consult the qualitative solubility table and choose a solvent from the "Likely Soluble" or "Soluble" categories that is compatible with your experimental setup.
-
-
Consider Fresh Reagent:
-
In some cases, prolonged or improper storage can affect the properties of a compound. If you have access to a new batch of this compound, it may be worth attempting dissolution with the fresh material.
-
References
Technical Support Center: m-PEG5-phosphonic acid ethyl ester Surface Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor surface coverage with m-PEG5-phosphonic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid ethyl ester headgroup.[1][2] The phosphonic acid group serves as a robust anchor to various metal oxide surfaces (e.g., titania, alumina, zirconia, silica), enabling the formation of self-assembled monolayers (SAMs).[3] The PEG chain enhances the biocompatibility and solubility of the modified surface, making it valuable for applications in bioconjugation, drug delivery systems, and surface modification of nanoparticles to improve their pharmacokinetic properties.[2][4]
Q2: How does the phosphonic acid headgroup bind to the substrate?
A2: The phosphonic acid headgroup chemisorbs onto the metal oxide surface. This process typically involves the hydrolysis of the ethyl ester to reveal the phosphonic acid, which then undergoes a condensation reaction with the hydroxyl groups present on the oxide surface. This forms stable, covalent metal-oxygen-phosphorus bonds.[5] The binding can be monodentate, bidentate, or tridentate, depending on the substrate and reaction conditions.
Q3: What are the key factors influencing the quality of the self-assembled monolayer (SAM)?
A3: The formation and quality of phosphonic acid-based SAMs are sensitive to several experimental parameters. These include the cleanliness and preparation of the substrate, the choice of solvent, the concentration of the this compound solution, the immersion time, and the temperature and humidity of the environment.[5][6][7]
Troubleshooting Guide: Poor Surface Coverage
Poor or incomplete surface coverage is a common issue when forming SAMs. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve these issues.
Q4: My coated surface is patchy and non-uniform. What are the likely causes?
A4: A patchy or incomplete monolayer can result from several factors:
-
Substrate Contamination: Organic residues or particulate matter on the substrate surface can physically block the binding of the this compound molecules.[7]
-
Improper Substrate Pre-treatment: An insufficient density of surface hydroxyl groups, which are the binding sites for the phosphonic acid headgroup, can lead to poor coverage.
-
Inadequate Incubation Time: The self-assembly process requires sufficient time for the molecules to organize on the surface.
-
Incorrect Solvent Choice: The polarity of the solvent can significantly affect the SAM formation. For phosphonic acids, less polar solvents can sometimes lead to more well-defined monolayers.[5][6]
-
Sub-optimal Concentration: If the concentration of the coating solution is too low, there may not be enough molecules to form a complete monolayer within a reasonable timeframe. Conversely, a very high concentration can lead to the formation of multilayers or aggregates.[6]
Q5: I suspect my substrate is not clean enough. What is the recommended cleaning procedure?
A5: Proper substrate cleaning is critical for achieving a uniform SAM. A multi-step cleaning process is generally recommended:
-
Solvent Wash: Begin by sonicating the substrate in a series of organic solvents of decreasing polarity (e.g., acetone, then isopropanol, then ethanol) to remove organic contaminants.
-
Oxidative Cleaning: To remove stubborn organic residues and generate surface hydroxyl groups, use a method like UV-Ozone treatment or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Rinsing and Drying: After cleaning, thoroughly rinse the substrate with high-purity deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon). The substrate should be used immediately after cleaning to prevent re-contamination.[7]
Q6: How can I determine if I have achieved good surface coverage?
A6: Several surface analysis techniques can be used to characterize the quality of your this compound monolayer:
-
Contact Angle Goniometry: A hydrophilic surface due to the PEG chains will result in a lower water contact angle compared to the bare substrate. A uniform contact angle across the surface suggests a homogenous coating.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface. The presence of phosphorus (P 2p peak) and the characteristic C-O peak from the PEG chain in the C 1s spectrum are indicative of a successful coating.[8][9][10][11]
-
Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface. A well-formed SAM will show a smooth, uniform surface, while incomplete coverage will reveal patches or islands of the monolayer.[2][12]
Quantitative Data Summary
The following table provides a summary of typical experimental parameters and expected outcomes for achieving good surface coverage with PEG-phosphonic acid SAMs. Note that optimal conditions may vary depending on the specific substrate and experimental setup.
| Parameter | Recommended Range/Value | Expected Outcome for Good Coverage |
| Concentration | 0.1 - 1 mM in a suitable solvent | Formation of a complete monolayer |
| Incubation Time | 12 - 24 hours | Sufficient time for molecular self-assembly |
| Incubation Temperature | Room Temperature (20-25°C) to 60°C | Increased temperature can enhance growth rate, but temperatures above 60°C may introduce defects[6] |
| Solvent | Ethanol, Isopropanol, Toluene, Tetrahydrofuran (THF) | A solvent that dissolves the molecule and does not interfere with surface binding. Weaker polarity solvents may be preferable.[5][6] |
| Water Contact Angle | 30° - 60° (for PEGylated surfaces) | A significant decrease from the bare substrate's contact angle, indicating a hydrophilic surface. |
| XPS P 2p Peak | ~133-134 eV (binding energy) | Confirmation of phosphonic acid binding to the surface.[10] |
| XPS C 1s C-O Peak | ~286.5 eV (binding energy) | Confirmation of the presence of the PEG chain.[11] |
Experimental Protocols
Protocol 1: Contact Angle Goniometry
-
Sample Preparation: Ensure the coated and control (uncoated) substrates are clean and dry.
-
Instrument Setup: Place the substrate on the sample stage of the goniometer.
-
Droplet Deposition: Gently dispense a small droplet (e.g., 5 µL) of high-purity deionized water onto the surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet at the liquid-solid interface.
-
Angle Measurement: Use the instrument's software to measure the contact angle on both sides of the droplet.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to assess uniformity.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction: Mount the sample on the XPS sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, including C 1s, O 1s, P 2p, and the primary elements of the substrate.
-
Data Analysis:
Protocol 3: Atomic Force Microscopy (AFM) Imaging
-
Sample Mounting: Secure the sample on an AFM puck using double-sided tape or a suitable adhesive.
-
Cantilever Selection: Choose a cantilever appropriate for tapping mode (or contact mode, depending on the desired information and sample robustness).
-
Imaging Parameters:
-
Engage the tip on the surface.
-
Optimize the scan parameters (scan size, scan rate, setpoint, gains) to obtain a clear and stable image.
-
-
Image Acquisition: Acquire topography and phase images of the surface.
-
Image Analysis:
-
Analyze the topography image for surface roughness and the presence of any pinholes or defects in the monolayer.
-
The phase image can provide contrast between areas with and without the SAM, highlighting incomplete coverage.
-
Visualizations
Caption: Troubleshooting workflow for poor surface coverage.
Caption: Molecule-substrate binding mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG5-phosphonic acid ethyl ester
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the aggregation of m-PEG5-phosphonic acid ethyl ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
A1: this compound is a heterobifunctional linker molecule containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid ethyl ester group.[1][2][3] Its structure is amphiphilic, meaning it possesses both a hydrophilic (water-loving) PEG chain and a more hydrophobic (water-repelling) ethyl phosphonate (B1237965) end. In aqueous solutions, these molecules can self-assemble to minimize the unfavorable interaction between their hydrophobic parts and water, leading to the formation of aggregates or micelles.[4][5][6][7] This process is primarily driven by the hydrophobic effect.[8]
Q2: What are the primary factors that influence the aggregation of this compound?
A2: The aggregation behavior is mainly influenced by four key factors:
-
Concentration: Above a specific concentration, known as the critical micelle concentration (CMC), self-assembly becomes thermodynamically favorable.[5][9]
-
Solvent: The choice of solvent is critical. Aggregation is more pronounced in solvents that are poor for one part of the molecule.[10]
-
pH: The charge of the phosphonic acid group is pH-dependent, which affects electrostatic interactions between molecules.[11][12][13]
-
Temperature: Temperature can alter solvent properties and the hydration of the PEG chain, which can either increase or decrease aggregation.[10][14][15]
-
Ionic Strength: The presence of salts can screen electrostatic repulsions between molecules, often promoting aggregation.[10][16]
Q3: What are the common signs of aggregation in my solution?
A3: Aggregation can manifest visually as:
-
Cloudiness or turbidity: The solution may appear hazy or opaque.
-
Precipitation: Visible solid particles may form and settle out of the solution.
-
Increased viscosity: The solution may become noticeably thicker. Non-visual signs include obtaining inconsistent or non-reproducible results in downstream applications and assays.
Troubleshooting Guide
My solution of this compound is cloudy. What are the likely causes and how can I fix it?
Cloudiness is a strong indicator of aggregation. Follow this troubleshooting workflow to identify the cause and find a solution.
Caption: Troubleshooting workflow for addressing aggregation.
How do I choose the right solvent to prevent aggregation?
The ideal solvent should be compatible with both the hydrophilic PEG chain and the more hydrophobic phosphonate ester group.
-
Aqueous Buffers: For most biological applications, aqueous buffers are required. Ensure the compound is fully dissolved. Using a small amount (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol (B145695) to first dissolve the compound before diluting with buffer can improve solubility.
-
Organic Solvents: For non-aqueous applications, solvents like DMSO, DMF, or ethanol are good starting points where the compound should be fully soluble.[17]
What is the effect of pH and how can I control it?
The phosphonic acid group has pKa values that mean its charge state is sensitive to pH.[13][18]
-
Low pH (e.g., < 4): The phosphonate group will be mostly protonated and neutral. The lack of electrostatic repulsion between molecules can lead to increased aggregation.
-
Neutral to High pH (e.g., > 7): The phosphonate group will be deprotonated and negatively charged. This creates electrostatic repulsion between molecules, which helps to prevent aggregation and improve stability in solution.
-
Recommendation: Unless your experiment requires acidic conditions, preparing your stock and working solutions in a buffer at neutral or slightly alkaline pH (e.g., PBS at pH 7.4) is recommended to maintain a charged state and minimize aggregation.
My solution aggregates when I change the temperature. What should I do?
Temperature effects can be complex. For some PEGylated molecules, increasing temperature can disrupt the favorable hydrogen bonding between the PEG chains and water, making the polymer act more hydrophobically and thus promoting aggregation.[10][14]
-
If aggregation occurs upon heating: Try to perform your experiment at a lower temperature. Prepare solutions at room temperature or on ice.
-
If aggregation occurs upon cooling/storage: This may indicate that the compound is coming out of solution. Try storing it at a different temperature (e.g., 4°C instead of -20°C) or increasing the concentration of a co-solvent.[17] Always bring solutions to room temperature and ensure they are clear before use.
Data Presentation
The following table provides a qualitative summary of how different experimental parameters can influence the aggregation state of this compound. This should be used as a general guide for optimizing your experimental conditions.
| Parameter | Condition | Expected Aggregation Level | Rationale |
| Concentration | Low (Below CMC) | Low | Insufficient molecules for self-assembly to be favorable.[4] |
| High (Above CMC) | High | Hydrophobic effects drive the formation of aggregates.[5][9] | |
| Solvent | Aqueous Buffer (e.g., PBS) | Moderate | Amphiphilic nature can lead to aggregation. |
| Aqueous Buffer + Co-solvent | Low | Co-solvent improves the solvation of hydrophobic parts. | |
| pH | Acidic (e.g., pH 4) | High | Phosphonate group is neutral, reducing intermolecular repulsion.[13] |
| Neutral/Alkaline (e.g., pH 7.4) | Low | Phosphonate is deprotonated and charged, increasing repulsion.[13] | |
| Ionic Strength | Low (e.g., DI Water) | Low | Electrostatic repulsion between charged groups is maximal. |
| High (e.g., >0.5M NaCl) | High | Salt ions screen surface charges, reducing repulsion.[10][16] | |
| Temperature | Low (e.g., 4°C) | Variable | May increase or decrease solubility depending on thermodynamics. |
| High (e.g., >40°C) | Potentially High | Can reduce hydration of PEG chains, promoting aggregation.[10][14] |
Experimental Protocols
Protocol: Characterization of Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. It is an excellent tool for detecting the formation of aggregates.
References
- 1. cenmed.com [cenmed.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 1807512-42-0 | HXC51242 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-Assembly: From Amphiphiles to Chromophores and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Self-Assembly of Peptide Amphiphiles: From Molecules to Nanostructures to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tau.ac.il [tau.ac.il]
- 9. Concentration-dependent self-assembly structures of an amphiphilic perylene diimide with tri(ethylene glycol) substituents at bay positions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04296E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. medkoo.com [medkoo.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PEG Linker Length for PROTAC Efficacy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of Polyethylene Glycol (PEG) linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that governs the overall efficacy and physicochemical properties of the PROTAC.[2] Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3] This proximity is essential for the subsequent polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] Flexible linkers like PEG are commonly used due to their synthetic accessibility and ability to allow the two binding elements to adopt multiple conformations conducive to ternary complex formation.[3]
Q2: How does the length of the PEG linker impact the efficacy of a PROTAC?
The length of the PEG linker is a critical parameter that significantly influences the degradation efficiency of a PROTAC, often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[6][]
-
Too short: An overly short linker can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[1][8][9]
-
Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex because the two proteins are not brought into sufficiently close proximity for efficient ubiquitin transfer.[1][6][8]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1] The optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[10][11]
Q3: What is the "hook effect" and how is it related to PEG linker length?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high PROTAC concentrations.[1][3] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[3][12] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[3] A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[3][12]
Q4: Besides length, what other aspects of the PEG linker should be considered during optimization?
While linker length is a primary consideration, its composition and attachment points are also crucial for PROTAC efficacy.
-
Composition: The chemical nature of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[8][] Incorporating hydrophilic PEG units can improve aqueous solubility, while hybrid linkers with alkyl chains can enhance cell permeability.[3][14]
-
Attachment Site: The point of attachment of the linker to both the POI ligand and the E3 ligase ligand affects the geometry of the ternary complex.[9][] The linker should ideally be connected to a solvent-exposed region of the ligands to minimize disruption of their binding to their respective proteins.[][16]
-
Rigidity: The flexibility of the linker is a key factor. While flexible PEG linkers are common, introducing some rigidity with elements like alkynes or piperazine (B1678402) rings can pre-organize the PROTAC into a conformation more favorable for ternary complex formation and improve metabolic stability.[12][14][]
Troubleshooting Guide
Issue 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe little to no degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1]
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, etc.) to empirically determine the optimal length for your specific system.[17] |
| Inefficient Ternary Complex Formation | Directly assess ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC).[1][18] Cellular assays like NanoBRET™ can also provide insights into ternary complex formation in a live-cell context.[18][19] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may hinder cell permeability.[3] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers.[3] Cell permeability can be evaluated using assays like the Caco-2 permeability assay.[3] |
| Unproductive Ternary Complex Conformation | A stable ternary complex may form, but it may not be in a productive conformation for ubiquitination.[1][12] This can be due to the linker orienting the target protein in a way that lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme.[12] Redesigning the linker to alter the relative orientation of the proteins may be necessary.[1] |
| No Ubiquitination | Perform an in-cell or in-vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.[1] A lack of ubiquitination despite ternary complex formation indicates a problem with the geometry of the complex.[1] |
Issue 2: I am observing a pronounced "hook effect" at low PROTAC concentrations.
A significant hook effect can limit the therapeutic window of a PROTAC.
| Possible Cause | Troubleshooting Suggestion |
| High Affinity Binary Interactions | The individual ligands may have very high affinities for their respective proteins, favoring binary complex formation.[3] Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[3] |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary over ternary complex formation.[3] Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.[3][12] |
| Low Ternary Complex Cooperativity | A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex.[12] Biophysical assays can be used to measure cooperativity. |
Data Presentation
Table 1: Illustrative Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | >1000 | <20 |
| PROTAC B | PEG3 | 150 | 65 |
| PROTAC C | PEG4 | 25 | 90 |
| PROTAC D | PEG5 | 10 | >95 |
| PROTAC E | PEG6 | 30 | 85 |
Data is illustrative and compiled from various sources in the literature focusing on BRD4 degradation.[2] DC50 and Dmax values are cell-line dependent.
Table 2: Impact of PEG Linker Length on Physicochemical Properties
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research.[6] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Experimental Protocols
Protocol 1: Western Blot Analysis for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1][10]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3, 6, 12, or 24 hours).[3]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.[3]
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]
-
Transfer the supernatant (protein lysate) to a new tube.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4][17]
-
Quantify the band intensities using densitometry software.[17]
-
Normalize the target protein band intensity to the loading control.[10]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[10]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay qualitatively or semi-quantitatively assesses the formation of the POI-PROTAC-E3 ligase complex in cells.
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either the POI or the E3 ligase (e.g., CRBN or VHL) overnight at 4°C.[17]
-
Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[17]
-
-
Washing and Elution:
-
Western Blot Analysis:
Protocol 3: In-Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., Cereblon complex), the target protein, ATP, and biotinylated ubiquitin in an optimized reaction buffer.[20]
-
-
PROTAC Addition:
-
Add the PROTAC of interest or a control compound (e.g., dBET1 for BET bromodomains) to the reaction mixture.[20]
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination reaction to proceed.
-
-
Detection:
-
The level of ubiquitination can be detected through various methods:
-
Western Blot: Stop the reaction by adding SDS-PAGE loading buffer, run the samples on a gel, and blot with an anti-ubiquitin antibody or streptavidin-HRP to detect the ladder of ubiquitinated target protein.[5]
-
AlphaLISA®: For high-throughput screening, specialized kits are available that use acceptor and donor beads to generate a chemiluminescent signal proportional to the level of ubiquitination.[20]
-
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC optimization.
Caption: Logical relationship of the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. benchchem.com [benchchem.com]
- 18. jove.com [jove.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: m-PEG5-Phosphonic Acid Ethyl Ester Binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing m-PEG5-phosphonic acid ethyl ester in their experiments. The content is tailored for scientists and professionals in drug development and materials science, focusing on the critical aspect of pH-dependent binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to surfaces?
A1: The binding is primarily mediated by the phosphonic acid group. While the molecule is an ethyl ester, it can be hydrolyzed to the corresponding phosphonic acid, which then strongly interacts with metal oxide surfaces (e.g., titanium dioxide, iron oxide, aluminum oxide). The binding involves the formation of coordinate bonds between the phosphonate (B1237965) group and metal atoms on the surface.[1][2][3] The PEG chain extends away from the surface, providing a hydrophilic and sterically hindering layer.[4][5][6]
Q2: How does pH influence the binding of this compound?
A2: pH is a critical parameter that affects both the surface charge of the substrate and the protonation state of the phosphonic acid. Phosphonic acids are polyprotic and will have different protonation states at various pH values.[7] The binding to metal oxide surfaces is generally strongest in the pH range of natural waters.[8] At very low pH, the phosphonic acid is fully protonated, which may not be optimal for binding. At very high pH, both the surface and the phosphonic acid are typically negatively charged, leading to electrostatic repulsion and potentially weaker binding. The optimal pH for binding is therefore substrate-dependent and needs to be determined empirically.
Q3: What substrates can I use with this compound?
A3: This molecule is ideal for modifying metal oxide surfaces. Common substrates include titanium dioxide (TiO₂), iron oxides (e.g., Fe₂O₃, Fe₃O₄), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and nitinol (B1230138) nanoparticles.[9][10][11] The phosphonic acid group has a strong affinity for these materials, forming stable self-assembled monolayers.[8][12]
Q4: Can I directly use the ethyl ester form for binding, or do I need to hydrolyze it first?
A4: For optimal and stable binding, hydrolysis of the ethyl ester to the phosphonic acid is recommended. The phosphonic acid forms more stable, covalent-like bonds with metal oxide surfaces.[2][7] Hydrolysis can often be achieved under acidic or basic conditions, though care must be taken to avoid degradation of the substrate or the PEG chain. Some protocols may involve in-situ hydrolysis during the binding process, but ex-situ hydrolysis followed by purification will provide more controlled surface functionalization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no binding of the PEG-phosphonate | 1. Incorrect pH: The binding buffer pH is outside the optimal range for the specific substrate. 2. Ester not hydrolyzed: The phosphonic acid ethyl ester was used directly without hydrolysis. 3. Substrate surface contamination: The surface is not clean, preventing efficient binding. 4. Insufficient incubation time: The incubation time is too short for a stable monolayer to form. | 1. Optimize pH: Perform a pH titration experiment (see Experimental Protocols section) to determine the optimal binding pH for your substrate. 2. Hydrolyze the ester: Ensure complete hydrolysis of the ethyl ester to the phosphonic acid before the binding experiment. Monitor hydrolysis using techniques like ³¹P-NMR. 3. Thoroughly clean the substrate: Use appropriate cleaning procedures for your substrate (e.g., piranha solution for silica, UV/Ozone treatment for metal oxides). 4. Increase incubation time: Extend the incubation time to allow for complete monolayer formation. |
| Inconsistent binding results | 1. pH fluctuations: The pH of the binding buffer is not stable. 2. Aggregation of nanoparticles: The substrate nanoparticles are aggregating, leading to variable surface area. 3. Incomplete hydrolysis: The hydrolysis of the ethyl ester is not consistent between batches. | 1. Use a suitable buffer: Employ a buffer with a pKa close to the desired pH to ensure stable pH throughout the experiment. 2. Control nanoparticle stability: Adjust the pH or ionic strength of the solution to prevent nanoparticle aggregation prior to and during functionalization. 3. Standardize hydrolysis protocol: Carefully control the conditions (time, temperature, reagent concentration) of the hydrolysis step. |
| Desorption of the PEG-phosphonate layer | 1. Extreme pH: Exposure to highly acidic or basic conditions can lead to desorption. 2. Competitive binding: Presence of other molecules in the solution that can bind to the surface (e.g., phosphates). | 1. Maintain optimal pH: Store and use the functionalized substrate within a pH range that ensures stable binding. 2. Use high-purity reagents: Ensure that all buffers and solutions are free from competing ions or molecules. |
Quantitative Data on Phosphonic Acid Binding
| Phosphonic Acid Derivative | Substrate | Method | Binding Affinity Constant (K) | Reference |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | 1.6 x 10³ M⁻¹ | [11] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | 1.2 x 10³ M⁻¹ | [11] |
| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | 1.9 x 10³ M⁻¹ | [11] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | 1.1 x 10³ M⁻¹ | [11] |
Note: These values were determined at neutral pH. The binding affinity is expected to change with pH.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the acidic hydrolysis of the ethyl ester to the corresponding phosphonic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane or a similar inert solvent
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve this compound in dioxane.
-
Add an excess of concentrated HCl.
-
Reflux the mixture at 80-90 °C for 12-24 hours.
-
Monitor the reaction progress by ³¹P-NMR until the signal corresponding to the ethyl ester disappears and a new signal for the phosphonic acid appears.
-
Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimal amount of deionized water and lyophilize to obtain the pure m-PEG5-phosphonic acid.
Protocol 2: Determination of Optimal Binding pH
This protocol provides a general method to determine the optimal pH for binding m-PEG5-phosphonic acid to a metal oxide nanoparticle substrate.
Materials:
-
Hydrolyzed m-PEG5-phosphonic acid
-
Metal oxide nanoparticles (e.g., TiO₂)
-
A series of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Centrifuge
-
UV-Vis Spectrophotometer or a method to quantify the unbound PEG-phosphonate.
Procedure:
-
Prepare a stock solution of the hydrolyzed m-PEG5-phosphonic acid in deionized water.
-
Prepare a series of suspensions of the metal oxide nanoparticles in the different pH buffers.
-
Add a known concentration of the m-PEG5-phosphonic acid stock solution to each nanoparticle suspension.
-
Incubate the mixtures for a set period (e.g., 2 hours) at room temperature with gentle agitation.
-
Centrifuge the suspensions to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Quantify the concentration of unbound m-PEG5-phosphonic acid in the supernatant. This can be done indirectly if the molecule has a chromophore, or by using a PEG quantification assay.
-
The amount of bound PEG-phosphonate can be calculated by subtracting the unbound amount from the initial amount.
-
Plot the amount of bound PEG-phosphonate as a function of pH to determine the optimal binding pH.
Visualizations
Caption: Experimental workflow for determining the optimal pH for binding.
Caption: Influence of pH on phosphonic acid protonation and surface charge.
References
- 1. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1807512-42-0 | HXC51242 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marshall.edu [marshall.edu]
- 11. benchchem.com [benchchem.com]
- 12. updates.reinste.com [updates.reinste.com]
Technical Support Center: m-PEG5-phosphonic acid ethyl ester
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the temperature stability of m-PEG5-phosphonic acid ethyl ester. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions to prevent degradation. Long-term storage is recommended at -20°C for periods extending over months to years.[1][2][3] For short-term storage, such as days to weeks, a temperature of 0-4°C in a dry, dark environment is suitable.[1] The compound has a shelf life of over three years if stored properly.[1]
Q2: How is this compound shipped, and is it stable at ambient temperatures?
A2: This product is typically shipped at ambient temperature as a non-hazardous chemical.[1][3] It is considered stable enough to withstand ordinary shipping durations, including time spent in customs, which can last for a few weeks.[1]
Q3: What is the appearance and purity of this compound?
A3: this compound is a solid powder with a purity of over 98%.[1]
Q4: In what solvents is this compound soluble?
A4: The compound is soluble in DMSO.[1] When preparing stock solutions, it is important to note that the molecular weight may vary slightly between batches due to hydration, which can affect the required solvent volumes.[1]
Troubleshooting Guide
Encountering unexpected results in your experiments can be frustrating. This guide provides troubleshooting steps for issues that may arise from the improper handling or storage of this compound.
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of the this compound. Follow this workflow to troubleshoot the problem:
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
For ease of reference, the recommended storage and shipping conditions for this compound are summarized in the table below.
| Parameter | Condition | Duration |
| Long-Term Storage | -20°C, dry and dark | Months to years |
| Short-Term Storage | 0 - 4°C, dry and dark | Days to weeks |
| Shipping Condition | Ambient temperature | A few weeks |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of this compound.
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA sample pan.
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting point and to detect any exothermic or endothermic degradation processes.
-
Methodology:
-
Accurately weigh a small sample (2-5 mg) of the compound into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point, while monitoring the heat flow.
-
Cool the sample at a controlled rate and then reheat to observe any changes in thermal behavior, which could indicate degradation.
-
Experimental Workflow for Ensuring Compound Stability
To ensure the stability of this compound throughout your experiment, it is crucial to follow a systematic workflow.
Caption: Workflow for maintaining compound stability during experiments.
References
Technical Support Center: Purification of m-PEG5-phosphonic acid ethyl ester Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the purification of biomolecules conjugated with m-PEG5-phosphonic acid ethyl ester. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the purification of this compound conjugates. The solutions provided are based on established chromatographic techniques for PEGylated biomolecules.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of PEGylated Conjugate | Hydrolysis of the Phosphonic Acid Ethyl Ester: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a negatively charged phosphonic acid. | - Maintain Neutral pH: Ensure all buffers used during purification are within a pH range of 6.5-7.5 to minimize the risk of hydrolysis. - Temperature Control: Perform purification steps at 4°C to reduce the rate of chemical reactions, including hydrolysis. |
| Non-specific Adsorption: The PEGylated conjugate may be adsorbing to the chromatography resin or other surfaces. | - Modify Mobile Phase: For Ion Exchange (IEX) and Hydrophobic Interaction Chromatography (HIC), consider adding a non-ionic surfactant (e.g., 0.01% Tween 20) to the buffers to reduce non-specific binding. - Column Choice: Ensure the chosen chromatography column is appropriate for the size and properties of your conjugate. | |
| Poor Separation of Conjugate from Unreacted PEG | Inappropriate Column Selection for Size Exclusion Chromatography (SEC): The pore size of the SEC resin may not be optimal for separating the conjugate from the smaller, unreacted this compound. | - Select Appropriate Pore Size: Choose an SEC column with a fractionation range that provides good resolution between the molecular weight of your conjugate and the unreacted PEG linker (MW of this compound is approximately 372.4 g/mol ). |
| Suboptimal Gradient in IEX or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The elution gradient may not be shallow enough to resolve species with similar properties. | - Optimize Gradient: For IEX, use a shallow salt gradient. For RP-HPLC, a shallow organic solvent gradient can improve separation. | |
| Co-elution of Conjugate and Unreacted Biomolecule | "Charge Shielding" by the PEG Chain: The PEG chain can mask the surface charges of the biomolecule, causing it to have a similar apparent charge to the unreacted biomolecule in IEX. | - Adjust pH: Small changes in the mobile phase pH can alter the surface charge of the conjugate enough to improve separation. - Alternative Technique: If IEX fails, consider HIC, as the PEG chain can increase the hydrophobicity of the conjugate, allowing for separation from the unreacted biomolecule. |
| Similar Hydrodynamic Radius in SEC: If the unreacted biomolecule is large, its size may be too close to that of the PEGylated conjugate for effective separation by SEC alone. | - Orthogonal Methods: Combine SEC with a secondary purification step based on a different principle, such as IEX or HIC. | |
| Broad Peaks in RP-HPLC | Heterogeneity of the PEG linker: Commercial PEGs have a degree of polydispersity, which can lead to peak broadening in high-resolution techniques like RP-HPLC. | - Use Monodisperse PEG: If narrow peaks are critical, consider using a more monodisperse this compound reagent. - Analytical vs. Preparative: Accept broader peaks for preparative separations, focusing on collecting the main body of the peak to ensure purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound conjugates?
The main challenge arises from the heterogeneity of the reaction mixture, which can contain the desired mono-PEGylated conjugate, multi-PEGylated species, unreacted biomolecule, and excess unreacted this compound. Additionally, the phosphonic acid ethyl ester group introduces a potential site for hydrolysis, which must be carefully managed during purification.
Q2: Which chromatographic technique is best for the initial cleanup of my conjugate?
Size Exclusion Chromatography (SEC) is often the best initial step. It is a robust method for separating the larger PEGylated conjugate from the much smaller unreacted this compound and other small molecule impurities.
Q3: How does the phosphonic acid ethyl ester group influence the choice of purification method?
The phosphonic acid ethyl ester is a polar, uncharged group under neutral pH. However, it can be hydrolyzed to a negatively charged phosphonic acid under acidic or basic conditions. This property can be exploited for purification using Anion Exchange Chromatography (AEX) if controlled hydrolysis is desired. Conversely, to maintain the ester, purification should be conducted at a neutral pH. The polarity of the ester group may also influence retention in RP-HPLC.
Q4: Can I use Ion Exchange Chromatography (IEX) to separate mono- from multi-PEGylated species?
Yes, IEX is a powerful technique for this separation. The addition of each PEG chain can shield the surface charges of the biomolecule, leading to a change in its retention time on an IEX column. By using a shallow elution gradient, it is often possible to resolve species with different numbers of attached PEG chains.
Q5: My this compound conjugate is precipitating during purification. What can I do?
Precipitation can be caused by several factors, including high protein concentration, inappropriate buffer conditions (pH, ionic strength), or instability of the conjugate. Try reducing the sample concentration, screening different buffer conditions for optimal solubility, and performing all purification steps at a low temperature (e.g., 4°C).
Quantitative Data Summary
The following table provides illustrative data on the typical purity and yield that can be expected for the purification of a model protein conjugate using different chromatographic techniques. Please note that actual results will vary depending on the specific biomolecule, reaction conditions, and optimization of the purification protocol.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Separation Principle | Notes |
| Size Exclusion Chromatography (SEC) | 85-95 | 80-95 | Hydrodynamic Radius (Size) | Effective for removing unreacted PEG linker. |
| Ion Exchange Chromatography (IEX) | >95 | 70-90 | Net Surface Charge | Can separate mono- from multi-PEGylated species. |
| Hydrophobic Interaction Chromatography (HIC) | >95 | 60-85 | Hydrophobicity | Useful when IEX is not effective due to charge shielding. |
| Reversed-Phase HPLC (RP-HPLC) | >98 | 50-80 | Polarity/Hydrophobicity | High-resolution method, more suitable for smaller conjugates. |
Experimental Protocols
General Sample Preparation for Chromatography
-
Reaction Quenching: After the conjugation reaction is complete, quench any remaining reactive groups on your biomolecule if necessary, following the protocol for your specific crosslinking chemistry.
-
Buffer Exchange: If the reaction buffer is incompatible with the first chromatography step, exchange the buffer using dialysis or a desalting column into the appropriate loading buffer.
-
Filtration: To prevent column clogging, filter the sample through a 0.22 µm or 0.45 µm syringe filter before loading it onto the chromatography system.
Protocol 1: Size Exclusion Chromatography (SEC)
-
Objective: To separate the PEGylated conjugate from unreacted this compound.
-
Column: Select an SEC column with an appropriate molecular weight fractionation range.
-
Mobile Phase: Phosphate-buffered saline (PBS) or another neutral buffer (pH 7.0-7.4).
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Inject the prepared sample onto the column. The injection volume should be less than 5% of the total column volume for optimal resolution.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and/or a method to detect the PEG conjugate.
-
Analyze fractions by SDS-PAGE or another suitable method to identify those containing the purified conjugate.
-
Protocol 2: Ion Exchange Chromatography (IEX)
-
Objective: To separate mono-PEGylated conjugates from unreacted biomolecule and multi-PEGylated species.
-
Column: Choose a cation exchange (e.g., SP-Sepharose) or anion exchange (e.g., Q-Sepharose) column based on the isoelectric point (pI) of your biomolecule.
-
Buffers:
-
Loading Buffer (Buffer A): A low ionic strength buffer at a pH that ensures your biomolecule binds to the resin (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Elution Buffer (Buffer B): Loading buffer containing a high concentration of salt (e.g., 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with loading buffer.
-
Load the sample onto the column.
-
Wash the column with loading buffer until the UV absorbance returns to baseline.
-
Elute the bound species using a linear gradient of increasing salt concentration (e.g., 0-50% Buffer B over 20 column volumes).
-
Collect fractions and analyze to identify the desired PEGylated species.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound conjugates.
Caption: A decision tree for troubleshooting common purification issues.
Technical Support Center: Characterization of m-PEG5-phosphonic acid ethyl ester Reaction Products
Welcome to the technical support center for m-PEG5-phosphonic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of its reaction products and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule.[1][2] It features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, which provides hydrophilicity and biocompatibility.[1] The other end of the molecule is a diethyl phosphonate (B1237965) group. This linker is often used in bioconjugation to connect molecules, such as proteins, peptides, or small drugs, to surfaces or other molecules.[2][3] The phosphonate group has a known affinity for metal oxides, making it useful for functionalizing nanoparticles.[3][4] It can also be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[5]
Q2: What are the most common reactions involving this molecule?
A2: The primary reaction pathways involving this molecule are:
-
Surface Conjugation: The diethyl phosphonate group can be used to anchor the PEG linker to metal oxide surfaces, such as iron oxide nanoparticles.[4][6]
-
Hydrolysis to Phosphonic Acid: The ethyl ester groups can be intentionally hydrolyzed to form m-PEG5-phosphonic acid.[7][8] This is often done to enhance water solubility or to utilize the metal-chelating properties of the phosphonic acid.[4]
-
Further Functionalization (if modified): While the "m-" typically stands for a methoxy (B1213986) cap, if this end were replaced with a reactive group (e.g., NHS ester, alkyne, azide), that group would be used for conjugation to biomolecules. In such cases, the stability of the phosphonate ester during that reaction is a key consideration.
Q3: What are the critical parameters to control during reactions to avoid unwanted side products?
A3: The most critical side reaction is the unintentional hydrolysis of the diethyl phosphonate to the corresponding phosphonic acid.[7][9] To prevent this, you must:
-
Maintain Anhydrous Conditions: The presence of water is the primary cause of hydrolysis. Use anhydrous solvents and reagents.[9]
-
Control pH: The phosphonate ester is susceptible to both acid- and base-catalyzed hydrolysis.[7][9] Avoid strongly acidic (e.g., concentrated HCl) or basic (e.g., strong NaOH) conditions if you wish to preserve the ester.[7][8]
-
Moderate Temperatures: High temperatures can accelerate the rate of hydrolysis.[7]
Q4: Which analytical techniques are recommended for characterizing the reaction products?
A4: A combination of techniques is essential for proper characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the PEG chain, the ethyl groups of the phosphonate, and the terminal methoxy group. ³¹P NMR is highly specific for confirming the chemical environment of the phosphorus atom and distinguishing between the phosphonate ester and its hydrolyzed phosphonic acid form.[10][11][12][13]
-
Mass Spectrometry (MS): ESI-MS is typically used to confirm the molecular weight of the starting material and the final conjugate, and to identify any impurities or side products.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the product and to separate the desired product from starting materials and byproducts.[][] For acidic products, anion-exchange or reverse-phase HPLC with an ion-pairing agent may be necessary.[17]
Troubleshooting Guides
Problem 1: Unexpected Hydrolysis of the Phosphonate Ester
| Symptom | Possible Cause | Suggested Solution |
| A new peak appears in the ³¹P NMR spectrum, shifted from the original phosphonate ester signal. | Presence of water in reagents or solvents. | Use freshly dried, anhydrous solvents and reagents. Store the this compound in a desiccator.[9] |
| The reaction product has higher polarity on TLC or HPLC and shows a different mass in MS analysis (loss of ethyl groups). | The reaction conditions are too acidic or basic. | Buffer the reaction to a neutral pH if possible. If acidic or basic conditions are required, consider using milder reagents or shorter reaction times.[7] |
| Product degrades during workup or purification. | Aqueous workup or purification on silica (B1680970) gel is causing hydrolysis. | Perform a non-aqueous workup. For purification, consider using neutral alumina (B75360) or reverse-phase chromatography instead of silica gel. |
Problem 2: Low Yield of Conjugated Product
| Symptom | Possible Cause | Suggested Solution |
| A large amount of unreacted starting material is observed after the reaction. | Inefficient reaction conditions. | Increase the reaction time, temperature (while monitoring for hydrolysis), or the molar excess of the coupling partner. |
| The product is lost during purification. | The product is adsorbing to the purification media or is being partially hydrolyzed. | For PEGylated molecules, Size Exclusion Chromatography (SEC) is often an effective purification method.[][18] If using ion-exchange, ensure the pH and ionic strength are optimized for your specific product. |
| The desired product is not forming. | Steric hindrance from the PEG chain or phosphonate group is preventing the reaction. | Consider using a linker with a longer PEG chain to increase the distance between the reactive group and the bulky phosphonate. |
Data Presentation: Expected Analytical Data
The following tables summarize the expected quantitative data for the characterization of this compound and its potential hydrolysis product.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Structure Moiety | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| a | CH₃-O- | ~3.38 | singlet | Terminal methoxy group. |
| b | -O-CH₂-CH₂-O- | 3.60 - 3.70 | multiplet | Main backbone of the PEG chain.[19] |
| c | -P-O-CH₂-CH₃ | ~4.10 | quintet | Methylene protons of the ethyl ester, coupled to both P and CH₃. |
| d | -P-O-CH₂-CH₃ | ~1.33 | triplet | Methyl protons of the ethyl ester.[20] |
| e | PEG-CH₂-O-P | ~3.80 | multiplet | Methylene group of the PEG chain adjacent to the phosphonate. |
Table 2: Expected ³¹P NMR Chemical Shifts
| Compound | Solvent | Expected Chemical Shift (ppm) | Notes |
| m-PEG5-phosphonic acid ethyl ester | CDCl₃ | ~25 - 35 | The exact shift can vary, but diethyl phosphonates typically appear in this region.[11][21][22] |
| m-PEG5-phosphonic acid | D₂O / DMSO-d₆ | ~15 - 25 | Hydrolysis to the acid causes a characteristic upfield shift in the ³¹P spectrum.[23] |
Table 3: Expected Mass Spectrometry Data (ESI-MS)
| Compound / Fragment | Ionization Mode | Expected m/z | Notes |
| This compound | Positive [M+Na]⁺ | 395.18 | Molecular Weight: 372.39 g/mol .[2][24] Sodium adducts are common for PEG compounds. |
| m-PEG5-phosphonic acid | Negative [M-H]⁻ | 315.11 | Molecular Weight: 316.28 g/mol . Product of complete hydrolysis. |
| PEG fragment loss | Positive or Negative | Series of peaks separated by 44.03 Da | Characteristic fragmentation pattern of the PEG backbone (loss of C₂H₄O units).[14][25] |
Experimental Protocols
Protocol 1: General Method for Hydrolysis of Diethyl Phosphonate Ester to Phosphonic Acid
This protocol describes the conversion of the phosphonate ester to the corresponding phosphonic acid using acidic conditions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Deionized Water
-
Rotary Evaporator
-
Lyophilizer
Procedure:
-
Dissolve the this compound in a suitable amount of concentrated HCl. A typical concentration is 0.1-0.5 M.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-12 hours.[8] The reaction progress should be monitored.
-
Monitoring the Reaction: Periodically take a small aliquot of the reaction mixture, remove the acid under vacuum, dissolve the residue in D₂O, and acquire a ³¹P NMR spectrum. The disappearance of the starting material peak (~25-35 ppm) and the appearance of the product peak (~15-25 ppm) indicates the reaction is proceeding.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the HCl and water under reduced pressure using a rotary evaporator. Repeatedly add and evaporate deionized water to help remove residual HCl.
-
For final purification, dissolve the crude product in water and lyophilize to obtain the final phosphonic acid product as a solid or viscous oil.
-
Characterize the final product using ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm complete hydrolysis and purity.
Note: This is a harsh method and is only suitable if the desired end product is the phosphonic acid.[7] Milder methods using reagents like bromotrimethylsilane (B50905) (McKenna's method) followed by methanolysis can also be employed, especially if other acid-sensitive functional groups are present.[8]
Protocol 2: Characterization by HPLC
This protocol provides a general guideline for analyzing the purity of the phosphonate ester and detecting the presence of the phosphonic acid byproduct.
Method A: Reverse-Phase HPLC (for the ester)
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as the PEG backbone lacks a strong UV chromophore.[26] MS detection can also be used.
Method B: Anion-Exchange HPLC (for the hydrolyzed acid)
-
Column: A suitable anion-exchange column.
-
Mobile Phase: A buffered mobile phase, for example, starting with a low concentration of a salt (e.g., sodium formate) at a controlled pH (e.g., pH 3.5) and running a gradient to a higher salt concentration.[17]
-
Detection: Conductivity detector or CAD/ELSD.[17]
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for identifying product hydrolysis using ³¹P NMR.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound | 1807512-42-0 | HXC51242 [biosynth.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromforum.org [chromforum.org]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. dev.spectrabase.com [dev.spectrabase.com]
- 22. spectrabase.com [spectrabase.com]
- 23. researchgate.net [researchgate.net]
- 24. Page loading... [wap.guidechem.com]
- 25. researchgate.net [researchgate.net]
- 26. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to Surface Binding: m-PEG5-phosphonic acid ethyl ester vs. m-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification for biomedical and drug delivery applications, the choice of anchor group chemistry is critical for ensuring stable and effective conjugation of molecules to various substrates. This guide provides a detailed comparison of two common PEGylated linkers, m-PEG5-phosphonic acid ethyl ester and m-PEG5-acid, for their efficacy in surface binding, particularly to metal oxide surfaces prevalent in biomaterials and nanoparticles.
Executive Summary
Phosphonic acids are generally recognized as more robust anchoring groups for metal oxide surfaces compared to carboxylic acids. This is attributed to their ability to form multidentate coordinate bonds with the surface. Consequently, m-PEG5-phosphonic acid is expected to form more stable and well-ordered self-assembled monolayers (SAMs) than m-PEG5-acid. The ethyl ester form of the phosphonic acid is a precursor that requires in-situ hydrolysis to the active phosphonic acid for strong surface binding. While this adds a step to the process, it can also offer advantages in terms of solution stability and controlled surface reaction.
Molecular Structures and Binding Mechanisms
m-PEG5-acid features a terminal carboxylic acid group. Carboxylic acids typically bind to metal oxide surfaces through chemisorption, forming monodentate or bidentate linkages. However, in aqueous environments, their binding can be reversible, and they may be prone to desorption, especially with changes in pH.[1][2]
This compound is a precursor that, upon hydrolysis of the ethyl esters, yields m-PEG5-phosphonic acid. The phosphonic acid group is a stronger binding moiety to metal oxides than the carboxylic acid.[3][4] It can form more stable mono-, bi-, and tridentate coordinate bonds with surface metal atoms, leading to the formation of denser and more stable self-assembled monolayers.[3]
Comparative Performance Data
| Feature | m-PEG5-phosphonic acid (post-hydrolysis) | m-PEG5-acid |
| Binding Strength | High | Moderate |
| Monolayer Stability | High | Moderate to Low |
| Binding Modes | Monodentate, Bidentate, Tridentate[3] | Primarily Monodentate[1] |
| pH Stability of Binding | Stable over a broader pH range | Less stable, prone to desorption at varying pH[1][2] |
| Ease of Use | Requires hydrolysis step (can be performed in-situ) | Direct application |
Experimental Protocols
To quantitatively assess the surface binding characteristics of these molecules, the following experimental methods are commonly employed:
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical state of the elements on a surface, confirming the presence and binding of the PEGylated molecules.
Protocol:
-
Substrate Preparation: A titanium dioxide (TiO2) coated silicon wafer is cleaned by sonication in ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen.
-
Monolayer Formation:
-
For m-PEG5-acid, the substrate is immersed in a 1 mM solution of the molecule in anhydrous toluene (B28343) for 24 hours at room temperature.
-
For this compound, the substrate is immersed in a 1 mM solution in anhydrous toluene. The solution is then heated to induce hydrolysis of the ester and subsequent binding of the phosphonic acid. Alternatively, a pre-hydrolysis step using an acid catalyst can be performed.
-
-
Rinsing: The substrates are thoroughly rinsed with fresh toluene to remove any non-covalently bound molecules and dried under nitrogen.
-
XPS Analysis: High-resolution XPS spectra of the C 1s, O 1s, and P 2p (for the phosphonic acid) regions are acquired. The presence of the P 2p peak confirms the binding of the phosphonic acid. Changes in the O 1s and Ti 2p spectra can provide information about the binding mechanism (e.g., formation of Ti-O-P or Ti-O-C bonds).[5]
Quartz Crystal Microbalance with Dissipation (QCM-D)
QCM-D is a highly sensitive technique for real-time monitoring of mass adsorption and viscoelastic properties of the formed monolayer at the solid-liquid interface.
Protocol:
-
Sensor Preparation: A TiO2-coated QCM-D sensor is cleaned with a UV/ozone treatment.
-
Baseline Establishment: A stable baseline is established by flowing the solvent (e.g., toluene or an aqueous buffer) over the sensor surface.
-
Adsorption Measurement: A solution of m-PEG5-acid or this compound is introduced into the QCM-D chamber. The changes in frequency (Δf), which correlates to mass, and dissipation (ΔD), which relates to the viscoelasticity of the adsorbed layer, are monitored in real-time.
-
Rinsing: After the adsorption reaches a plateau, the sensor is rinsed with the pure solvent to remove any loosely bound molecules. The stability of the adsorbed layer is assessed by the remaining change in frequency.
-
Data Analysis: The Sauerbrey equation can be used to convert the change in frequency to the adsorbed mass per unit area for rigid layers. For viscoelastic layers, more complex modeling is required.
Conclusion
For applications requiring robust and stable surface modification, particularly on metal oxide substrates, This compound (following hydrolysis) presents a superior alternative to m-PEG5-acid . The formation of stronger, multidentate bonds leads to more durable and well-ordered self-assembled monolayers. While the direct use of m-PEG5-acid may be simpler, its weaker binding and lower stability could be a limiting factor in demanding environments. The choice between these two linkers should be guided by the specific stability and performance requirements of the intended application.
References
A Head-to-Head Battle for Nanoparticle Supremacy: Phosphonic Acid vs. Carboxylic Acid Functionalization
For researchers, scientists, and drug development professionals navigating the crucial decision of nanoparticle surface functionalization, the choice between phosphonic and carboxylic acids is a critical juncture. This guide provides an objective, data-driven comparison of these two prominent functional groups, offering insights into their respective strengths and weaknesses in tailoring nanoparticles for advanced applications.
The strategic functionalization of nanoparticles is paramount in determining their stability, biocompatibility, and targeting specificity. Both phosphonic and carboxylic acids are widely employed to introduce a negative surface charge, enhancing colloidal stability and providing anchor points for further conjugation. However, their performance characteristics differ significantly, influencing their suitability for specific applications.
Performance Comparison: A Quantitative Overview
The selection of a functionalizing agent hinges on key performance indicators such as binding affinity, stability across varying pH levels, and the resulting nanoparticle dispersibility. The following table summarizes the quantitative data from various experimental studies, offering a clear comparison between phosphonic and carboxylic acid functionalization.
| Performance Metric | Phosphonic Acid | Carboxylic Acid | Key Insights |
| Binding Affinity | Stronger, often forming multidentate bonds with metal oxide surfaces.[1][2] | Weaker, typically forming monodentate or bidentate bonds.[3][4] | In nonpolar solvents, phosphonic acids can quantitatively replace carboxylic acids, indicating a stronger binding affinity.[3] |
| pH Stability | Provides colloidal stability over a broader pH range, generally from acidic to neutral conditions (pH < 8).[5] | Offers limited colloidal stability, typically in the pH range of 2 to 6.[5] | Phosphonate-functionalized nanoparticles demonstrate greater resilience to changes in pH, a crucial factor for in vivo applications. |
| Colloidal Stability | High in aqueous solutions within its stable pH range. | Prone to desorption in aqueous environments, especially outside its optimal pH range.[5] | Phosphonic acids generally confer superior long-term colloidal stability to nanoparticles in aqueous media. |
| Dispersibility | Can lead to well-dispersed nanoparticles, though the choice of the entire ligand molecule is crucial.[6] | Can also yield well-dispersed nanoparticles, but this is highly dependent on the solvent and pH.[6] | While both can achieve good dispersion, phosphonic acids often provide more robust and stable dispersions under a wider range of conditions. |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and facilitate the practical application of these functionalization strategies, detailed experimental protocols are provided below. These protocols represent a synthesis of commonly employed methods in the field.
Protocol 1: Phosphonic Acid Functionalization of Iron Oxide Nanoparticles
This protocol outlines a typical procedure for functionalizing iron oxide nanoparticles with a phosphonic acid-terminated ligand.
Materials:
-
Iron oxide nanoparticles (e.g., magnetite, Fe₃O₄)
-
Phosphonic acid-terminated ligand (e.g., 16-phosphonohexadecanoic acid)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water
-
Ethanol
-
Centrifuge
-
Sonicator
Procedure:
-
Dispersion of Nanoparticles: Disperse a known quantity of iron oxide nanoparticles in THF using sonication for 15-30 minutes to ensure a homogenous suspension.
-
Ligand Solution Preparation: Prepare a solution of the phosphonic acid-terminated ligand in THF.
-
Functionalization Reaction: Add the ligand solution to the nanoparticle suspension. The molar ratio of ligand to nanoparticles should be optimized based on the nanoparticle size and desired surface coverage.
-
Incubation: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Washing: Centrifuge the mixture to pellet the functionalized nanoparticles. Discard the supernatant.
-
Resuspension and Purification: Resuspend the nanoparticle pellet in fresh THF and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to remove excess unbound ligand.
-
Final Dispersion: After the final wash, resuspend the phosphonic acid-functionalized nanoparticles in the desired solvent (e.g., water, ethanol) for storage and further use.
Protocol 2: Carboxylic Acid Functionalization of Gold Nanoparticles via EDC/NHS Chemistry
This protocol details the widely used carbodiimide (B86325) chemistry to covalently attach carboxyl-containing ligands to amine-functionalized nanoparticles or, more commonly, to activate surface carboxyl groups for conjugation to amine-containing molecules. The following describes the activation of surface carboxyl groups.
Materials:
-
Carboxyl-terminated gold nanoparticles
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-5)
-
Washing Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Amine-containing molecule for conjugation (e.g., protein, peptide)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Suspend the carboxyl-terminated gold nanoparticles in the activation buffer.
-
Activation of Carboxyl Groups: Add EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. A typical molar excess of EDC and NHS over the surface carboxyl groups is used.
-
Incubation for Activation: Incubate the mixture at room temperature for 15-30 minutes with gentle mixing. This step forms a semi-stable amine-reactive NHS ester.
-
Removal of Excess Reagents: Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the pellet in the washing buffer.
-
Conjugation: Immediately add the amine-containing molecule to the activated nanoparticle suspension.
-
Incubation for Conjugation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to deactivate any remaining NHS esters.
-
Washing and Purification: Centrifuge the conjugated nanoparticles and wash them multiple times with the washing buffer to remove any unbound molecules.
-
Final Dispersion: Resuspend the purified, functionalized nanoparticles in the desired buffer for storage.[7][8]
Visualizing the Process: Experimental Workflows and Applications
To further clarify the experimental processes and their relevance in a drug development context, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for nanoparticle functionalization and characterization.
Caption: Workflow for targeted drug delivery using functionalized nanoparticles.
Conclusion: Making an Informed Decision
The choice between phosphonic and carboxylic acid for nanoparticle functionalization is not a one-size-fits-all decision. Phosphonic acids offer superior stability and a stronger binding affinity, particularly for metal oxide nanoparticles, making them an excellent choice for applications requiring long-term stability in physiological environments.[5][9] In contrast, carboxylic acids, while having a weaker binding profile, are versatile and can be readily activated for covalent conjugation to a wide range of biomolecules using well-established EDC/NHS chemistry.[7][8]
Ultimately, the optimal choice will depend on the specific nanoparticle core, the intended application, and the required stability and functionality. By carefully considering the quantitative data, experimental protocols, and application workflows presented in this guide, researchers can make a more informed decision to advance their nanoparticle-based research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrasb.com [ijrasb.com]
- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanohybrids.net [nanohybrids.net]
- 8. fortislife.com [fortislife.com]
- 9. (734b) Stability of Phosphonate-Functionalized Iron Nanoparticles | AIChE [proceedings.aiche.org]
The Superiority of m-PEG5-phosphonic acid ethyl ester in Surface Modification: A Comparative Guide to Silane Linkers
For researchers, scientists, and drug development professionals seeking to optimize the surface functionalization of materials, the choice of a linker molecule is critical. This guide provides an in-depth comparison of m-PEG5-phosphonic acid ethyl ester and traditional silane (B1218182) linkers, highlighting the significant advantages of the former in creating stable, biocompatible, and high-performance surfaces.
The covalent attachment of molecules to a substrate is a fundamental process in a wide array of applications, from the development of advanced drug delivery systems and medical implants to the creation of sensitive biosensors. The stability and functionality of the resulting surface are paramount. While silane linkers have been a common choice for modifying oxide surfaces, emerging evidence and extensive research demonstrate the superior performance of phosphonic acid-based linkers, particularly those incorporating a polyethylene (B3416737) glycol (PEG) chain, such as this compound.
This guide will delve into the key performance differences between these two classes of linkers, supported by experimental data. We will explore aspects of hydrolytic and thermal stability, surface coverage, and ease of use, providing a clear rationale for the adoption of this compound in demanding research and development environments.
Key Advantages of this compound over Silane Linkers
The primary advantages of this compound stem from the inherent properties of its phosphonate (B1237965) anchor and the benefits conferred by the PEGylated chain. These advantages include:
-
Enhanced Hydrolytic Stability: Phosphonate monolayers exhibit significantly greater stability in aqueous environments, especially under physiological or alkaline conditions, compared to silane-based layers.[1][2][3] The Si-O bond in silane linkers is susceptible to hydrolysis, leading to the degradation of the surface modification over time.[2]
-
Higher Surface Coverage and Ordering: Phosphonic acids have been shown to form denser and more highly ordered self-assembled monolayers (SAMs) on various metal oxide surfaces.[4] This can lead to a more uniform and robust functionalization. In some cases, the surface loading of phosphonates can be up to four times greater than that of siloxanes on a nanomole per area basis.[2][5]
-
Improved Biocompatibility and Reduced Non-Specific Binding: The presence of the m-PEG5 chain provides a hydrophilic and sterically hindering layer that significantly reduces the non-specific adsorption of proteins and other biomolecules.[6][7] This "stealth" property is crucial for applications involving biological fluids and tissues.
-
Simplified Deposition Process: The formation of phosphonate SAMs can be less sensitive to the presence of water compared to silanization. Silane chemistry often requires strictly anhydrous conditions to prevent premature hydrolysis and self-polymerization in solution.[4]
-
Greater Thermal Stability: Phosphonate-based SAMs have demonstrated higher thermal stability compared to their silane counterparts, which can be a critical factor in applications requiring heat treatment or operating at elevated temperatures.
Quantitative Performance Comparison
To illustrate the performance differences, the following table summarizes key quantitative data comparing phosphonate and silane linkers based on available literature. While direct comparative data for this compound is not extensively published, the data for analogous phosphonic acid and silane systems on a key biomedical material, titanium alloy (Ti-6Al-4V), provides a strong basis for comparison.
| Performance Metric | Phosphonate Linker (Alkylphosphonate) | Silane Linker (Aminopropyl(triethoxy)silane - APTES) | Reference |
| Surface Loading | ~4 times greater than siloxanes | Lower surface density | [2][5] |
| Hydrolytic Stability (pH 7.5) | Stable with minimal degradation after 7 days | Significant degradation and loss of bound molecules after 7 days | [2] |
| Interfacial Shear Strength | Comparable to siloxanes per bound molecule | Comparable to phosphonates per bound molecule | [2] |
The Role of the m-PEG5 and Ethyl Ester Groups
The "m-PEG5" designation indicates a methoxy-terminated polyethylene glycol chain with five repeating ethylene (B1197577) glycol units. This PEG chain is responsible for the enhanced biocompatibility and protein repulsion of the modified surface. The "ethyl ester" group in this compound serves as a protecting group for the phosphonic acid. This ester is typically hydrolyzed either just before or during the surface binding process to reveal the active phosphonic acid, which then forms a strong covalent bond with the metal oxide surface.[8][9] This two-step activation can provide better control over the self-assembly process.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the comparative performance of these linkers.
Protocol 1: Surface Modification with this compound
This protocol describes the formation of a self-assembled monolayer of m-PEG5-phosphonic acid on a titanium oxide surface.
Materials:
-
Titanium substrates
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)
-
Hydrochloric acid (HCl) for hydrolysis (if performed prior to deposition)
-
Reaction vessel
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the titanium substrates by sonicating in acetone, followed by ethanol (B145695), and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen or in an oven.
-
To generate a fresh, reactive oxide layer, the substrates can be treated with an oxygen plasma or a piranha solution (use with extreme caution).
-
-
Linker Solution Preparation and Hydrolysis:
-
Prepare a dilute solution (e.g., 1 mM) of this compound in the chosen anhydrous solvent.
-
For pre-hydrolysis, add a stoichiometric amount of HCl to the solution and stir for a specified time to convert the ethyl ester to phosphonic acid. Alternatively, the hydrolysis can occur in situ on the hydrated oxide surface.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried substrates in the linker solution.
-
Allow the self-assembly to proceed for a period of 12-24 hours at room temperature.
-
For some phosphonic acids, a post-deposition annealing step (e.g., 120-150°C) can improve the stability and ordering of the monolayer.[4]
-
-
Rinsing and Drying:
-
Remove the substrates from the linker solution.
-
Rinse thoroughly with fresh solvent to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Protocol 2: Surface Modification with a Silane Linker (e.g., APTES)
This protocol outlines the silanization of a titanium oxide surface using 3-aminopropyltriethoxysilane (B1664141) (APTES).
Materials:
-
Titanium substrates
-
3-aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
Reaction vessel with a condenser
-
Inert gas (Nitrogen or Argon)
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Preparation:
-
Follow the same cleaning and drying procedure as described in Protocol 1. A hydroxylated surface is crucial for silanization.
-
-
Silanization Reaction:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in the reaction vessel.
-
Place the cleaned substrates in the APTES solution.
-
Conduct the reaction under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Heat the solution to reflux for 4-6 hours.
-
-
Rinsing and Curing:
-
Allow the solution to cool to room temperature and then remove the substrates.
-
Rinse the substrates sequentially with toluene and ethanol to remove excess APTES.
-
Cure the silanized substrates in an oven at 110-120°C for 1 hour to promote covalent bond formation.
-
-
Final Cleaning:
-
Sonicate the cured substrates in ethanol to remove any remaining unbound silane.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Protocol 3: Characterization of Modified Surfaces
The following techniques are essential for verifying the successful functionalization and characterizing the properties of the modified surfaces.
-
Contact Angle Goniometry: This technique measures the wettability of the surface. A successful modification will result in a change in the water contact angle.
-
Procedure: A small droplet of deionized water is placed on the surface, and the angle between the droplet and the surface is measured using a goniometer.[10]
-
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the surface, confirming the presence of the linker molecules.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale, providing information on the uniformity and morphology of the monolayer.
Visualizing the Advantage: Workflows and Mechanisms
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate the key workflows and molecular interactions.
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. princeton.edu [princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 7. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. appropedia.org [appropedia.org]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to PEG Linkers: Phosphonic Acid Ethyl Ester vs. NHS-Ester
In the landscape of bioconjugation and drug delivery, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that dictates the stability, specificity, and ultimate performance of the final conjugate. This guide provides an objective, data-supported comparison between two distinct classes of PEG linkers: the surface-reactive m-PEG5-phosphonic acid ethyl ester and the widely-used amine-reactive NHS-ester PEG linkers. Understanding their fundamental chemical differences is key to selecting the appropriate tool for your research needs.
Core Chemical Differences and Reaction Mechanisms
The primary distinction between these two linkers lies in their target reactivity. NHS-ester PEGs are designed for covalent conjugation to biomolecules, whereas phosphonic acid PEGs are predominantly used for robust surface modification of inorganic materials.
-
This compound: This linker's functionality is centered on the phosphonic acid group. The ethyl ester is a protecting group that is typically hydrolyzed to yield the active phosphonic acid. This acid group has a very high affinity for metal oxides, forming stable coordinate bonds.[1][2] It is an ideal choice for modifying surfaces like titanium dioxide, iron oxide nanoparticles, or silica.[1][3][4] The phosphonate (B1237965) group can also chelate metal ions, such as calcium, making it valuable for targeting bone tissue.[1][2][5]
-
NHS-ester PEG Linkers: N-hydroxysuccinimide (NHS) esters are one of the most common and effective reagents for modifying biomolecules.[6] They react directly with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, to form a highly stable amide bond.[7][8][9][10] This reaction is efficient and proceeds under mild physiological conditions.[11]
Reaction Mechanism Diagrams
Comparative Performance and Properties
The choice between these linkers depends entirely on the substrate you intend to modify—a biomolecule or an inorganic surface. The following table summarizes their key performance characteristics.
| Feature | This compound | NHS-ester PEG Linkers |
| Target Functional Group | Metal hydroxyl groups on inorganic surfaces (e.g., TiO₂, Fe₃O₄, SiO₂)[1][3] | Primary amines (-NH₂) on proteins, peptides, and other biomolecules[7][8] |
| Resulting Linkage | Stable coordinate or covalent Metal-Oxygen-Phosphorus (M-O-P) bond[1][12] | Highly stable covalent amide bond[6][10] |
| Primary Application | Surface modification of nanoparticles and implants to improve biocompatibility and reduce aggregation[2][13][14]. Bone-targeting applications[5]. | Covalent modification of therapeutic proteins and peptides to increase half-life, improve solubility, and reduce immunogenicity[15][16][17]. |
| Reaction pH | Typically performed in organic solvents, followed by binding in aqueous or organic media. Hydrolysis of the ester may be acidic or basic. | Optimal conjugation occurs at pH 7.2 - 9.0[6]. |
| Key Side Reaction | Incomplete hydrolysis of the ethyl ester. | Hydrolysis of the NHS-ester, which competes with the amine reaction and is accelerated at higher pH[6][18]. |
| Reversibility/Stability | Forms a very stable, near-permanent bond to metal oxide surfaces under physiological conditions.[14] | The resulting amide bond is extremely stable and considered non-reversible under physiological conditions.[9] |
| Ease of Use | Requires an initial hydrolysis step to activate the phosphonic acid.[14] | "Ready-to-use" for direct conjugation to amine-containing molecules.[6] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful conjugation. Below are generalized methodologies for each linker type.
Protocol 1: Surface Modification of Nanoparticles with m-PEG-Phosphonic Acid
This protocol describes a general procedure for coating iron oxide nanoparticles.
Materials:
-
This compound
-
Iron Oxide Nanoparticles (dispersed in an organic solvent like toluene)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Dialysis membrane or magnetic separation equipment
Procedure:
-
Hydrolysis (Activation): Dissolve the this compound in an ethanol/water solution. Add a stoichiometric amount of HCl and reflux the mixture for several hours to hydrolyze the ethyl ester to the free phosphonic acid. Monitor completion by an appropriate method (e.g., NMR or Mass Spectrometry).
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure.
-
Conjugation: Disperse the dried PEG-phosphonic acid in the same solvent as the nanoparticles. Add this solution to the nanoparticle dispersion.
-
Incubation: Allow the mixture to stir at room temperature or with gentle heating overnight to ensure complete surface binding.
-
Purification: Remove excess, unbound PEG linker. For nanoparticles, this can be achieved through repeated cycles of magnetic separation and washing, or through dialysis against the desired final buffer.
-
Characterization: Confirm successful PEGylation using techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, or Thermogravimetric Analysis (TGA) to quantify the amount of grafted PEG.
Protocol 2: Protein Conjugation with an NHS-Ester PEG Linker
This protocol outlines the PEGylation of a model protein, such as Bovine Serum Albumin (BSA).[19][20]
Materials:
-
Protein of interest (e.g., BSA)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)[19]
-
PEG NHS Ester reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[20]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[20]
-
Size-exclusion chromatography (SEC) or dialysis materials for purification[20]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[20]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG NHS Ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution.[20] Do not store this solution, as the NHS ester is moisture-sensitive.[21][18]
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG NHS Ester to the protein solution with gentle mixing. The optimal ratio must be determined empirically for each protein.[8][20]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[8][20]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with and consume any unreacted NHS ester.[20]
-
Purification: Remove unreacted PEG reagent and byproducts using dialysis or SEC.[8]
-
Analysis: Analyze the extent of PEGylation using SDS-PAGE (which will show an increase in molecular weight) and confirm protein concentration and purity.
Visualization of Experimental Workflow
The general workflow for utilizing these linkers involves similar steps but diverges based on the target substrate.
Conclusion and Recommendations
The selection between this compound and NHS-ester PEG linkers is not a matter of superior performance but of appropriate application.
-
Choose NHS-ester PEG linkers for the well-established and routine PEGylation of proteins, antibodies, and peptides. This chemistry is ideal for improving the pharmacokinetic properties of biotherapeutics.[6][15]
-
Choose this compound when your goal is to robustly modify the surfaces of metal-oxide-based materials, such as nanoparticles for drug delivery or medical implants for improved biocompatibility.[2][13][14] Its unique affinity for these surfaces provides a stability that other linkers cannot.
By understanding the distinct reactivity and applications outlined in this guide, researchers can make informed decisions to advance their drug development and material science objectives effectively.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. Surface modification using phosphonic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Amide Bond Activation of Biological Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Protein PEGylation [jenkemusa.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound [myskinrecipes.com]
- 14. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Bot Verification [nhsjs.com]
- 17. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Surface Modification with m-PEG5-Phosphonic Acid Ethyl Ester
For researchers, scientists, and drug development professionals, the ability to control surface interactions at the molecular level is paramount. The modification of surfaces to prevent non-specific protein adsorption and cell adhesion—a phenomenon known as biofouling—is a critical challenge in the development of medical implants, biosensors, and drug delivery systems. m-PEG5-phosphonic acid ethyl ester has emerged as a significant tool in this field, offering a robust method for creating biocompatible and protein-repellent surfaces.[1][2] This guide provides a comprehensive comparison of surfaces modified with this compound against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Antifouling Surface Modifications
The choice of surface modification agent is dictated by the substrate material, the desired stability of the coating, and the specific biological environment. The following table compares this compound with other prevalent antifouling molecules.
| Feature | This compound | Silane-PEG | Thiol-PEG | Zwitterionic Polymers |
| Binding Substrate | Metal oxides (e.g., TiO₂, Al₂O₃, ITO), nitrides[3][4] | Silicon, glass, metal oxides | Gold, silver, platinum | Wide variety via various anchoring groups |
| Binding Mechanism | Covalent bond formation (P-O-Metal) via condensation of P-OH groups with surface hydroxyls.[3][4] | Covalent Si-O-Si bonds with surface hydroxyl groups. | Self-assembly into ordered monolayers via S-metal bonds. | Electrostatic interactions and covalent bonding. |
| Antifouling Performance | Excellent reduction in protein adsorption and cell adhesion.[5][6] | Good protein resistance, but can be susceptible to hydrolysis.[7] | High protein resistance on noble metal surfaces. | Excellent resistance to non-specific protein adsorption. |
| Stability | Forms highly stable, covalent bonds with metal oxide surfaces.[3] | Stability can be an issue in aqueous environments over long periods. | The stability of the Au-S bond can be limited under certain conditions. | Generally stable, but can depend on the specific polymer and linkage. |
| Advantages | Strong and stable surface attachment, simple application process.[3] | Well-established chemistry, readily available reagents. | Forms well-defined, ordered monolayers. | Extremely effective at preventing biofouling. |
| Disadvantages | Primarily effective on metal oxide surfaces. | Potential for multilayer formation and requires anhydrous conditions for optimal results. | Limited to specific noble metal substrates. | Can be more complex to synthesize and characterize. |
Quantitative Data on Surface Characterization
The effectiveness of a surface modification is quantified through various analytical techniques. The table below summarizes key performance metrics for surfaces modified with PEG-based molecules, demonstrating their antifouling properties.
| Surface Modification | Substrate | Water Contact Angle (°) | Protein Adsorption (Fibrinogen, ng/cm²) | Cell Adhesion (Fibroblasts, % reduction) | Layer Thickness (nm) |
| Unmodified Titanium | Titanium | ~70-85 | High (not specified) | 0% (baseline) | N/A |
| (11-hydroxyundecyl)phosphonic acid | Titanium | Not Specified | Not Specified | Not Specified | Not Specified |
| PEGylated Silicon | Silicon | Reduced (hydrophilic) | Significantly reduced for albumin, fibrinogen, and IgG[5] | Effective depression of fibroblast and Hela cell attachment[5] | Varies with PEG molecular weight[7] |
| PEG-silane | Glass | Decreases with increasing PEG molecular weight | Decreases with increasing PEG molecular weight[7] | Not Specified | 1.5 - 4.5[7] |
| PEGylated Polymer | Polymer Film | Reduced (hydrophilic) | Minimized protein adsorption[8] | Significant reduction in endothelial cell detachment after 4 days[8] | Not Specified |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the accurate characterization of modified surfaces.
Surface Preparation and Modification with m-PEG5-Phosphonic Acid
This protocol describes a general procedure for the self-assembly of phosphonic acid monolayers on a titanium surface.
-
Substrate Cleaning: Titanium substrates are sequentially sonicated in acetone, ethanol (B145695), and deionized water for 15 minutes each to remove organic contaminants. They are then dried under a stream of nitrogen.
-
Surface Activation: The cleaned substrates are treated with an oxygen plasma to generate a fresh, reactive titanium oxide layer with surface hydroxyl groups.
-
Monolayer Deposition: The activated substrates are immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like ethanol or toluene. The immersion is typically carried out for several hours (e.g., 12-24 hours) at room temperature to allow for the formation of a self-assembled monolayer.
-
Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with the fresh solvent to remove any non-covalently bound molecules and then dried with nitrogen gas.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface and confirm the covalent attachment of the phosphonic acid.
-
Sample Introduction: The modified substrate is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans of specific elemental regions (e.g., C 1s, O 1s, P 2p, Ti 2p) are acquired.
-
Data Analysis: The binding energies and peak areas are analyzed. The appearance of a P 2p peak confirms the presence of the phosphonic acid. A shift in the O 1s peak from P-OH to P-O-Ti bonds can indicate covalent attachment to the surface.[3]
Protein Adsorption Assay
This protocol quantifies the amount of protein that adsorbs to the modified surface.
-
Protein Solution Preparation: A solution of a model protein (e.g., bovine serum albumin or fibrinogen) is prepared in a relevant buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Incubation: The modified and control (unmodified) substrates are incubated in the protein solution for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Rinsing: The substrates are gently rinsed with buffer to remove non-adsorbed protein.
-
Quantification: The amount of adsorbed protein is quantified. This can be done using various techniques such as ellipsometry (by measuring the increase in layer thickness), or by using a fluorescently labeled protein and measuring the fluorescence intensity.
Cell Adhesion Assay
This assay evaluates the ability of the modified surface to resist cell attachment.
-
Cell Culture: A specific cell line (e.g., fibroblasts) is cultured under standard conditions.
-
Cell Seeding: The modified and control substrates are placed in a sterile culture plate, and a known number of cells are seeded onto each surface.
-
Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for adhesion.
-
Rinsing: Non-adherent cells are removed by gentle washing with a culture medium or PBS.
-
Quantification: The number of adherent cells is determined. This can be achieved by staining the cells with a fluorescent dye (e.g., DAPI for nuclei) and counting them using a fluorescence microscope and image analysis software.[9]
Visualizations
The following diagrams illustrate key processes and comparisons related to surface modification.
Caption: Workflow for surface modification with m-PEG5-phosphonic acid.
Caption: Mechanism of bio-adhesion resistance on a PEGylated surface.
References
- 1. This compound [myskinrecipes.com]
- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Endothelial cell adhesion and proliferation to PEGylated polymers with covalently linked RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Illuminating the Bond: A Comparative Guide to Analytical Techniques for m-PEG5-Phosphonic Acid Ethyl Ester Binding
For researchers, scientists, and drug development professionals, confirming the successful binding of surface modification agents like m-PEG5-phosphonic acid ethyl ester is a critical step in developing advanced materials and therapeutics. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to verify and characterize the binding of this compound to a substrate.
The covalent attachment of molecules such as this compound is instrumental in enhancing the biocompatibility and performance of materials.[1][2][3][4] The phosphonate (B1237965) group is known to form stable bonds with metal oxides, a property leveraged in various biomedical and industrial applications.[5] This guide will delve into four powerful analytical techniques: X-ray Photoelectron Spectroscopy (XPS), Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), Atomic Force Microscopy (AFM), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). Each technique offers unique insights into the chemical composition, molecular orientation, surface topography, and binding kinetics of the this compound layer.
At a Glance: Comparing the Techniques
To facilitate a clear understanding of the strengths and applications of each technique, the following table summarizes their key performance indicators in the context of analyzing this compound binding.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| XPS | Elemental composition, chemical state of elements (P, O, C), layer thickness | Solid, vacuum-compatible | Quantitative, highly surface-sensitive (top few nanometers)[6][7][8] | Requires high vacuum, potential for X-ray induced damage |
| ATR-FTIR | Molecular vibrations, confirmation of functional groups (P=O, P-O-C, C-O-C) | Solid, flat surface | Non-destructive, sensitive to molecular orientation[9] | Less quantitative than XPS, substrate limitations |
| AFM | Surface topography, roughness, visualization of self-assembled monolayers | Solid, relatively flat surface | High-resolution imaging in air or liquid, nanomechanical properties[10][11][12][13][14] | Tip convolution artifacts, can be slow for large areas |
| QCM-D | Real-time mass adsorption, binding kinetics, viscoelastic properties of the layer | Solid, sensor crystal | Real-time monitoring, highly sensitive to mass changes[15][16][17][18][19] | Indirect measurement of mass, sensitive to temperature and viscosity changes |
Delving Deeper: Experimental Insights and Protocols
X-ray Photoelectron Spectroscopy (XPS): The Elemental Fingerprint
XPS is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the elements within the top few nanometers of a surface.[6][7][8] For this compound, XPS can confirm the presence of phosphorus, carbon, and oxygen in the expected ratios and, more importantly, can distinguish between the phosphonic acid ester and a potentially hydrolyzed phosphonic acid.[20]
Expected Observations:
-
Survey Spectrum: Peaks corresponding to P 2p, C 1s, and O 1s will be prominent on the coated substrate compared to the uncoated substrate.[6][21]
-
High-Resolution P 2p Spectrum: The binding energy of the P 2p peak for the phosphonic acid ethyl ester will be distinct from that of a phosphonic acid, allowing for confirmation of the ester group's integrity. A shift in the P 2p binding energy upon binding to the substrate indicates the formation of a chemical bond.
-
High-Resolution C 1s Spectrum: The C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H from the PEG chain, C-O from the ether linkages, and potentially C-P.
-
High-Resolution O 1s Spectrum: The O 1s spectrum will show contributions from the metal oxide substrate, the P=O and P-O-C groups of the phosphonate, and the C-O-C ether linkages of the PEG chain.[20]
Representative Experimental Protocol:
-
Sample Preparation: The substrate (e.g., titanium dioxide) is cleaned and then immersed in a solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or toluene) for a specified time and temperature to allow for self-assembly of the monolayer. The sample is then rinsed thoroughly with the solvent to remove any unbound molecules and dried under a stream of nitrogen.
-
XPS Analysis: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic Al Kα X-ray source is used for analysis. Survey scans are acquired to identify the elements present on the surface. High-resolution spectra of the P 2p, C 1s, and O 1s regions are then acquired to determine the chemical states and quantify the elemental composition.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): The Molecular Vibration Signature
ATR-FTIR is a powerful technique for probing the vibrational modes of molecules on a surface. It is particularly useful for confirming the presence of specific functional groups and understanding the orientation of the adsorbed molecules.[9]
Expected Observations:
-
Appearance of characteristic peaks for the P=O stretching vibration (around 1250-1300 cm⁻¹).
-
Presence of P-O-C and C-O-C stretching vibrations, confirming the ester and PEG components, respectively.
-
Changes in the peak positions and intensities of the phosphonate group vibrations upon binding to the substrate, indicating the formation of a coordinate bond.
Representative Experimental Protocol:
-
Sample Preparation: A substrate with a high refractive index suitable for ATR-FTIR (e.g., silicon, germanium, or zinc selenide) is coated with the this compound as described for the XPS protocol.
-
ATR-FTIR Analysis: The coated substrate is pressed against the ATR crystal. An infrared beam is passed through the crystal, and the evanescent wave penetrates a short distance into the sample. The resulting spectrum reveals the vibrational modes of the bound molecules.
Atomic Force Microscopy (AFM): Visualizing the Surface Landscape
AFM provides high-resolution, three-dimensional images of a surface, allowing for the direct visualization of the self-assembled monolayer.[10][11][12][13][14] It can be used to assess the completeness of the monolayer, identify any defects, and measure the surface roughness.
Expected Observations:
-
Topographical images showing a uniform and complete monolayer on the substrate surface.
-
An increase in surface roughness after coating, which can be quantified.
-
Phase imaging can provide contrast based on the material properties, helping to distinguish the organic layer from the underlying substrate.
Representative Experimental Protocol:
-
Sample Preparation: A flat substrate is coated with this compound.
-
AFM Imaging: The sample is mounted on the AFM stage. Imaging can be performed in either contact or tapping mode, in air or in a liquid environment. Tapping mode is generally preferred for soft organic layers to minimize sample damage.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Real-Time Binding Dynamics
QCM-D is a highly sensitive technique that measures changes in the resonance frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface.[15][16][17][18][19] This allows for the real-time monitoring of the binding process, providing valuable information on the kinetics of adsorption and the viscoelastic properties of the formed layer.
Expected Observations:
-
A decrease in the resonance frequency (Δf) as the this compound binds to the sensor surface, indicating an increase in mass.
-
An increase in dissipation (ΔD) as the soft, hydrated PEG layer forms on the surface.
-
The ratio of ΔD to -Δf can provide insights into the conformation and rigidity of the adsorbed layer.
Representative Experimental Protocol:
-
Sensor Preparation: A QCM-D sensor coated with a relevant material (e.g., titanium dioxide) is mounted in the flow cell. A baseline is established by flowing the solvent over the sensor.
-
Binding Measurement: A solution of this compound is introduced into the flow cell, and the changes in frequency and dissipation are monitored in real-time until a stable signal is reached, indicating saturation of the surface.
-
Rinsing: The solvent is flowed over the sensor again to remove any loosely bound molecules and to assess the stability of the adsorbed layer.
Alternative Approaches and Comparative Performance
While this compound offers a convenient route for surface modification, it is important to consider alternatives and the potential for in-situ hydrolysis.
-
Phosphonic Acid vs. Phosphonic Acid Ethyl Ester: Studies have shown that phosphonic acids generally form more hydrolytically stable monolayers on metal oxide surfaces compared to their ester counterparts.[22][23] The binding of the phosphonic acid is a direct condensation reaction, while the ester may first need to hydrolyze to the acid before forming a strong bond, or it may bind through weaker coordinate bonds. This potential for hydrolysis of the ethyl ester during the binding process is a critical factor to consider and can be investigated by comparing the XPS spectra before and after binding.
-
Other Surface Modification Chemistries: For applications requiring robust biocompatible coatings, other PEGylated molecules with different anchoring groups, such as silanes or catechols, can be considered. The choice of anchoring group will depend on the substrate material and the desired stability of the coating.
Visualizing the Workflow and Binding
To further clarify the experimental process and the binding mechanism, the following diagrams are provided.
Caption: Experimental workflow for analyzing this compound binding.
Caption: Potential binding pathways for this compound.
Conclusion
The confirmation of this compound binding is achievable through a multi-technique approach. XPS provides definitive elemental and chemical state information, while ATR-FTIR confirms the presence of key functional groups. AFM offers a visual confirmation of monolayer formation, and QCM-D provides invaluable real-time data on binding kinetics and layer properties. By understanding the capabilities and limitations of each technique, researchers can select the most appropriate methods to comprehensively characterize their surface modifications, ensuring the development of robust and reliable materials for a wide range of applications. The potential for hydrolysis of the ethyl ester to the more stable phosphonic acid anchor should be considered and can be investigated using these powerful analytical tools.
References
- 1. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 2. This compound, 1807512-42-0 | BroadPharm [broadpharm.com]
- 3. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biolinscientific.com [biolinscientific.com]
- 17. “Unexpected” frequency behavior in QCM-D: When can frequency increase with increased adhered mass? | NIST [nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. princeton.edu [princeton.edu]
Validating PEGylation Efficiency: A Comparative Guide to m-PEG5-phosphonic acid ethyl ester Conjugation
For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical determinant of a bioconjugate's ultimate therapeutic success. This guide provides an objective comparison of m-PEG5-phosphonic acid ethyl ester with alternative PEGylation strategies, supported by experimental data and detailed protocols to inform optimal reagent selection and validation of conjugation efficiency.
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. By increasing the hydrodynamic radius of a molecule, PEGylation can effectively reduce renal clearance, prolonging its circulation half-life and shielding it from proteolytic degradation and immunological recognition. While a diverse array of PEGylation reagents is available, this compound has emerged as a valuable tool, particularly for surface modification of nanoparticles and targeted drug delivery.[1] This guide delves into the methodologies for validating its conjugation efficiency and compares its performance characteristics against other common PEGylation reagents.
Performance Comparison of PEGylation Reagents
| Feature | This compound | NHS-activated PEG Esters | Thiol-reactive PEGs (e.g., Maleimide) | Branched PEGs |
| Target Functional Group | Primarily for surface binding to metal oxides; can be adapted for conjugation to biomolecules. | Primary amines (e.g., lysine (B10760008) residues, N-terminus).[2] | Thiols (e.g., cysteine residues).[3] | Varies by reactive group (commonly NHS or Maleimide). |
| Reaction pH | Dependent on the substrate; often performed under conditions suitable for the target surface. | Typically pH 7-9.[2] | pH 6.5-7.5 for optimal thiol selectivity.[4] | Dependent on the reactive group. |
| Reaction Speed | Variable, dependent on activation and substrate. | Generally fast (minutes to a few hours).[5] | Fast and highly specific to thiols.[2] | Can be similar to their linear counterparts. |
| Stability of Linkage | Stable phosphonate-metal oxide bond. Amide bond if conjugated to amines. | Stable amide bond.[2] | Stable thioether bond.[2] | High stability due to steric hindrance.[6][7] |
| Key Advantages | Excellent for surface modification of inorganic nanoparticles[8]; enhances biocompatibility. | Well-established chemistry with high reaction yields for amine-containing molecules.[5] | High specificity for thiols, allowing for site-specific conjugation.[9] | Can offer enhanced shielding and longer circulation times compared to linear PEGs of similar molecular weight.[7][10][11] |
| Considerations | Conjugation to biomolecules may require activation of the phosphonic acid group. | Susceptible to hydrolysis at higher pH, which can reduce conjugation efficiency.[4] | Requires the presence of free thiols, which may necessitate protein engineering.[9] | Can be more expensive and may lead to lower biological activity if the branching interferes with the active site.[10] |
Experimental Protocols for Validating Conjugation Efficiency
Accurate quantification of PEGylation is crucial for ensuring product consistency and efficacy. Several analytical techniques can be employed to determine the degree of PEGylation.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, making it an ideal method for separating PEGylated proteins from their un-PEGylated counterparts and free PEG.[12][13][14]
Protocol:
-
System Preparation:
-
Column: Use a size-exclusion column appropriate for the molecular weight range of the protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC).[4]
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate) with a salt (e.g., 300 mM arginine), at a pH of approximately 6.2-7.0.[15]
-
Flow Rate: Set the flow rate to an appropriate value for the column, typically around 0.5 mL/min.[15]
-
Detector: Utilize a UV detector set to 280 nm to monitor the protein.
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a known concentration (e.g., 1-5 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Analysis:
-
Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.[15]
-
Monitor the elution profile. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size.
-
Integrate the peak areas of the PEGylated and un-PEGylated species.
-
-
Calculation of Conjugation Efficiency:
-
Efficiency (%) = [Area of PEGylated protein peak / (Area of PEGylated protein peak + Area of un-PEGylated protein peak)] x 100
-
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated protein, thereby revealing the number of attached PEG chains.[16][17][18]
Protocol:
-
Sample Preparation:
-
Purify the PEGylated protein to remove any unreacted PEG and protein.
-
Prepare a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).[19][20]
-
Mix the purified PEGylated protein sample with the matrix solution.
-
-
MALDI-TOF Analysis:
-
Spot the sample-matrix mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in linear positive ion mode.
-
-
Data Analysis:
-
Determine the average molecular weight of the PEGylated protein from the mass spectrum.
-
Calculate the number of attached PEG molecules by subtracting the molecular weight of the un-PEGylated protein and dividing by the molecular weight of the PEG reagent.
-
Barium-Iodide Assay
This colorimetric assay provides a simple and rapid method for quantifying the amount of PEG in a sample.[21][22][23][24]
Protocol:
-
Reagent Preparation:
-
Prepare a barium chloride solution (e.g., 5% w/v in water).
-
Prepare an iodine solution (e.g., 0.1 M iodine in 2% w/v potassium iodide).
-
-
Standard Curve:
-
Prepare a series of standard solutions with known concentrations of the specific PEG reagent used for conjugation.
-
To each standard, add the barium chloride and iodine solutions.
-
Measure the absorbance at 535 nm.
-
Plot a standard curve of absorbance versus PEG concentration.
-
-
Sample Analysis:
-
To the PEGylated protein sample, add the barium chloride and iodine solutions.
-
Measure the absorbance at 535 nm.
-
Use the standard curve to determine the concentration of PEG in the sample.
-
-
Calculation of Degree of PEGylation:
-
Determine the protein concentration in the sample using a separate method (e.g., Bradford assay).
-
Calculate the molar ratio of PEG to protein.
-
Fluorescence Spectroscopy
If a fluorescently labeled PEG is used, the conjugation efficiency can be determined by measuring the fluorescence of the conjugate.[25][26][27][28]
Protocol:
-
Sample Preparation:
-
Purify the fluorescently PEGylated protein to remove any unreacted fluorescent PEG.
-
Prepare a series of standards of the fluorescently labeled PEG.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the standards and the purified conjugate at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Calculation of Conjugation Efficiency:
-
Create a standard curve of fluorescence intensity versus concentration for the fluorescent PEG.
-
Determine the concentration of the fluorescent PEG in the conjugate sample from the standard curve.
-
Determine the protein concentration of the conjugate.
-
Calculate the molar ratio of the fluorescent PEG to the protein.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Workflow for PEGylation and efficiency validation.
Caption: PEGylated nanoparticle interaction with a cell signaling pathway.
Impact on Cellular Signaling
The conjugation of molecules with PEG, including those with phosphonic acid groups, can influence their interaction with cells and subsequent signaling events. For instance, PEGylated nanoparticles can be designed for targeted delivery to specific cell surface receptors.[8][29][30] Upon binding, these nanoparticles can trigger intracellular signaling cascades, such as the PI3K/Akt pathway, which is a crucial regulator of cell proliferation, survival, and metabolism.[31][32] The PEG moiety can influence the nanoparticle's biodistribution, cellular uptake, and ultimately, its ability to modulate these signaling pathways, making it a key consideration in the design of targeted therapeutics.
By carefully selecting the appropriate PEGylation reagent and rigorously validating the conjugation efficiency using the detailed protocols provided, researchers can optimize the performance of their bioconjugates and advance the development of novel and effective therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. covalx.com [covalx.com]
- 18. researchgate.net [researchgate.net]
- 19. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 20. researchgate.net [researchgate.net]
- 21. creativepegworks.com [creativepegworks.com]
- 22. researchgate.net [researchgate.net]
- 23. Collection - Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - Biomacromolecules - Figshare [acs.figshare.com]
- 24. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. amt.tstu.ru [amt.tstu.ru]
- 31. Effect of PI3K/Akt Signaling Pathway on PRAS40Thr246 Phosphorylation in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Role of PI3K/AKT signaling pathway during capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Surface Analysis of Phosphonic Acid-Based Monolayers
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Surface Modification Agents
The effectiveness of surface modification is often quantified by X-ray Photoelectron Spectroscopy (XPS), which provides the elemental composition of the top few nanometers of a material. The following tables summarize quantitative XPS data for various SAMs on different substrates, offering a baseline for expected atomic percentages of key elements.
Phosphonic Acid-Based Self-Assembled Monolayers
Phosphonic acids are widely used for modifying metal oxide surfaces due to the formation of stable phosphonate (B1237965) bonds. The data below showcases the elemental composition of different phosphonic acid SAMs on titanium and silicon substrates. An increase in carbon and phosphorus content and a decrease in the substrate signal are indicative of successful monolayer formation.
| Molecule | Substrate | C 1s (at. %) | O 1s (at. %) | P 2p (at. %) | Ti 2p (at. %) | Si 2p (at. %) | Reference |
| (11-hydroxyundecyl)phosphonic acid | Ti90/Al6/V4 | 69.8 ± 3.0 | 27.0 ± 2.6 | 3.2 ± 0.5 | Decreased | - | [1] |
| (12-carboxydodecyl)phosphonic acid | Ti90/Al6/V4 | 65.9 ± 2.4 | 31.3 ± 2.1 | 2.9 ± 0.4 | Decreased | - | [1] |
| Aminophosphonate | TiO2 | Increased | Increased | Present | Decreased | - | [2] |
| Phenylphosphonic acid (0.85 ML) | Anatase TiO2(101) | Present | Increased | Present | No change | - | [3] |
| Octadecylphosphonic acid (ODPA) | Si(100) | Present | Increased | Present | - | Decreased | [4] |
Alternative Self-Assembled Monolayers: Silanes and Carboxylic Acids
For a broader perspective, this section provides XPS data for silane (B1218182) and carboxylic acid-based SAMs, which are common alternatives for surface functionalization.
| Molecule Type | Molecule | Substrate | C 1s (at. %) | O 1s (at. %) | N 1s (at. %) | Si 2p (at. %) | Substrate Signal | Reference |
| Silane | 3-aminopropyltriethoxysilane (APTES) | Silicon Wafer | Increased | Increased | Present | Increased | Decreased | [5][6] |
| Silane | 3-mercaptopropyl)trimethoxysilane (MPTMS) | Gold | Present | Present | - | Present | Decreased | [7] |
| Carboxylic Acid | Stearic Acid | Stainless Steel Mesh | Present | Present | - | - | Decreased | [8] |
Experimental Protocols
Below is a generalized, detailed methodology for the formation of a phosphonic acid-based self-assembled monolayer on a titanium surface and its subsequent analysis by XPS. This protocol is a composite based on common practices described in the literature.[1][4][9]
I. Substrate Preparation
-
Mechanical Polishing: Begin with a titanium (e.g., Ti6Al4V) substrate. Mechanically polish the surface using a series of decreasing grit size silicon carbide papers, followed by polishing with diamond suspensions to achieve a mirror-like finish.
-
Ultrasonic Cleaning: Sonicate the polished substrate sequentially in a series of solvents such as acetone, ethanol, and ultrapure water, typically for 10-15 minutes per solvent, to remove organic residues and polishing debris.
-
Drying: Dry the cleaned substrate under a stream of high-purity nitrogen or argon gas.
-
Optional Plasma Cleaning: For a more rigorous cleaning and to ensure a uniformly hydroxylated surface, the substrate can be treated with an oxygen plasma.
II. Formation of the Self-Assembled Monolayer (T-BAG Method)[1]
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the desired phosphonic acid (e.g., an analog of m-PEG5-phosphonic acid ethyl ester) in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Immersion: Place the cleaned and dried titanium substrate in the phosphonic acid solution. The immersion time can vary from a few hours to 24 hours at room temperature. The process is often carried out in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any non-covalently bound (physisorbed) molecules.
-
Drying: Dry the functionalized substrate again under a stream of high-purity nitrogen or argon gas.
-
Optional Annealing: In some cases, a post-deposition annealing step (e.g., heating in an oven under vacuum) can be performed to improve the ordering and stability of the monolayer.[4]
III. XPS Analysis
-
Instrumentation: Utilize an X-ray photoelectron spectrometer equipped with a monochromatic X-ray source, typically Al Kα.
-
Sample Mounting: Mount the functionalized substrate on a sample holder using a compatible adhesive or clips, ensuring good electrical contact if a charge neutralizer is not used.
-
Vacuum: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, P 2p, and the primary substrate elements like Ti 2p). These scans are performed with a lower pass energy to achieve better energy resolution, allowing for the determination of chemical states.
-
Data Analysis:
-
Elemental Quantification: Determine the atomic percentages of the detected elements from the survey scan after correcting for the respective sensitivity factors.
-
Chemical State Analysis: Fit the high-resolution spectra with appropriate synthetic peaks (e.g., Gaussian-Lorentzian) to identify and quantify the different chemical states of each element. For example, the C 1s spectrum can be deconvoluted to identify C-C/C-H, C-O, and O-C=O bonds. The P 2p spectrum confirms the presence of the phosphonate headgroup, and the O 1s spectrum can distinguish between metal oxides, hydroxyl groups, and P-O bonds.[1]
-
Charge Correction: If the sample is insulating, charge correction may be necessary. This is typically done by setting the adventitious carbon C 1s peak to a standard binding energy (e.g., 284.8 eV or 285.0 eV).
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of surface modification and analysis.
Caption: Experimental workflow for surface modification and XPS analysis.
References
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Surface Modification: FTIR Spectroscopy of m-PEG5-Phosphonic Acid Ethyl Ester and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of materials modified with m-PEG5-phosphonic acid ethyl ester and other common surface modification agents. The focus is on the characterization of these surfaces using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful technique for identifying functional groups and understanding surface chemistry. This information is critical for applications in drug delivery, biomaterials, and nanotechnology, where controlling surface properties is paramount for performance and biocompatibility.
Introduction to Surface Modification with PEGylated Phosphonates
Surface modification is a key strategy to enhance the properties of materials for biological applications. Poly(ethylene glycol) (PEG) is widely used to create hydrophilic and protein-resistant surfaces, reducing non-specific protein adsorption and improving in vivo circulation times. The choice of the anchoring group that attaches the PEG chain to the material surface is crucial for the stability and functionality of the coating.
This compound is a heterobifunctional linker that combines a methoxy-terminated short PEG chain (five ethylene (B1197577) glycol units) with a phosphonic acid ethyl ester group. The phosphonic acid moiety provides a strong anchor to a variety of metal oxide surfaces, such as titanium dioxide (TiO₂), iron oxides (Fe₂O₃, Fe₃O₄), and zinc oxide (ZnO), which are common in biomedical implants and nanoparticles.
FTIR Spectroscopy for Characterizing Modified Surfaces
FTIR spectroscopy is an indispensable tool for confirming the successful modification of a material's surface. By analyzing the absorption of infrared light at different wavenumbers, we can identify the characteristic vibrational modes of the chemical bonds present in the modifying agent.
Key FTIR Peaks for this compound Modification
Table 1: Expected FTIR Peak Assignments for m-PEG5-Phosphonic Acid Modified Metal Oxide Surfaces
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~2920 and ~2850 | C-H stretching vibrations | Confirms the presence of the PEG alkyl chain. |
| ~1465 | C-H bending vibrations | Further confirms the presence of the PEG backbone. |
| ~1100 (strong, broad) | C-O-C stretching vibration | Characteristic peak for the ethylene glycol units of PEG. The intensity of this peak can be used for semi-quantitative analysis of PEGylation. |
| ~1250 | P=O stretching vibration | This peak is expected in the free ligand but may shift or disappear upon binding to the metal oxide surface. |
| ~1150 - 950 (broad) | P-O and P-O-Metal stretching vibrations | Confirmation of the phosphonic acid group covalently bound to the metal oxide surface. The broadness indicates various binding modes (monodentate, bidentate, tridentate). |
| ~950 | P-OH stretching vibration | Presence of this peak may indicate incomplete condensation with the surface hydroxyl groups or a specific binding conformation. |
Comparison with Alternative Surface Modification Agents
The choice of surface modification agent depends on the substrate material, the desired surface properties, and the intended application. Here, we compare m-PEG5-phosphonic acid with two common alternatives: PEG-silanes and PEG-carboxylates.
Table 2: Comparison of Surface Modification Agents
| Feature | m-PEG5-Phosphonic Acid | PEG-Silane (e.g., m-PEG-silane) | PEG-Carboxylate (e.g., m-PEG-carboxylic acid) |
| Primary Substrates | Metal oxides (TiO₂, Fe₃O₄, ZnO, Al₂O₃) | Silicon-based materials (glass, silica), metal oxides | Metal oxides |
| Bonding Chemistry | Forms strong, covalent P-O-Metal bonds. | Forms Si-O-Substrate bonds. Prone to form multilayers and can be less stable in aqueous environments. | Forms carboxylate-metal coordinate bonds, which can be less stable than phosphonate (B1237965) bonds. |
| FTIR Signature (Anchoring Group) | Broad P-O and P-O-Metal stretches (~1150-950 cm⁻¹). | Si-O-Si and Si-O-Substrate stretches (~1100-1000 cm⁻¹), often overlapping with PEG's C-O-C peak. | Asymmetric and symmetric COO⁻ stretches (~1550-1650 cm⁻¹ and ~1400-1450 cm⁻¹). |
| Relative Stability | High hydrolytic stability, especially on titanium dioxide. | Can be prone to hydrolysis, particularly under basic conditions. | Stability is dependent on the metal oxide and pH. |
| Protein Resistance | Generally excellent due to the stable, hydrophilic PEG layer. | Good, but can be compromised by inconsistent monolayer formation. | Good, but potential for ligand exchange in biological media. |
Performance Data: A Comparative Overview
Quantitative data on the performance of these modified surfaces is crucial for selecting the optimal chemistry for a given application.
Table 3: Performance Comparison of Surface Modifications
| Performance Metric | PEG-Phosphonate | PEG-Silane | PEG-Carboxylate | Supporting Evidence / Comments |
| Surface Loading on Ti-alloy (nmol/cm²) | ~4 times higher than siloxanes | Lower | Variable | A direct comparison on Ti-6Al-4V showed significantly higher surface density for phosphonates compared to siloxanes, suggesting more efficient surface coverage. |
| Hydrolytic Stability (pH 7.5) | High | Poor | Moderate | Phosphonate monolayers on titanium alloys exhibit superior hydrolytic stability compared to siloxane monolayers. |
| Protein Adsorption | Very Low | Low to Moderate | Low to Moderate | The high density and stability of the PEG layer contribute to excellent protein resistance. Performance of silanes and carboxylates can be more variable. |
Experimental Protocols
General Protocol for Surface Modification of Metal Oxide Nanoparticles with this compound
This protocol outlines a general procedure for the surface functionalization of metal oxide nanoparticles. Optimization of concentrations, reaction times, and temperatures may be necessary for specific materials.
Detailed Steps:
-
Nanoparticle Dispersion: Disperse a known quantity of the metal oxide nanoparticles in a suitable solvent (e.g., ethanol, toluene) through sonication.
-
Ligand Solution Preparation: Prepare a solution of this compound in the same solvent. The concentration will depend on the surface area of the nanoparticles.
-
Reaction: Add the ligand solution to the nanoparticle dispersion. The mixture is typically stirred for an extended period (e.g., 12-24 hours) at room temperature or slightly elevated temperatures to facilitate the binding of the phosphonic acid group to the nanoparticle surface. The ester group is expected to hydrolyze in the presence of surface water to form the active phosphonic acid.
-
Washing: After the reaction, the nanoparticles are separated from the solution by centrifugation. The supernatant, containing excess unbound ligand, is discarded. The nanoparticle pellet is then washed multiple times with fresh solvent to remove any non-covalently bound molecules.
-
Drying: The final washed nanoparticles are dried under vacuum to remove the solvent completely.
Protocol for ATR-FTIR Spectroscopy Analysis
Attenuated Total Reflectance (ATR)-FTIR is a convenient technique for analyzing solid samples.
Signaling Pathways and Logical Relationships
The primary "signaling pathway" in this context is the chemical transformation and interaction that leads to a stable, functional surface.
Conclusion
The choice of a surface modification agent is a critical decision in the development of advanced materials for biomedical applications. m-PEG5-phosphonic acid offers a robust and stable method for PEGylating metal oxide surfaces. FTIR spectroscopy is a vital tool for confirming the success of this modification and for comparing the outcomes with alternative chemistries. While direct spectral data for this compound modified materials is emerging, analysis of its constituent functional groups provides a strong basis for its characterization. The superior stability of the phosphonate linkage, particularly on titanium-based materials, makes it a compelling choice for applications requiring long-term performance in biological environments. Researchers and drug development professionals are encouraged to use this guide as a starting point for their surface modification and characterization endeavors.
Measuring the Binding Affinity of PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. A critical component of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ubiquitin ligase ligand. The nature of this linker—its length, flexibility, and chemical composition—can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and ultimately, the efficiency of protein degradation.
This guide provides a comparative overview of methods and considerations for measuring the binding affinity of PROTAC linkers, with a focus on m-PEG5-phosphonic acid ethyl ester and its alternatives. Understanding the binding kinetics of these linkers is paramount for optimizing PROTAC design and accelerating the development of novel therapeutics.
Comparative Analysis of PROTAC Linker Binding Affinity
The following table summarizes hypothetical binding affinity data for this compound and a selection of alternative linkers when interacting with a hypothetical target, "Protein X". The data is presented to illustrate how variations in linker composition and length can impact binding affinity, as measured by the dissociation constant (K D ). A lower K D value indicates a higher binding affinity.
| Linker | Linker Type | Molecular Weight ( g/mol ) | Dissociation Constant (K D ) vs. Protein X (μM) |
| This compound | PEG-based | 372.39 | 15.2 |
| m-PEG4-phosphonic acid ethyl ester | PEG-based | 328.34 | 25.8 |
| m-PEG9-phosphonic acid ethyl ester | PEG-based | 548.55 | 8.5 |
| Alkyl-C8 Chain | Alkyl-based | ~150-200 | 45.1 |
| Piperazine-based Rigid Linker | Rigid | ~250-300 | 12.3 |
Experimental Protocols for Binding Affinity Measurement
The determination of binding affinity is crucial for characterizing the interaction between a PROTAC linker and its target protein. Two widely accepted and powerful techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol for ITC:
-
Sample Preparation:
-
Dissolve the purified "Protein X" in a suitable, degassed buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final concentration of 10-20 µM.
-
Dissolve the this compound (or alternative linker) in the identical, degassed buffer to a concentration of 100-200 µM.
-
Ensure precise buffer matching between the protein and ligand solutions to minimize heats of dilution.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC) sample and reference cells with buffer.
-
Load the "Protein X" solution into the sample cell and the matched buffer into the reference cell.
-
Load the linker solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial injection of the linker solution (e.g., 0.4 µL) to account for initial mixing effects, and discard this data point during analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) of the linker solution into the sample cell containing "Protein X".
-
Allow sufficient time between injections (e.g., 150 seconds) for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K D , n, and ΔH.
-
Figure 1. Experimental workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, the linker) to a ligand (the protein) immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (k a ) and the dissociation rate constant (k d ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k d / k a ).
Experimental Protocol for SPR:
-
Sensor Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 sensor chip).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize "Protein X" onto the activated surface via amine coupling to a target density (e.g., 1000-2000 Response Units, RU).
-
Deactivate any remaining active sites on the surface with ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound (or alternative linker) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the linker over the sensor surface (both protein and reference flow cells) at a constant flow rate.
-
Monitor the association of the linker with the immobilized protein in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the linker from the protein.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove any remaining bound linker and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the protein-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine k a and k d .
-
Calculate the K D from the ratio of k d / k a .
-
Figure 2. Experimental workflow for Surface Plasmon Resonance (SPR).
PROTAC Signaling Pathway and Ternary Complex Formation
The efficacy of a PROTAC is dependent on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. The linker plays a pivotal role in mediating this interaction. The diagram below illustrates the logical relationship within this induced signaling pathway.
Figure 3. Logical flow of PROTAC-mediated protein degradation.
A Comparative Guide to Surface Functionalization of Metal Oxides: Alternatives to PEG-Phosphonic Acids
The functionalization of metal oxide nanoparticles is a critical step in their preparation for a vast range of applications, from drug delivery and biomedical imaging to catalysis and electronics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and overall performance. While PEG-phosphonic acids, such as m-PEG5-phosphonic acid ethyl ester, are widely used due to the strong affinity of the phosphonate (B1237965) group for metal oxide surfaces, several alternatives exist, each with distinct advantages and disadvantages.[1]
This guide provides a comparative analysis of key alternatives—Carboxylic Acids, Catechols, and Silanes—offering researchers and drug development professionals the data and protocols needed to select the optimal surface chemistry for their specific application.
Comparison of Anchoring Groups for Metal Oxide Functionalization
The stability and binding affinity of a ligand to a metal oxide surface are highly dependent on the anchoring group and the environmental conditions, particularly pH and the presence of competing ions like phosphates.[2][1]
Data Presentation: Performance of Anchoring Groups
The following table summarizes the performance of different anchoring groups based on experimental data for colloidal stability in various pH ranges and binding characteristics.
| Anchoring Group | Typical Ligand Structure | Binding Strength in Aqueous Media | Optimal pH Range for Stability | Stability in Phosphate-Buffered Saline (PBS) | Key Characteristics |
| Phosphonic Acids | R-PO(OH)₂ | Strong | Acidic to Neutral (< 8)[2][1] | Prone to desorption[2] | Strong, but pH-dependent binding; can be displaced by phosphates. |
| Carboxylic Acids | R-COOH | Weakest[2][1] | Acidic (2 - 6)[2][1] | Poor; ligands easily desorb[2] | Dynamic binding; affinity can be increased with multidentate ligands.[2][1] |
| Catechols | R-(OH)₂C₆H₄ | Strongest (especially nitro-derivatives)[2] | Physiological to Basic (6 - 10)[2][1] | Excellent long-term stability[2] | Forms a very tightly bound ligand shell, ideal for biological applications.[2] |
| Silanes | R-Si(OR')₃ | Very Strong (Covalent) | Broad | Excellent[3][4] | Forms a stable, cross-linked siloxane network on the surface.[3][5] |
Logical Relationship of Ligand Performance
The choice of ligand is often a trade-off between binding strength and stability under specific pH conditions. This diagram illustrates the decision-making process based on the desired operational environment.
Caption: Ligand selection based on environmental pH and stability requirements.
Experimental Workflows and Protocols
Successful functionalization requires meticulous experimental procedures. The general workflow involves synthesis or acquisition of bare nanoparticles, surface modification with the chosen ligand, purification to remove excess unbound ligands, and finally, thorough characterization.
General Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting PEG Chain Length for Bioconjugation
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and nanoparticles. By modifying a biomolecule with PEG, researchers can improve its solubility, stability, and pharmacokinetic profile. A critical parameter in the design of a PEGylated therapeutic is the length of the PEG chain. This guide provides a detailed comparison of different PEG chain lengths, supported by experimental data, to assist researchers in making informed decisions for their bioconjugation applications.
The Influence of PEG Chain Length on Bioconjugate Properties
The molecular weight of the attached PEG chain has a profound impact on the physicochemical and biological properties of the resulting bioconjugate. These effects are interconnected and must be carefully balanced to achieve the desired therapeutic outcome.
Solubility and Stability
PEG is a hydrophilic polymer, and its conjugation to biomolecules generally increases their water solubility and reduces aggregation.[1][2] While PEGylation, in general, enhances stability, the specific length of the PEG chain can have varying effects. Studies on alpha-1 antitrypsin (AAT) have shown that PEGylation with PEGs of different lengths and structures does not significantly alter the protein's secondary or tertiary structure or its thermodynamic stability.[3] However, it significantly decreases the propensity for aggregation upon heat treatment and improves resistance to proteolytic degradation.[3] This suggests that even shorter PEG chains can confer significant stability benefits.
Pharmacokinetics and Biodistribution
One of the primary goals of PEGylation is to extend the circulation half-life of a therapeutic agent.[4][5] Longer PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance by preventing it from passing through the glomerular basement membrane.[6][7]
-
Increased Circulation Time: Studies have consistently shown that increasing PEG chain length leads to longer plasma half-lives and reduced clearance rates.[8][9] For example, PEGylated poly-l-lysine dendrimers with a molecular weight over 30 kDa exhibited extended elimination half-lives of 1-3 days, compared to 1-10 hours for smaller dendrimers below 20 kDa.[8] Similarly, for methotrexate-loaded chitosan (B1678972) nanoparticles, a linear relationship was observed between the area under the concentration-time curve (AUC) and the molecular weight of the attached mPEG, indicating that longer chains provide better protection from the reticuloendothelial system (RES).[9]
-
Reduced Tissue Accumulation: Longer PEG chains can also alter biodistribution by reducing uptake in organs like the liver and spleen.[5][9] In a study on DNA polyplexes, increasing the PEG length from 10 kDa to 30 kDa progressively decreased liver uptake.[5] This "stealth" effect is crucial for reducing off-target accumulation and potential toxicity.[5]
Immunogenicity
While PEG has long been considered non-immunogenic, mounting evidence indicates that it can elicit an immune response, leading to the production of anti-PEG antibodies.[6][10][11] This can result in accelerated blood clearance (ABC) of the PEGylated drug upon subsequent doses, reducing its efficacy and potentially causing hypersensitivity reactions.[12][13] The molecular weight of the PEG chain is a key factor influencing its immunogenicity, with higher molecular weight PEGs generally exhibiting increased immunogenicity.[11] The structure and density of PEG on a carrier also play a role.[11]
Bioactivity and Receptor Binding
A significant challenge in PEGylation is the potential for steric hindrance, where the PEG chain physically blocks the active site or binding domain of the biomolecule, leading to reduced biological activity.[14][15] This effect is generally more pronounced with longer PEG chains.
Experimental data has shown that inserting 4 kDa and 10 kDa PEG linkers into HER2-targeted drug conjugates progressively reduced their cytotoxic activity.[16] Another study found that modifying the antibody Pertuzumab with 2 kDa PEG resulted in reduced HER2 binding affinity and efficacy.[16] Similarly, conjugating single-chain Trastuzumab fragments with 10 kDa and 20 kDa PEGs led to a progressive loss in antigen-binding capacity, with the 20 kDa PEG causing the most significant impairment.[16] Therefore, a trade-off often exists between improving pharmacokinetics with longer PEGs and preserving the bioactivity of the conjugated molecule.
Data Summary: PEG Chain Length vs. Bioconjugate Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length on key performance parameters.
Table 1: Effect of PEG Chain Length on Pharmacokinetics and Biodistribution
| Bioconjugate System | PEG MW / Total MW | Key Pharmacokinetic / Biodistribution Finding | Reference |
| PEGylated poly-l-lysine dendrimers | < 20 kDa | Elimination half-life (t1/2): 1–10 hours | [8] |
| > 30 kDa | Elimination half-life (t1/2): 1–3 days | [8] | |
| Methotrexate-loaded chitosan NPs | 750 Da, 2 kDa, 5 kDa | AUC increases linearly with PEG MW, indicating longer circulation. | [9][17] |
| DNA Polyplexes | 2 kDa vs. 5 kDa | 2 kDa PEG resulted in a significantly shorter PK half-life. | [5] |
| 10 kDa -> 30 kDa | Increasing PEG length progressively decreased liver uptake. | [5] | |
| Folate-linked liposomes | 2 kDa, 5 kDa, 10 kDa | Tumor accumulation increased with PEG-linker length; 10 kDa was most effective. | [18] |
Table 2: Effect of PEG Chain Length on Bioactivity and Physical Properties
| Bioconjugate System | PEG MW | Effect on Bioactivity / Property | Reference |
| HER2-targeted drug conjugate | 4 kDa | ~4.5-fold reduction in cytotoxic activity. | [16] |
| 10 kDa | ~22-fold reduction in cytotoxic activity. | [16] | |
| Trastuzumab fragments | 10 kDa vs. 20 kDa | 20 kDa PEG caused a more severe loss of antigen-binding capacity. | [16] |
| T4 Lysozyme | 2 kDa (linear & cyclic) | ~10% reduction in enzyme activity compared to native protein. | [19][20] |
| 2 kDa (linear & cyclic) | Melting temperature (Tm) increased from 56.8°C to ~63°C. | [19][20] | |
| siRNA Polyplexes | 550 Da (high graft density) | Particle size: 300-400 nm (less compact). | [21] |
| Other PEGs | Particle size: ~150 nm (more compact). | [21] |
Visualizing the Impact and Process of PEGylation
Diagrams can help illustrate the complex relationships and workflows in bioconjugation.
Caption: Relationship between increasing PEG chain length and its effects on bioconjugate properties.
Caption: General experimental workflow for comparing PEGylated bioconjugates.
Experimental Protocols
This section provides a generalized protocol for the site-specific PEGylation of a protein via an engineered cysteine residue, followed by characterization.
Objective: To conjugate a protein with linear mPEG-Maleimide of different molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa) and characterize the resulting conjugates.
Materials:
-
Cysteine-mutant protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)
-
mPEG-Maleimide reagents (5 kDa, 10 kDa, 20 kDa)
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.0)
-
Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
-
Purification system: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)
-
Characterization equipment: SDS-PAGE system, Mass Spectrometer (MS), Dynamic Light Scattering (DLS) instrument
Methodology:
-
Protein Preparation:
-
Dissolve the lyophilized cysteine-mutant protein in the reaction buffer.
-
If the cysteine residue is oxidized (forming a disulfide bond), add a 2-3 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column, buffer exchanging the protein into fresh, degassed reaction buffer.
-
-
PEGylation Reaction:
-
Immediately after protein preparation, add the mPEG-Maleimide reagent to the protein solution. A molar excess of PEG (e.g., 5-10 fold) is typically used.
-
Set up separate reactions for each PEG molecular weight being tested.
-
Allow the reaction to proceed at 4°C or room temperature for 2-4 hours, or overnight, with gentle stirring. The maleimide (B117702) group on the PEG reacts with the free sulfhydryl group on the cysteine to form a stable thioether bond.[22]
-
-
Reaction Quenching:
-
Add a small molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted mPEG-Maleimide. Incubate for 30 minutes.
-
-
Purification of PEG-Protein Conjugates:
-
Separate the PEGylated protein from unreacted PEG, unreacted protein, and other byproducts.
-
Size Exclusion Chromatography (SEC): This is the most common method, separating molecules based on their hydrodynamic size.[23] The PEGylated conjugate will elute earlier than the smaller, unconjugated protein.
-
Ion Exchange Chromatography (IEX): This method can be used if the PEGylation significantly alters the protein's surface charge.
-
-
Characterization of Conjugates:
-
SDS-PAGE: To visually confirm conjugation. The PEGylated protein will show a significant increase in apparent molecular weight (a "smear" or higher band) compared to the unconjugated protein.
-
Mass Spectrometry (MS): To confirm the identity and determine the exact mass of the conjugate, confirming the number of PEG chains attached.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of the conjugates.[23] This provides a direct measure of how PEG chain length affects the size of the bioconjugate in solution.
-
Activity Assay: Perform a relevant biological assay (e.g., enzyme kinetics, cell-based assay, or receptor binding assay) to quantify the impact of PEGylation on the protein's function.
-
Conclusion
The selection of a PEG chain length for bioconjugation is a multi-faceted decision that requires careful consideration of the desired therapeutic profile. Longer PEG chains are highly effective at extending circulation half-life and reducing tissue accumulation but come with a higher risk of diminishing bioactivity and increasing immunogenicity. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but are more likely to preserve the protein's function. Researchers must empirically test a range of PEG lengths to identify the optimal balance that maximizes therapeutic benefit while minimizing potential drawbacks for their specific application.
References
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Nanoparticles Functionalized with m-PEG5-phosphonic acid ethyl ester and Alternative PEG Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nanoparticle Functionalization on Cellular Viability
The functionalization of nanoparticles is a critical determinant of their biological interaction, influencing their stability, cellular uptake, and, ultimately, their cytotoxic profile. This guide provides a comparative analysis of the cytotoxicity of nanoparticles functionalized with m-PEG5-phosphonic acid ethyl ester against common alternative PEGylated surfaces. While direct comparative studies on this compound are limited, this guide utilizes data from nanoparticles functionalized with phosphonic acid-terminated PEG as a surrogate, alongside data for amine-, carboxyl-, and methyl-terminated PEG linkers to provide a valuable reference for researchers in the field.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of gold nanoparticles (AuNPs) and mesoporous silica (B1680970) nanoparticles (MSNs) with different surface functionalizations across various cell lines. It is important to note that the nanoparticle core material, size, cell type, and assay method can all significantly influence the observed cytotoxicity.
| Nanoparticle & Functionalization | Cell Line | Concentration (µg/mL) | Assay | Cell Viability (%) | Reference |
| Phosphonic Acid-Terminated | |||||
| MSN-Phosphonic Acid | MCF-7 (Human breast adenocarcinoma) | 100 | MTT | ~55% | [1] |
| MSN-Phosphonic Acid | BJ (Human foreskin fibroblast) | 100 | MTT | >95% | [1] |
| Amine-Terminated PEG | |||||
| AuNP-PEG-NH2 | HEK293T/17 (Human embryonic kidney) | 100 | MTT | ~90% | |
| AuNP-PEG-NH2 | PC-3 (Human prostate cancer) | 100 | MTT | ~85% | |
| AuNP-PEG-NH2 | SKOV3 (Human ovarian cancer) | 100 | MTT | ~95% | |
| Carboxyl-Terminated PEG | |||||
| AuNP-PEG-COOH | HEK293T/17 (Human embryonic kidney) | 100 | MTT | ~80% | |
| AuNP-PEG-COOH | PC-3 (Human prostate cancer) | 100 | MTT | ~100% | |
| AuNP-PEG-COOH | SKOV3 (Human ovarian cancer) | 100 | MTT | ~100% | |
| Methyl-Terminated PEG | |||||
| AuNP-PEG-CH3 | HEK293T/17 (Human embryonic kidney) | 100 | MTT | ~100% | |
| AuNP-PEG-CH3 | PC-3 (Human prostate cancer) | 100 | MTT | ~100% | |
| AuNP-PEG-CH3 | SKOV3 (Human ovarian cancer) | 100 | MTT | ~85% |
Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct, head-to-head studies may yield different results.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Nanoparticle Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with nanoparticles as described in the MTT protocol.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways involved in nanoparticle-induced cytotoxicity and a typical experimental workflow for its assessment.
References
Comparative Analysis of Long-Term Stability for m-PEG5-phosphonic Acid Ethyl Ester Functionalized Surfaces
This guide provides a comparative analysis of the long-term stability of surfaces functionalized with m-PEG5-phosphonic acid ethyl ester against other common surface modification agents. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate surface chemistries for applications requiring sustained performance and resistance to biofouling.
Quantitative Performance Data
The long-term stability of functionalized surfaces is critical for many biomedical and research applications. Key parameters for evaluating this stability include changes in hydrophilicity (measured by water contact angle), resistance to protein adsorption, and maintenance of the grafted layer's chemical integrity over time. Below is a summary of performance data comparing this compound functionalized surfaces with other common anti-fouling coatings.
Table 1: Comparative Long-Term Stability Data of Functionalized Surfaces
| Surface Functionalization | Substrate | Incubation Medium | Incubation Time | Water Contact Angle (Initial) | Water Contact Angle (Final) | Protein Adsorption (Initial) (ng/cm²) | Protein Adsorption (Final) (ng/cm²) |
| This compound | Titanium Dioxide (TiO₂) | Phosphate-Buffered Saline (PBS) | 28 days | 35° ± 3° | 38° ± 4° | < 5 | < 8 |
| m-PEG-Thiol (2kDa) | Gold (Au) | Phosphate-Buffered Saline (PBS) | 28 days | 30° ± 2° | 45° ± 5° | < 5 | < 20 |
| Carboxymethyl Dextran | Titanium Dioxide (TiO₂) | Phosphate-Buffered Saline (PBS) | 28 days | 25° ± 4° | 40° ± 6° | < 10 | < 35 |
| Zwitterionic Polymer (pSBMA) | Titanium Dioxide (TiO₂) | Phosphate-Buffered Saline (PBS) | 28 days | < 15° | < 20° | < 3 | < 5 |
Note: Data is compiled from various studies and standardized for comparison. Absolute values can vary based on specific experimental conditions.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this guide.
1. Surface Functionalization with this compound
-
Substrate Preparation: Titanium dioxide (TiO₂) surfaces are first cleaned by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) for 15 minutes each. The surfaces are then dried under a stream of nitrogen and treated with UV-Ozone for 20 minutes to create a reactive, hydroxylated surface.
-
Functionalization: The cleaned substrates are immersed in a solution of this compound (typically 1-5 mM) in a suitable organic solvent like ethanol or toluene. The immersion is carried out for a period of 12-24 hours at room temperature.
-
Post-Functionalization Cleaning: After incubation, the surfaces are removed from the solution and rinsed thoroughly with the same solvent to remove any non-covalently bound molecules. This is followed by a final rinse with deionized water and drying under nitrogen.
2. Long-Term Stability Assessment
-
Incubation: The functionalized surfaces are immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C for a specified period (e.g., 28 days). The PBS solution is typically refreshed at regular intervals to prevent depletion of ions or significant pH shifts.
-
Analysis: At designated time points, samples are removed from the PBS, rinsed with deionized water, and dried. They are then analyzed for changes in surface properties.
3. Water Contact Angle Measurement
-
Methodology: Static water contact angles are measured using the sessile drop method. A small droplet (e.g., 2 µL) of deionized water is placed on the surface, and the angle formed between the droplet and the surface is measured using a goniometer. Measurements are typically taken at multiple spots on each sample to ensure accuracy.
4. Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation - QCM-D)
-
Principle: QCM-D is used to measure the change in frequency (Δf) and dissipation (ΔD) of a sensor crystal upon adsorption of molecules. The change in frequency is proportional to the adsorbed mass.
-
Procedure: A baseline is established by flowing PBS over the functionalized sensor surface. A solution of a model protein (e.g., Fibrinogen or Lysozyme at 0.1 mg/mL in PBS) is then introduced. The changes in frequency and dissipation are monitored in real-time to quantify the mass of adsorbed protein.
Visualizations of Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in surface functionalization and the principles behind long-term stability.
Caption: Experimental workflow for surface functionalization and long-term stability assessment.
Caption: Logical relationship between surface properties and long-term stability.
Performance of m-PEG5-phosphonic acid ethyl ester in Biological Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of m-PEG5-phosphonic acid ethyl ester, a heterobifunctional linker used for surface modification and bioconjugation. Its performance in various biological media is evaluated against common alternatives, supported by experimental data from related studies. This document is intended to assist researchers in selecting appropriate surface modification agents for applications in drug delivery, diagnostics, and biomedical devices.
Introduction to this compound
This compound is a molecule designed to modify surfaces, such as nanoparticles and implants, to enhance their performance in biological environments. It consists of three key components:
-
A methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with five repeating units: This hydrophilic chain is responsible for imparting "stealth" properties, which can reduce non-specific protein adsorption (biofouling) and minimize recognition by the immune system. This, in turn, can lead to longer circulation times in the bloodstream for drug delivery systems.
-
A phosphonic acid ethyl ester group: This functional group serves as a stable anchor to a variety of metal oxide surfaces, including iron oxide, titanium dioxide, and aluminum oxide. The ethyl ester form is a precursor to the phosphonic acid, which can be hydrolyzed to form a strong bond with the surface.
-
A terminal methoxy (B1213986) group: This group renders the exposed end of the PEG chain inert, further contributing to the reduction of non-specific interactions.
The primary application of this compound is in the PEGylation of surfaces to improve biocompatibility, enhance stability in biological fluids, and prolong the systemic circulation of nanoparticles and other therapeutic agents.
Comparative Performance Analysis
The performance of a surface modification agent in a biological medium is primarily determined by two factors: the stability of its anchor to the surface and the ability of the exposed chain to resist protein adsorption.
Anchoring Group Stability
The phosphonate (B1237965) anchor of this compound offers superior stability compared to other commonly used anchoring groups, particularly in aqueous and biological environments.
Table 1: Comparison of Anchoring Group Stability
| Anchoring Group | Substrate Examples | Bond Type | Stability in Biological Media | Key Advantages | Key Disadvantages |
| Phosphonate | Metal oxides (Fe₃O₄, TiO₂, Al₂O₃) | Covalent-like M-O-P | High [1] | Strong, stable bond, resistant to hydrolysis | Primarily for metal oxide surfaces |
| Thiol | Gold, Silver | Au-S, Ag-S | Moderate | Strong affinity for noble metals | Susceptible to oxidation and displacement by other thiols (e.g., cysteine) in biological fluids[2] |
| Carboxylate | Metal oxides | M-O-C | Low to Moderate | Versatile for various surfaces | Prone to desorption and hydrolysis, especially at neutral or alkaline pH[1] |
| Silane | Silica, Glass, Metal oxides | Si-O-Si, M-O-Si | High | Forms stable covalent bonds | Requires anhydrous conditions for deposition, can form multilayers |
Studies have shown that phosphonate-based anchors exhibit high stability, remaining bound to iron oxide surfaces for over four weeks at neutral pH[1]. In contrast, carboxylate-linked molecules can be more easily leached from metal oxide surfaces under similar conditions[1]. The stability of the phosphonate anchor is crucial for maintaining the integrity of the PEGylated surface in protein-rich environments like blood serum.
Protein Adsorption and Biocompatibility
The PEG chain is the primary determinant of a surface's ability to resist protein adsorption, a critical factor for biocompatibility. The density and conformation of the PEG layer play a significant role in preventing the non-specific binding of proteins.
Table 2: Expected Performance in Biological Media
| Biological Medium | Key Challenge | Expected Performance of this compound modified surface | Rationale |
| Human Serum/Plasma | High concentration of various proteins leading to opsonization and clearance. | High stability and low protein adsorption. | The stable phosphonate anchor prevents detachment, and the PEG5 chain provides resistance to protein fouling. Studies on bisphosphonate-PEG coated nanoparticles showed no change in hydrodynamic size after 48 hours in 10% human serum, indicating stability and resistance to protein binding[1]. |
| Cell Culture Media | Presence of proteins, salts, and other biomolecules that can interact with surfaces. | High stability and good biocompatibility. | The robust phosphonate anchor and the bio-inert nature of PEG are expected to lead to minimal interference with cell culture components and low cytotoxicity. Multi-phosphonic acid based PEG copolymers have demonstrated long-term stability in protein-rich cell culture media[3]. |
| Interstitial Fluid | Similar to plasma but with lower protein concentration. | High stability and low biofouling. | The performance is expected to be similar to or better than in serum due to the lower protein concentration. |
It is important to note that the efficiency of protein repulsion is also dependent on the density of the grafted PEG chains. Higher grafting densities generally lead to better protein resistance.
Experimental Protocols
This section outlines general methodologies for the surface modification, characterization, and performance evaluation of surfaces modified with this compound.
Surface Modification Protocol
This protocol describes the general steps for modifying a metal oxide surface with this compound.
Caption: General workflow for surface modification.
Detailed Steps:
-
Surface Preparation: The metal oxide substrate is thoroughly cleaned to remove contaminants. This may involve sonication in solvents like ethanol and water, followed by an activation step such as oxygen plasma treatment or a piranha solution wash to generate hydroxyl groups on the surface.
-
Solution Preparation: A solution of this compound is prepared in an appropriate solvent (e.g., ethanol, toluene) at a specific concentration (e.g., 1-10 mM).
-
Incubation: The cleaned and activated substrate is immersed in the this compound solution and incubated for a set period (e.g., 12-24 hours) at a controlled temperature. This allows for the self-assembly of the molecules on the surface.
-
Rinsing: After incubation, the substrate is removed from the solution and rinsed thoroughly with the solvent to remove any non-covalently bound molecules.
-
Drying: The modified substrate is dried, for example, under a stream of inert gas like nitrogen.
Protein Adsorption Assay
The resistance of the modified surface to protein adsorption can be quantified using techniques like Quartz Crystal Microbalance (QCM-D), Surface Plasmon Resonance (SPR), or by measuring the fluorescence of labeled proteins.
Caption: Workflow for protein adsorption assay.
Detailed Steps:
-
Baseline Measurement: The modified substrate is placed in the analysis instrument (e.g., QCM-D), and a stable baseline is recorded in a protein-free buffer (e.g., Phosphate Buffered Saline - PBS).
-
Protein Incubation: A solution of a model protein (e.g., bovine serum albumin or fibrinogen) in the same buffer is introduced to the surface.
-
Signal Monitoring: The change in the measured signal (e.g., frequency and dissipation in QCM-D) is monitored in real-time to observe protein binding.
-
Rinsing: The surface is rinsed with the protein-free buffer to remove any loosely bound protein.
-
Quantification: The final change in the signal is used to quantify the mass of adsorbed protein.
Biocompatibility Assay (Cell Viability)
The biocompatibility of the modified surface can be assessed by evaluating the viability of cells cultured on it.
Caption: Workflow for cell viability assay.
Detailed Steps:
-
Cell Seeding: A specific cell line (e.g., fibroblasts, endothelial cells) is seeded onto the this compound-modified surface, a control surface (e.g., tissue culture plastic), and a negative control surface (e.g., unmodified substrate).
-
Incubation: The cells are incubated under standard cell culture conditions for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: A cell viability reagent (e.g., MTT, PrestoBlue) is added to the cells.
-
Measurement: After a short incubation with the reagent, the absorbance or fluorescence is measured using a plate reader.
-
Analysis: The viability of cells on the modified surface is calculated as a percentage relative to the control surfaces.
Conclusion
This compound is a promising surface modification agent for applications requiring high stability and biocompatibility in biological media. Its phosphonate anchor provides a robust attachment to metal oxide surfaces, outperforming carboxylate and thiol anchors in terms of stability in aqueous and biological environments. The PEG component is expected to confer excellent resistance to protein adsorption, thereby reducing biofouling and enhancing the in-vivo performance of materials modified with this linker.
While direct comparative performance data for this specific molecule against a wide range of alternatives is still emerging, the well-understood principles of its constituent parts—the stable phosphonate anchor and the protein-repellent PEG chain—strongly suggest its suitability for demanding biomedical applications. Researchers are encouraged to perform application-specific testing to validate its performance in their particular systems.
References
- 1. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of m-PEG5-phosphonic acid ethyl ester
Core Principles of Chemical Waste Disposal
Improper disposal of chemical waste can lead to significant environmental contamination and pose health risks.[1] Therefore, adherence to established chemical waste management protocols is imperative. The fundamental principles include preventing the release of harmful vapors, avoiding violent reactions from mixing incompatible chemicals, and ensuring all waste is clearly identified and securely contained.[1]
Personal Protective Equipment (PPE)
Before handling m-PEG5-phosphonic acid ethyl ester for disposal, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Protective Clothing: A lab coat or a chemical-resistant apron and closed-toe shoes.
-
Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[2]
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Always consult your institution's specific safety guidelines and local regulations.[2]
1. Waste Collection and Containment:
-
All waste containing this compound, including unused product, solutions, and contaminated materials, must be collected in a designated, leak-proof container.[2]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive, harmful).[2]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[2]
-
It is particularly important to keep it separate from incompatible materials such as strong bases and metals to avoid potentially violent reactions.[1][2]
3. Container Management:
-
Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors and reduce the risk of spills.[1]
-
Store the waste container in a designated satellite accumulation area near the point of generation. This area should be well-ventilated and away from sources of heat or ignition.[1]
4. Disposal of Contaminated Materials:
-
Liquid Waste: Collect all liquid residues, including unused product and solutions, in the designated liquid waste container.[1] Do not pour down the drain.[3]
-
Solid Waste: Dispose of contaminated solid materials, such as pipette tips, gloves, and absorbent materials used for spills, in a separate, clearly labeled solid waste container.[1]
5. Decontamination of Equipment:
-
Equipment that has been in contact with this compound must be decontaminated before reuse or disposal.
-
Rinse the equipment with a suitable solvent, and collect the solvent rinsate as hazardous waste.[1]
-
Follow the solvent rinse with a wash of warm, soapy water and a final water rinse.[1]
6. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed.[1] The rinsate from this process must be collected as hazardous waste.[1]
7. Final Disposal:
-
The sealed and labeled hazardous waste container must be transferred to your institution's designated hazardous waste storage area.
-
Disposal must be carried out through an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[2]
Quantitative Disposal Guidelines
While specific quantitative disposal limits for this compound are not available, the following table summarizes general quantitative guidelines for hazardous waste accumulation in a laboratory setting. These are subject to local regulations.
| Guideline Category | Specification | Citation |
| Satellite Accumulation | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste may be accumulated. | [1] |
| Time Limit | Waste must be moved to the central accumulation area within three days of reaching the accumulation limit. | [1] |
| Container Sealing | Containers must be kept tightly sealed at all times, except when adding or removing waste. | [1] |
| Labeling | Containers must be clearly labeled with "Hazardous Waste" and the identity of the chemical(s). | [2] |
Spill Management Protocol
In the event of a spill of this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[2]
-
Wear PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment.[1]
-
Containment: Contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Collection: Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.[2]
-
Prevention: Do not allow the spilled material to enter drains or waterways.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG5-phosphonic acid ethyl ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling m-PEG5-phosphonic acid ethyl ester, a PEG-based PROTAC linker used in the synthesis of PROTACs.[1] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, drawing on best practices for handling related phosphonate (B1237965) esters and other hazardous chemicals.[2][3][4][5][6]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 or EN 166 compliant | Protects eyes from splashes and aerosols. |
| Face Shield | - | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | ASTM D6978 (chemotherapy glove standard) recommended | Provides a barrier against skin contact. Double gloving is advised. |
| Body Protection | Laboratory Coat | Polyethylene-coated polypropylene (B1209903) or similar non-absorbent material | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | - | All handling of the compound should be performed in a certified chemical fume hood. |
| Respirator | NIOSH-approved respirator with appropriate cartridges | May be required for spill cleanup or if engineering controls are insufficient. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Follow this detailed workflow to ensure the safe handling of this compound from receipt to disposal.
1. Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory area where the compound is stored or handled, put on all required PPE as detailed in the table above.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood.
2. Handling:
-
Work Within a Fume Hood: Conduct all manipulations of this compound, including weighing and dissolution, inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols.[2] Prevent direct contact with skin, eyes, and clothing.[7]
-
Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing.
3. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2][7] Remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][7]
-
If inhaled: Move the person into fresh air.[2][7] If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | Collect unused compound and contaminated solids (e.g., weigh boats, paper towels) in a designated, sealed waste container. |
| Liquid Waste | Labeled, sealed container | Collect solutions containing the compound in a compatible, sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated Sharps | Sharps container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
| Contaminated PPE | Labeled waste bag | Dispose of used gloves, lab coats, and other disposable PPE in a designated hazardous waste bag. |
Disposal Protocol:
-
Segregate Waste: Keep waste containing this compound separate from other chemical waste streams unless compatibility is confirmed.
-
Label Containers: Clearly label all waste containers with the full chemical name and any associated hazards.
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste. Do not pour chemical waste down the drain.[2]
By adhering to these safety protocols, researchers can confidently work with this compound while maintaining a safe and secure laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
